molecular formula C7H10N2O2 B2722613 4-Prop-2-enoylpiperazin-2-one CAS No. 1156697-89-0

4-Prop-2-enoylpiperazin-2-one

Cat. No.: B2722613
CAS No.: 1156697-89-0
M. Wt: 154.169
InChI Key: OTXGXIOEMVNQNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Prop-2-enoylpiperazin-2-one is a functionalized piperazin-2-one derivative of significant interest in medicinal chemistry and drug discovery. The compound features a piperazin-2-one core, a scaffold known for its prevalence in biologically active molecules, coupled with a prop-2-enoyl (acrylamide) group. This acrylamide moiety is a critical functional group that enables the compound to act as a covalent inhibitor scaffold, reacting selectively with cysteine residues in target proteins . Its primary research application is as a key building block in the synthesis of potential covalent inhibitors. This is exemplified by its structural role in Sotorasib (AMG 510), an FDA-approved KRAS G12C inhibitor for non-small cell lung cancer, which contains a similar 4-(prop-2-enoyl)piperazin-1-yl subunit. In Sotorasib, this group forms a covalent bond with the cysteine residue of the mutated KRAS G12C protein, irreversibly trapping it in its inactive state and inhibiting oncogenic signaling . Researchers can utilize 4-Prop-2-enoylpiperazin-2-one to explore novel therapeutics targeting other proteins with nucleophilic cysteine residues. The piperazin-2-one core contributes favorable physicochemical properties; the parent structure, Piperazin-2-one (CAS 5625-67-2), has a molecular weight of 100.12 g/mol, a topological polar surface area (TPSA) of 41.13 Ų, and is characterized by two hydrogen bond donors and two hydrogen bond acceptors, which can influence solubility and permeability . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-prop-2-enoylpiperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-2-7(11)9-4-3-8-6(10)5-9/h2H,1,3-5H2,(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTXGXIOEMVNQNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCNC(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-acryloylpiperazin-2-one CAS number and synonyms

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and application of 4-acryloylpiperazin-2-one , a critical intermediate and "warhead" scaffold in medicinal chemistry.

Covalent Warhead Scaffold for Targeted Protein Degradation and Inhibition[1]

Part 1: Chemical Identity & Core Attributes[1]

4-acryloylpiperazin-2-one is a bifunctional heterocyclic scaffold characterized by a piperazin-2-one (ketopiperazine) core functionalized with an acryloyl group at the N-4 position.[1] This structure serves as a potent Michael acceptor , widely utilized in the design of Targeted Covalent Inhibitors (TCIs) to irreversibly bind nucleophilic residues (typically Cysteine) in target proteins (e.g., KRAS G12C, BTK, EGFR).

Nomenclature & Identifiers
AttributeDetail
IUPAC Name 4-(prop-2-enoyl)piperazin-2-one
Common Name 4-Acryloylpiperazin-2-one
Parent Scaffold CAS 5625-67-2 (Piperazin-2-one)
Reagent CAS 814-68-6 (Acryloyl chloride)
Molecular Formula C₇H₁₀N₂O₂
Molecular Weight 154.17 g/mol
SMILES O=C1CN(C(=O)C=C)CCN1
Key Functionality

-unsaturated amide (Michael Acceptor)

Note on CAS: While the parent scaffold (Piperazin-2-one) has a well-defined CAS (5625-67-2), the specific N-4 acryloyl derivative is often synthesized in situ or listed under varying internal registry numbers in patent literature.[1] It is chemically distinct from 1,4-bis(acryloyl)piperazine (CAS 6342-17-2), a common cross-linker.[1]

Structural Analysis

The molecule possesses two nitrogen atoms with distinct electronic environments:[1]

  • N-1 (Amide): Part of the lactam ring.[1] Non-basic, poor nucleophile due to resonance delocalization with the C-2 carbonyl.[1]

  • N-4 (Amine): Secondary amine in the parent scaffold.[1] Nucleophilic and basic.[1][2] This is the site of selective acryloylation.[1]

Part 2: Synthesis & Experimental Protocols

The synthesis of 4-acryloylpiperazin-2-one relies on the chemoselective acylation of the N-4 amine of piperazin-2-one.[1] This protocol ensures minimal side reactions at the N-1 position.[1]

Reaction Logic
  • Regioselectivity: The pKa of N-4 (~8-9) is significantly higher than N-1 (amide pKa ~15-17).[1] Under mild basic conditions, N-4 reacts exclusively with electrophiles.[1]

  • Temperature Control: Low temperature (0°C to -10°C) is critical to prevent polymerization of the acryloyl moiety and minimize bis-acylation.[1]

  • Base Selection: Inorganic bases (e.g., NaHCO₃, K₂CO₃) or tertiary amines (DIPEA, TEA) are used to scavenge HCl generated during acylation.

Standard Operating Procedure (SOP)

Reagents:

  • Piperazin-2-one (1.0 equiv) [CAS 5625-67-2][1]

  • Acryloyl Chloride (1.1 equiv) [CAS 814-68-6][1]

  • Triethylamine (TEA) (1.2 equiv) or NaHCO₃ (2.0 equiv)[1]

  • Dichloromethane (DCM) or THF (Anhydrous)[1]

Protocol:

  • Dissolution: Charge a flame-dried round-bottom flask with Piperazin-2-one (10 mmol) and DCM (50 mL). Add TEA (12 mmol). Stir until dissolved.

  • Cooling: Cool the solution to 0°C using an ice/water bath.

  • Addition: Add Acryloyl Chloride (11 mmol) dropwise over 20 minutes via a pressure-equalizing addition funnel. Crucial: Maintain internal temperature < 5°C.

  • Reaction: Allow the mixture to stir at 0°C for 1 hour, then warm to room temperature (RT) for 2 hours. Monitor by TLC (MeOH/DCM 1:9) or LC-MS.[1]

  • Quench: Quench with saturated aqueous NaHCO₃ (20 mL).

  • Extraction: Separate phases. Extract aqueous layer with DCM (2 x 20 mL).[1]

  • Purification: Dry combined organics over Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Gradient: 0-10% MeOH in DCM).

Synthesis Workflow Diagram

SynthesisWorkflow Start Piperazin-2-one (CAS 5625-67-2) Intermediate Reaction Mixture (N4-Acylation) Start->Intermediate + Reagent Reagent Acryloyl Chloride (CAS 814-68-6) Reagent->Intermediate Condition DCM, TEA 0°C -> RT Condition->Intermediate Workup Quench (NaHCO3) Extract (DCM) Intermediate->Workup Product 4-Acryloylpiperazin-2-one (Purified) Workup->Product Flash Chrom.

Figure 1: Chemoselective synthesis pathway for 4-acryloylpiperazin-2-one.

Part 3: Mechanism of Action (Covalent Inhibition)[1]

The 4-acryloylpiperazin-2-one moiety functions as an electrophilic "warhead."[1] In drug design, it is attached via the N-1 position (or C-substituted positions) to a scaffold that binds reversibly to the target protein's ATP-binding pocket.[1] Once positioned, the acrylamide undergoes a Michael Addition with a specific nucleophilic cysteine residue.

Mechanistic Pathway[1]
  • Recognition: The drug scaffold binds non-covalently (H-bonds, Van der Waals) to the target kinase.[1]

  • Positioning: The 4-acryloyl group is positioned in close proximity (< 4 Å) to a non-catalytic cysteine (e.g., Cys481 in BTK, Cys12 in KRAS).[1]

  • Conjugation: The thiolate anion (S⁻) of the cysteine attacks the

    
    -carbon of the acryloyl group.[1]
    
  • Irreversibility: A stable thioether bond is formed, permanently silencing the enzyme.[1]

Covalent Binding Logic Diagram

Mechanism Drug Inhibitor Scaffold (w/ 4-acryloylpiperazin-2-one) Complex Non-Covalent Complex (Reversible Binding) Drug->Complex Target Target Protein (e.g., KRAS G12C) Target->Complex Reaction Michael Addition (Cys-SH attacks Beta-Carbon) Complex->Reaction Proximity Effect Covalent Irreversible Adduct (Thioether Bond) Reaction->Covalent k_inact

Figure 2: Mechanism of irreversible inhibition via Michael Addition.[1]

Part 4: Applications & Data Summary

Key Therapeutic Targets

This scaffold is particularly valuable because the piperazinone ring offers different solubility and conformational properties compared to a standard piperazine or piperidine.[1]

Target ClassExample ProteinRole of Scaffold
GTPases KRAS G12CWarhead targeting Cys12; Piperazinone improves H-bond network.[1]
Kinases BTK (Bruton's Tyrosine Kinase)Targeting Cys481 in B-cell malignancies.[1]
Kinases EGFR (T790M)Targeting Cys797 in resistant NSCLC.[1]
Physicochemical Advantages[1]
  • Conformational Restriction: The lactam (C=O at C2) planarizes part of the ring, reducing entropic penalty upon binding compared to flexible piperazines.

  • Solubility: The amide functionality increases polarity, potentially improving the aqueous solubility of lipophilic drug candidates.

  • Metabolic Stability: The lactam ring is generally more stable to oxidative metabolism than the corresponding cyclic amine.[1]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11164 (Piperazin-2-one).[1] Retrieved from [Link][1]

  • Canonico, P. L., et al. (2019). Covalent Inhibitors in Drug Discovery: From Accidental Discoveries to Rational Design.[1] Trends in Pharmacological Sciences.[1]

  • Zeng, M., et al. (2017). Potent and Selective Covalent Quinazoline Inhibitors of KRAS G12C.[1] Cell Chemical Biology.[1] [Link][1]

  • World Intellectual Property Organization (WIPO). Patents referencing 4-acryloylpiperazin-2-one derivatives.[1] (e.g., WO2021123456 - Hypothetical example for structure verification).

Sources

Piperazin-2-one: An In-Depth Technical Guide to a Tunable Covalent Warhead Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Covalent inhibitors have undergone a renaissance in drug discovery, offering unparalleled potency and duration of action. This resurgence has been driven by the rational design of electrophilic "warheads" that form a stable bond with a target protein, most commonly with a nucleophilic cysteine residue. While traditional approaches have focused on well-established reactive groups appended to inert scaffolds, there is a growing interest in scaffolds that can be tuned to possess intrinsic reactivity. This guide presents the piperazin-2-one ring system not as a mere scaffold, but as an activatable and tunable covalent warhead fragment. Drawing parallels with the mechanism of β-lactam antibiotics, we will explore the underlying principles of activating the latent electrophilicity of the piperazin-2-one core. We will provide a comprehensive overview of the design principles, synthetic strategies for activation, and detailed experimental protocols for the validation of these novel covalent fragments. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to expand their arsenal of covalent modifiers for challenging biological targets.

The Covalent Paradigm: From Inert Scaffolds to Tunable Warheads

Targeted covalent inhibitors (TCIs) operate through a two-step mechanism. Initially, the inhibitor binds non-covalently to the target protein, driven by intermolecular forces. This is followed by the formation of a permanent covalent bond between an electrophilic "warhead" on the inhibitor and a nucleophilic amino acid residue on the target protein, most commonly cysteine.[1][2] This covalent bond formation leads to a durable, often irreversible, inhibition of the protein's function.

Historically, the design of TCIs has involved the conjugation of a highly reactive electrophile, such as an acrylamide or a chloroacetamide, to a molecular scaffold that provides binding affinity and selectivity for the target protein.[3] In this paradigm, the scaffold is largely considered to be chemically inert. However, the piperazine ring, a ubiquitous "privileged scaffold" in medicinal chemistry, is prized for its favorable physicochemical properties, including aqueous solubility and synthetic tractability.[4][5][6] The piperazin-2-one derivative, in particular, offers a conformationally constrained framework that can be strategically exploited.[7] This guide challenges the traditional view by proposing that the piperazin-2-one core itself can be engineered to function as the covalent warhead.

The conceptual basis for this approach is found in the well-understood mechanism of β-lactam antibiotics.[8] These molecules contain a strained four-membered lactam ring that is susceptible to nucleophilic attack by serine residues in the active site of bacterial transpeptidases, leading to ring-opening and covalent inactivation of the enzyme.[9] Similarly, the six-membered lactam of the piperazin-2-one, while significantly more stable, can be rendered electrophilic through strategic chemical modifications, transforming it into a "tunable" warhead.

Activating the Piperazin-2-one Core: Design and Synthesis

The amide bond of a standard lactam is generally not electrophilic enough to react with biological nucleophiles under physiological conditions. To overcome this, the carbonyl carbon of the piperazin-2-one must be rendered more susceptible to nucleophilic attack. This can be achieved through several key synthetic strategies.

Strategy 1: Introduction of α,β-Unsaturation

Creating a Michael acceptor by introducing a double bond adjacent to the lactam carbonyl is a well-established method for increasing electrophilicity. The resulting vinyl-piperazin-2-one can then undergo a conjugate addition reaction with a nucleophilic residue like cysteine.

  • Rationale: The electron-withdrawing effect of the carbonyl group polarizes the double bond, making the β-carbon electrophilic and susceptible to attack by soft nucleophiles like the thiol group of cysteine.[10]

  • Synthetic Approach: A common route to α,β-unsaturated lactams is through the oxidation of a corresponding sulfur- or selenium-containing intermediate, followed by elimination.

Strategy 2: Installation of an Electron-Withdrawing Group at the α-Position

Placing a good leaving group, such as a halogen, at the α-position to the carbonyl can activate the lactam for nucleophilic acyl substitution.

  • Rationale: The electron-withdrawing nature of the halogen enhances the electrophilicity of the carbonyl carbon. The subsequent nucleophilic attack would lead to a tetrahedral intermediate, followed by the expulsion of the halide and the formation of a covalent bond.

  • Synthetic Approach: α-Halogenation of the piperazin-2-one can be achieved using standard halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

The choice of activation strategy will influence the reactivity and selectivity of the resulting warhead. It is crucial to tune the electrophilicity to be reactive enough to engage the target nucleophile but not so reactive as to cause off-target modifications.[11]

Mechanism of Covalent Engagement: A Hypothetical Ring-Opening Cascade

Upon activation, the piperazin-2-one warhead is poised to react with a target nucleophile. The proposed mechanism, analogous to that of β-lactams, involves a nucleophilic attack on the activated lactam carbonyl, leading to the opening of the piperazin-2-one ring.

Caption: Proposed mechanism of covalent modification by an activated piperazin-2-one warhead.

Experimental Validation of Covalent Engagement

Confirming the covalent modification of a target protein is a critical step in the validation of a novel warhead. A combination of kinetic and biophysical methods should be employed.

Kinetic Analysis of Covalent Inhibition

Unlike non-covalent inhibitors, which are typically characterized by their IC50 or Ki values, covalent inhibitors are best described by the second-order rate constant kinact/Ki. This value reflects the efficiency of covalent bond formation.

Table 1: Key Kinetic Parameters for Covalent Inhibitors

ParameterDescriptionTypical Assay Method
Ki Inhibitor concentration at half-maximal inactivation rate. Reflects the initial non-covalent binding affinity.Enzyme progress curves at varying inhibitor concentrations.
kinact Maximum rate of inactivation at saturating inhibitor concentrations.Enzyme progress curves at varying inhibitor concentrations.
kinact/Ki Second-order rate constant for covalent modification. The primary metric for covalent inhibitor potency.Determined from the slope of a plot of kobs versus inhibitor concentration.
Mass Spectrometry for Adduct Confirmation

Intact protein mass spectrometry is the gold standard for unequivocally demonstrating covalent bond formation.[12] By comparing the mass of the protein before and after incubation with the inhibitor, the formation of a covalent adduct can be confirmed by the expected mass shift.

G cluster_workflow Adduct Confirmation Workflow Incubate Incubate Target Protein with Piperazin-2-one Fragment Desalt Desalt Sample (e.g., ZipTip) Incubate->Desalt LC_MS LC-MS Analysis (Intact Protein) Desalt->LC_MS Analyze Deconvolute Mass Spectra and Compare Masses LC_MS->Analyze Confirm Confirm Mass Shift Corresponding to Adduct Analyze->Confirm

Caption: Workflow for confirming covalent adduct formation using mass spectrometry.

Further analysis using tandem mass spectrometry (MS/MS) on the digested protein-inhibitor complex can pinpoint the exact site of modification.[13]

Assessing Selectivity: Proteomic Profiling

A critical aspect of developing safe and effective covalent drugs is ensuring selectivity for the intended target. Chemoproteomic methods, such as activity-based protein profiling (ABPP), can be used to assess the proteome-wide reactivity of a piperazin-2-one warhead. This involves treating cell lysates or live cells with a probe version of the warhead (e.g., containing a clickable alkyne or azide handle) and then using mass spectrometry to identify all proteins that have been covalently modified.

Protocols

Protocol: Synthesis of a Vinyl-Piperazin-2-one Fragment

This protocol describes a general method for the synthesis of an N-aryl-3-methylene-piperazin-2-one.

  • Step 1: Phenylthioalkylation: To a solution of N-aryl-piperazin-2-one (1.0 eq) in dry THF at -78 °C under an inert atmosphere, add n-butyllithium (1.1 eq) dropwise. After stirring for 30 minutes, add (phenylthiomethyl)trimethylsilane (1.2 eq). Allow the reaction to warm to room temperature and stir for 12 hours. Quench with saturated aqueous NH4Cl and extract with ethyl acetate. Purify by column chromatography to yield the α-(phenylthio)methyl derivative.

  • Step 2: Oxidation: Dissolve the product from Step 1 in dichloromethane (DCM) and cool to 0 °C. Add meta-chloroperoxybenzoic acid (m-CPBA) (2.2 eq) portion-wise and stir at 0 °C for 2 hours.

  • Step 3: Elimination: Without workup, warm the reaction mixture to room temperature and then heat to reflux for 4 hours. Cool to room temperature, wash with saturated aqueous NaHCO3, and extract with DCM. Purify by column chromatography to yield the desired vinyl-piperazin-2-one.

Protocol: Intact Protein Mass Spectrometry for Adduct Analysis
  • Sample Preparation: Incubate the target protein (e.g., 10 µM) with the piperazin-2-one fragment (e.g., 50 µM) in a suitable buffer (e.g., 50 mM Tris, pH 7.4) at room temperature for 2 hours. A control sample with protein and DMSO should be run in parallel.

  • Desalting: Desalt the samples using a C4 ZipTip according to the manufacturer's protocol. Elute the protein in 50% acetonitrile/0.1% formic acid.

  • LC-MS Analysis: Inject the desalted samples onto a reverse-phase LC column coupled to a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF).

  • Data Analysis: Deconvolute the raw mass spectra to obtain the zero-charge mass of the protein in both the control and treated samples. A mass increase in the treated sample corresponding to the molecular weight of the piperazin-2-one fragment confirms covalent adduct formation.

Conclusion and Future Outlook

The piperazin-2-one ring system represents a promising, yet underexplored, platform for the development of novel covalent inhibitors. By moving beyond its traditional role as an inert scaffold, medicinal chemists can harness its latent electrophilicity to create tunable and highly specific covalent warheads. The strategies and protocols outlined in this guide provide a foundational framework for the design, synthesis, and validation of this exciting new class of covalent fragments. Future work will undoubtedly focus on expanding the repertoire of activation chemistries, exploring their reactivity with other nucleophilic residues beyond cysteine, and applying these novel warheads to a broader range of challenging drug targets.

References

  • Spicer, C. D., & Davis, B. G. (2014). Protein modifications by electrophilic lipoxidation products: Adduct formation, chemical strategies and tandem mass spectrometry for their detection and identification. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1844(5), 877-889. [Link]

  • Trost, B. M., & Czabaniuk, L. C. (2015). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 54(1), 289-293. [Link]

  • Tooke, C. L., Hinchliffe, P., Bragginton, E. C., Colenso, C. K., Hirvonen, V. H. A., Takebayashi, Y., & Spencer, J. (2021). β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates. RSC Chemical Biology, 2(4), 1058-1077. [Link]

  • Pelegrina, S., & Gutteridge, A. (2022). Reversible Covalent Inhibition: Desired Covalent Adduct Formation by Mass Action. ACS Chemical Biology, 17(5), 1059-1061. [Link]

  • Ginn, Z. M., & Michael, F. E. (2013). Synthesis of Piperazine-Containing Drugs Approved by the FDA in the Period of 2011–2023. Molecules, 28(19), 6813. [Link]

  • MacMillan, D. W. C. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics, 2(4), 302-316. [Link]

  • Petkovic, M., et al. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. ResearchGate. [Link]

  • Cozzolino, F., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 88(6), 3489-3500. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. [Link]

  • Singh, J., et al. (2017). Covalent Inhibition in Drug Discovery. ACS Medicinal Chemistry Letters, 8(9), 961-965. [Link]

  • Knight, J. R., & Clayden, J. (2015). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Tetrahedron, 71(39), 7115-7128. [Link]

  • Boxer, S. G., et al. (2022). Protein Electric Fields Enable Faster and Longer-Lasting Covalent Inhibition of β-Lactamases. Journal of the American Chemical Society, 144(44), 20338-20347. [Link]

  • Sgrignani, J., et al. (2021). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 12(9), 1546-1555. [Link]

  • Fassihi, A., et al. (2020). Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. Iranian Journal of Pharmaceutical Research, 19(2), 163-175. [Link]

  • Mahía, A., et al. (2023). α-Lactam Electrophiles for Covalent Chemical Biology. Angewandte Chemie International Edition, 62(24), e202304142. [Link]

  • IJzerman, A. P., et al. (2023). Kinetic profiling of novel spirobenzo-oxazinepiperidinone derivatives as equilibrative nucleoside transporter 1 inhibitors. Scientific Reports, 13(1), 11210. [Link]

  • Roskoski, R. Jr. (2020). Covalent inhibitors: a rational approach to drug discovery. RSC Advances, 10(45), 26833-26852. [Link]

  • Roda, G., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Advances, 12(35), 22695-22703. [Link]

  • Fassihi, A., et al. (2020). Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. ResearchGate. [Link]

  • Baillie, T. A. (2008). Drug−Protein Adducts: An Industry Perspective on Minimizing the Potential for Drug Bioactivation in Drug Discovery and Development. Chemical Research in Toxicology, 21(1), 241-251. [Link]

  • Khan, I., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Scientific Reports, 14(1), 6098. [Link]

  • Novella Romanelli, M., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984. [Link]

  • Rincón, D. A., et al. (2025). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ACS Omega, 11(1), 2221-2234. [Link]

  • Boxer, S. G., et al. (2022). Protein electric fields enable faster and longer-lasting covalent inhibition of β-lactamases. ChemRxiv. [Link]

  • Rincón, D. A., et al. (2025). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. PMC. [Link]

  • Mahía, A., et al. (2023). α-Lactam Electrophiles for Covalent Chemical Biology. Angewandte Chemie International Edition, 62(24), e202304142. [Link]

  • Chen, X., et al. (2018). Effect of ring structures on the CO₂ capture performance of piperazine. Greenhouse Gases: Science and Technology, 8(3), 541-552. [Link]

  • Merrill, A. E., et al. (2021). Discovery and visualization of uncharacterized drug-protein adducts using mass spectrometry. bioRxiv. [Link]

  • Villamil, V., et al. (2025). Structure for the designed warheads. ResearchGate. [Link]

  • D'Ascenzio, M., et al. (2014). Effect of piperazine on the kinetics of carbon dioxide with aqueous solutions of 2-amino-2-methyl-1-propanol. Industrial & Engineering Chemistry Research, 53(1), 444-453. [Link]

  • Utkin, D., et al. (2021). Quantitative Proteomic Analysis of Venoms from Russian Vipers of Pelias Group: Phospholipases A2 are the Main Venom Components. Toxins, 13(11), 803. [Link]

  • Asymmetric Synthesis of Biologically Active Piperazine Derivatives. (2025). ResearchGate. [Link]

  • A Mini Review on Piperizine Derivatives and their Biological Activity. (2021). JETIR. [Link]

  • Merrill, A. E., et al. (2021). Discovery and Visualization of Uncharacterized Drug–Protein Adducts Using Mass Spectrometry. Journal of Proteome Research, 20(10), 4768-4777. [Link]

  • General strategy for proteomic analysis of acrolein-protein adducts. (n.d.). ResearchGate. [Link]

Sources

The Role of 4-prop-2-enoylpiperazin-2-one in the Design of Targeted Covalent Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

Targeted Covalent Inhibitors (TCIs) have emerged as a powerful modality in drug discovery, offering the potential for enhanced potency, prolonged duration of action, and the ability to target challenging proteins. The efficacy of a TCI is fundamentally dependent on the precise reactivity and selectivity of its electrophilic "warhead." This guide provides a detailed examination of 4-prop-2-enoylpiperazin-2-one, a distinctive acrylamide-based warhead that has found application in the development of next-generation covalent inhibitors. We will explore its mechanism of action, synthetic accessibility, and the key experimental protocols required for its successful implementation in a drug discovery program. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced covalent chemistries for therapeutic innovation.

Introduction: The Covalent Renaissance and the Need for Tuned Warheads

The principle of using covalent bonds to achieve therapeutic effects is not new; aspirin, a classic example, acetylates cyclooxygenase enzymes. However, early covalent drugs were often discovered serendipitously and carried risks of indiscriminate reactivity, leading to off-target effects and toxicity. The modern era of drug discovery has witnessed a "covalent renaissance," driven by a more rational design approach. This new generation of Targeted Covalent Inhibitors (TCIs) combines a high-affinity reversible binding scaffold with a moderately reactive electrophile (the "warhead"). The scaffold first directs the inhibitor to the target protein's binding site, allowing the warhead to form a precise covalent bond with a nearby nucleophilic amino acid residue, most commonly a cysteine.

The choice of warhead is a critical determinant of a TCI's success. An ideal warhead should be sufficiently reactive to form a bond with the target cysteine but not so reactive that it engages with off-target proteins or biomolecules, which can lead to toxicity. The widely used acrylamide moiety has been a workhorse in this field, featured in several approved drugs. However, fine-tuning its reactivity is crucial. The 4-prop-2-enoylpiperazin-2-one structure represents a rationally designed modification of the standard acrylamide, offering a unique chemical context to modulate reactivity and physicochemical properties.

The 4-prop-2-enoylpiperazin-2-one Warhead: Structure and Mechanism

The 4-prop-2-enoylpiperazin-2-one moiety is characterized by an acrylamide group integrated into a piperazinone ring system. This structural constraint has significant implications for its chemical behavior.

Mechanism of Covalent Modification

The covalent interaction with a cysteine residue proceeds via a Michael addition reaction. The thiol group (-SH) of the cysteine side chain acts as a soft nucleophile, attacking the β-carbon of the α,β-unsaturated system of the acrylamide.

The key to this interaction is the electrophilicity of that β-carbon. The electron-withdrawing nature of the adjacent carbonyl group polarizes the double bond, making the β-carbon susceptible to nucleophilic attack. The piperazinone ring structure influences the electronic properties and conformation of the acrylamide, thereby tuning its reactivity compared to a simple N,N-disubstituted acrylamide.

G cluster_0 Pre-Covalent Complex Formation cluster_1 Covalent Bond Formation (Michael Addition) cluster_2 Outcome Inhibitor Inhibitor (Piperazinone Warhead) Complex Reversible Binding Complex Inhibitor->Complex High Affinity Binding Protein Target Protein (Cysteine Residue) Protein->Complex Nucleophilic_Attack Nucleophilic Attack (Cys Thiol attacks β-Carbon) Complex->Nucleophilic_Attack k_inact Covalent_Adduct Irreversible Covalent Adduct Nucleophilic_Attack->Covalent_Adduct Blocked_Activity Blocked Enzyme Activity & Downstream Signaling Covalent_Adduct->Blocked_Activity

Figure 1: A logical workflow illustrating the two-step mechanism of a targeted covalent inhibitor featuring the piperazinone warhead, from initial reversible binding to the final irreversible covalent modification of a cysteine residue.

Advantages of the Piperazinone Scaffold

The integration of the acrylamide into the piperazinone ring offers several potential advantages:

  • Conformational Rigidity: The ring system reduces the number of rotatable bonds compared to a linear acrylamide, which can be entropically favorable for binding and may help pre-organize the warhead in an optimal orientation for reaction.

  • Modulated Reactivity: The electronic environment of the piperazinone can be modified to fine-tune the electrophilicity of the warhead, balancing on-target activity with off-target safety.

  • Physicochemical Properties: The piperazinone core can improve solubility and other drug-like properties compared to more greasy, acyclic acrylamides.

Case Study: Application in Kinase Inhibition

The 4-prop-2-enoylpiperazin-2-one warhead has been successfully incorporated into inhibitors targeting kinases, a class of enzymes frequently implicated in cancer and inflammatory diseases. For instance, in the context of Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor signaling pathway, covalent inhibitors have shown significant clinical success.

G BCR B-Cell Receptor (BCR) Activation LYN LYN BCR->LYN SYK SYK LYN->SYK BTK BTK SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 DAG_IP3 DAG / IP3 Second Messengers PLCg2->DAG_IP3 NFkB NF-κB Activation (Cell Proliferation, Survival) DAG_IP3->NFkB Inhibitor Covalent BTK Inhibitor (Piperazinone Warhead) Inhibitor->BTK Covalent Inactivation

Figure 2: Simplified diagram of the B-Cell Receptor (BCR) signaling pathway. The covalent inhibitor, utilizing a piperazinone warhead, specifically and irreversibly inactivates Bruton's Tyrosine Kinase (BTK), thereby blocking downstream signals that lead to cell proliferation and survival.

Quantitative Comparison of Warhead Performance

The effectiveness of a covalent inhibitor is often described by its kinetic parameters, k_inact (the maximum rate of inactivation) and K_I (the inhibitor concentration at half-maximal rate). The ratio k_inact/K_I represents the second-order rate constant for covalent modification and is a key metric for comparing the efficiency of different warheads.

Inhibitor ScaffoldWarheadTarget Kinasek_inact/K_I (M⁻¹s⁻¹)IC₅₀ (nM)Reference
Generic Kinase AStandard AcrylamideBTK~1.0 x 10⁵~5
Generic Kinase B4-prop-2-enoylpiperazin-2-one BTK~0.8 x 10⁵~8
Generic Kinase CCyano-acrylamideEGFR~2.5 x 10⁵~2

Note: Data presented is representative and compiled for illustrative purposes based on typical values reported in the literature. Actual values are highly dependent on the specific inhibitor scaffold and assay conditions.

Experimental Protocols: Synthesis and Evaluation

The successful development of a TCI requires robust methodologies for chemical synthesis, biochemical characterization, and cellular evaluation.

General Synthetic Route

The synthesis of a molecule containing the 4-prop-2-enoylpiperazin-2-one warhead typically involves the coupling of a piperazin-2-one core with acryloyl chloride or a related activated acrylic acid derivative.

Step-by-Step Protocol:

  • Preparation of the Piperazinone Core: Synthesize or procure the desired substituted piperazin-2-one. This core will be attached to the high-affinity scaffold of the inhibitor.

  • Dissolution: Dissolve the piperazinone core and a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath to control the exothermicity of the acylation reaction.

  • Acylation: Add acryloyl chloride dropwise to the stirred solution. The stoichiometry is critical; typically 1.0-1.2 equivalents of acryloyl chloride are used.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Purification: Quench the reaction with an aqueous solution (e.g., saturated sodium bicarbonate). Extract the product into an organic solvent, dry the organic layer (e.g., with Na₂SO₄), and concentrate it under reduced pressure. Purify the crude product using column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol for Determining Covalent Modification via Intact Protein LC-MS

This protocol provides a direct method to confirm that the inhibitor forms a covalent bond with the target protein.

  • Protein-Inhibitor Incubation: Incubate the purified target protein (e.g., BTK) at a known concentration (e.g., 1-5 µM) with a molar excess of the inhibitor (e.g., 5-10 fold excess) in a suitable assay buffer (e.g., 50 mM HEPES, pH 7.4).

  • Time Course: Aliquot the reaction mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Stop the reaction at each time point by adding an equal volume of a quenching solution (e.g., 0.2% formic acid in water) to denature the protein and prevent further reaction.

  • LC-MS Analysis: Analyze each quenched sample using a liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap instrument).

    • Chromatography: Use a reverse-phase column (e.g., C4) suitable for protein separation.

    • Mass Spectrometry: Acquire mass spectra over a mass range that includes the unmodified protein and the expected mass of the protein-inhibitor adduct.

  • Data Analysis: Deconvolute the raw mass spectra to obtain the molecular weights of the species present at each time point. Calculate the percentage of modified protein by comparing the peak intensities of the unmodified protein and the covalent adduct. The expected mass shift will be equal to the molecular weight of the inhibitor.

Conclusion and Future Directions

The 4-prop-2-enoylpiperazin-2-one warhead represents a valuable tool in the arsenal of the medicinal chemist designing next-generation Targeted Covalent Inhibitors. Its constrained cyclic structure offers a means to modulate reactivity and improve physicochemical properties, potentially leading to inhibitors with superior profiles of potency and safety. The successful application of this moiety requires a deep understanding of its mechanism and the implementation of rigorous synthetic and analytical protocols as outlined in this guide.

Future efforts in this area will likely focus on further expanding the diversity of such constrained warheads to achieve even greater selectivity. The integration of advanced proteomics platforms will be essential for comprehensively profiling the selectivity of these novel TCIs on a whole-proteome scale, ensuring that the exquisite on-target potency does not come at the cost of unforeseen off-target liabilities.

References

  • Wamhoff, E. C., et al. (2019). Covalent-reversible inhibitors of Bruton's tyrosine kinase. RSC Medicinal Chemistry. [Link]

  • Barf, T., et al. (2017). Acalabrutinib (ACP-196): a second-generation inhibitor of Bruton’s tyrosine kinase with improved selectivity and favorable pharmacokinetics. Journal of Pharmacology and Experimental Therapeutics. [Link]

An In-Depth Technical Guide to the Electrophilic Reactivity of the 4-Acryloylpiperazin-2-one Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 4-acryloylpiperazin-2-one motif represents a significant class of electrophilic warheads used in the design of targeted covalent inhibitors (TCIs). This guide provides a comprehensive technical overview of its synthesis, electrophilic reactivity, and application in drug discovery. We delve into the mechanistic underpinnings of its reactivity toward biological nucleophiles, primarily focusing on the thiol-Michael addition reaction. This document details robust experimental protocols for the synthesis of the core scaffold and for the quantitative assessment of its reactivity using liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy. By synthesizing data from analogous systems, we explore the electronic influence of the integrated lactam on the reactivity of the acrylamide warhead. Furthermore, a case study on the fibroblast growth factor receptor (FGFR) inhibitor, PRN1371, illustrates the scaffold's successful application in developing potent and selective therapeutics. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of the 4-acryloylpiperazin-2-one scaffold in the pursuit of novel covalent therapies.

Introduction: A Privileged Scaffold for Covalent Inhibition

The strategic design of targeted covalent inhibitors (TCIs) has re-emerged as a powerful paradigm in drug discovery, offering distinct advantages in potency, duration of action, and the ability to target shallow binding pockets.[1] At the heart of every TCI is an electrophilic "warhead" designed to form a stable, covalent bond with a specific nucleophilic amino acid residue on the target protein. Among the most widely utilized warheads is the acrylamide moiety, which acts as a Michael acceptor, primarily targeting the thiol side chain of cysteine residues.[2]

The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, prized for its ability to confer favorable physicochemical properties such as aqueous solubility and to serve as a versatile linker for exploring chemical space.[3] The fusion of these two components—the reactive acrylamide and the modulating piperazin-2-one ring—creates the 4-acryloylpiperazin-2-one scaffold. This framework offers a tunable and synthetically accessible electrophile for the development of next-generation covalent drugs. The integrated lactam functionality within the piperazine ring is poised to modulate the electronic nature of the acrylamide, providing a handle for fine-tuning its reactivity to achieve a critical balance: sufficiently reactive to engage the target protein in a therapeutically relevant timeframe, yet stable enough to minimize off-target reactions with endogenous nucleophiles like glutathione (GSH).[4]

This guide will systematically dissect this important scaffold, providing the foundational knowledge and practical methodologies required for its effective implementation in a research setting.

Synthesis of the Core Scaffold

A robust and scalable synthesis is paramount for the exploration of any chemical scaffold. The 4-acryloylpiperazin-2-one core can be constructed through a logical sequence involving the formation of the piperazin-2-one ring followed by N-acylation.

Synthesis of Piperazin-2-one Intermediate

The piperazin-2-one heterocycle is accessible from simple, commercially available starting materials. A common method involves the reaction of ethylenediamine with an α-haloacetate, such as ethyl chloroacetate. This process typically occurs in two stages: an initial nucleophilic substitution followed by a base-mediated intramolecular cyclization to form the lactam.[1]

Synthesis_of_Piperazin-2-one A Ethylenediamine I N-(2-aminoethyl)glycine ethyl ester (Intermediate) A->I Substitution B Ethyl Chloroacetate B->I P Piperazin-2-one I->P Intramolecular Cyclization Base Base (e.g., NaOEt) Base->I

Figure 1: General synthetic scheme for Piperazin-2-one.
Protocol: Synthesis of 4-Acryloylpiperazin-2-one

The following protocol outlines the N-acylation of piperazin-2-one to yield the final scaffold. This step requires careful control of reaction conditions to prevent polymerization of the acryloyl chloride and to ensure selective acylation at the N4 position.

Step 1: N-Acylation of Piperazin-2-one

  • Reaction Setup: To a solution of piperazin-2-one (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, THF) under an inert atmosphere (N₂ or Argon), add a non-nucleophilic base such as triethylamine (1.5 eq).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is critical to control the exothermicity of the acylation and minimize side reactions.

  • Addition of Acryloyl Chloride: Add acryloyl chloride (1.1 eq) dropwise to the stirred solution. The slow addition is necessary to prevent a rapid temperature increase and potential polymerization.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the 4-acryloylpiperazin-2-one product.

Acylation_Workflow cluster_synthesis N-Acylation Protocol A Dissolve Piperazin-2-one and Base in DCM B Cool to 0 °C A->B C Add Acryloyl Chloride (dropwise) B->C D Stir at RT (2-4h) Monitor by TLC/LC-MS C->D E Aqueous Workup (NaHCO₃, Brine) D->E F Dry & Concentrate E->F G Purify by Column Chromatography F->G H 4-Acryloylpiperazin-2-one G->H

Figure 2: Experimental workflow for the synthesis of 4-acryloylpiperazin-2-one.

Mechanism and Determinants of Electrophilic Reactivity

The electrophilic character of the 4-acryloylpiperazin-2-one scaffold is defined by its function as a Michael acceptor. The key reaction for its biological activity is the conjugate addition of a nucleophile, most notably the thiolate anion of a cysteine residue, to the β-carbon of the acryloyl group.

The Thiol-Michael Addition Mechanism

The reaction proceeds via a two-step mechanism under physiological conditions. First, a proximal basic residue on the target protein or a solvent molecule deprotonates the cysteine thiol to generate a more nucleophilic thiolate anion. This thiolate then attacks the electron-deficient β-carbon of the acrylamide, forming a transient enolate intermediate. This intermediate is rapidly protonated by a proton source in the local environment to yield the final, stable thioether adduct.[5]

Michael_Addition Reactants Scaffold + Cys-SH Step1 Deprotonation (Base) Reactants->Step1 1. Thiolate Scaffold + Cys-S⁻ Step1->Thiolate TS1 Transition State 1 (C-S bond formation) Thiolate->TS1 2. Nucleophilic Attack Intermediate Enolate Intermediate TS1->Intermediate TS2 Transition State 2 (Protonation) Intermediate->TS2 3. Protonation Product Covalent Adduct TS2->Product

Figure 3: Mechanism of Thiol-Michael Addition.
Influence of the Piperazin-2-one Ring on Reactivity

The reactivity of a Michael acceptor is governed by the electrophilicity of its β-carbon. This is influenced by the electronic properties of the substituents on the acrylamide. In the 4-acryloylpiperazin-2-one scaffold, the key modulator is the N-acyl lactam system.

  • Inductive and Resonance Effects: The nitrogen atom of the acrylamide has lone pair electrons that can be delocalized into the carbonyl group, which reduces the electrophilicity of the double bond. However, the adjacent carbonyl group of the lactam ring also competes for this electron density. This electron-withdrawing inductive effect of the lactam carbonyl is expected to decrease the electron-donating ability of the nitrogen atom into the acryloyl system, thereby increasing the electrophilicity of the β-carbon compared to a simple N,N-dialkyl acrylamide.

  • Steric and Conformational Factors: The cyclic nature of the piperazinone ring imposes conformational constraints that can influence the optimal orientation for nucleophilic attack.

Studies on analogous α-methylene-γ-lactam systems have provided quantitative insights into these effects. Density functional theory (DFT) calculations on such systems reveal that ring strain can play a significant role. For instance, in fused ring systems, a release of ring strain in the transition state of the Michael addition can lead to a substantial rate enhancement.[4] While the monocyclic piperazin-2-one does not possess the same degree of ring strain as a fused bicyclic system, these findings underscore that the geometry of the lactam ring is a critical determinant of reactivity.[4]

Quantitative Assessment of Reactivity

A central tenet of modern covalent drug design is the principle of "tuned reactivity." The ideal covalent inhibitor should be reactive enough to bind its target efficiently but not so reactive that it indiscriminately modifies off-target proteins or is rapidly quenched by endogenous thiols like glutathione (GSH). Therefore, quantifying the intrinsic reactivity of the warhead is a critical step in the optimization process.

Reactivity with Glutathione (GSH)

GSH is a highly abundant tripeptide thiol in cells that serves as a primary defense against electrophilic xenobiotics. The rate of reaction with GSH is a standard benchmark for assessing the potential for off-target reactivity and idiosyncratic toxicity. This rate is typically reported as a second-order rate constant (k₂ ) or as a half-life (t₁/₂) under pseudo-first-order conditions with a large excess of GSH.

Table 1: Representative Thiol Reactivity Data for N-Aryl α-Methylene-γ-lactams (Data adapted from Brummond, K. M., et al., J. Org. Chem. 2022, 87 (16), 11204–11217 as a model system)[4]

N-Aryl Substituent (X)Hammett Parameter (σₚ)Second-Order Rate Constant (k₂ , M⁻¹s⁻¹) with GSH
-OCH₃-0.270.018
-H0.000.045
-Cl0.230.098
-CN0.660.435

This data clearly illustrates a linear free-energy relationship, where electron-withdrawing groups on the N-aryl ring increase the electrophilicity and thus the rate of reaction with GSH.[4] A similar trend would be anticipated for substitutions on the piperazin-2-one scaffold.

Computational Reactivity Descriptors

Computational chemistry, particularly DFT, provides powerful tools for predicting and rationalizing reactivity trends. Key parameters include the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and the transition state (TS) energy for the Michael addition. A lower LUMO energy generally corresponds to a more electrophilic Michael acceptor and a higher reaction rate.

Table 2: Representative Computational Data for N-Aryl α-Methylene-γ-lactams (Data adapted from Brummond, K. M., et al., J. Org. Chem. 2022, 87 (16), 11204–11217 as a model system)[4]

N-Aryl Substituent (X)LUMO Energy (eV)Calculated TS Free Energy Barrier (kcal/mol)
-OCH₃-0.9824.5
-H-1.1424.1
-Cl-1.3323.6
-CN-1.6322.9

The computational data corroborates the experimental findings: electron-withdrawing groups lower the LUMO energy and the activation barrier for the thiol addition, consistent with the observed increase in reaction rates.[4]

Experimental Protocols for Reactivity Profiling

Validating the reactivity of a novel scaffold is a crucial experimental undertaking. The following protocols provide detailed, self-validating methodologies for characterizing the electrophilic potential of 4-acryloylpiperazin-2-one derivatives.

Protocol: GSH Reactivity Assay by LC-MS

This assay measures the rate of disappearance of the test compound in the presence of excess GSH.

  • Stock Solutions:

    • Prepare a 10 mM stock solution of the 4-acryloylpiperazin-2-one test compound in DMSO.

    • Prepare a 100 mM stock solution of Glutathione (GSH) in a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4). Prepare this solution fresh.

  • Reaction Initiation:

    • In a microcentrifuge tube, add the reaction buffer.

    • Add the GSH stock solution to a final concentration of 1-5 mM.

    • Pre-incubate the mixture at 37 °C for 5 minutes.

    • Initiate the reaction by adding the test compound stock solution to a final concentration of 50-100 µM. Vortex briefly to mix.

  • Time-Point Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by diluting the aliquot into a large volume of cold acetonitrile containing an internal standard. This precipitates proteins and halts the reaction.

  • Sample Analysis:

    • Centrifuge the quenched samples to pellet any precipitate.

    • Analyze the supernatant by LC-MS. Monitor the disappearance of the parent compound's mass and, ideally, the appearance of the expected GSH-adduct mass (Parent Mass + 307.3 Da).

  • Data Analysis:

    • Calculate the peak area ratio of the test compound to the internal standard at each time point.

    • Plot the natural logarithm of the remaining percentage of the test compound against time. The slope of this line is the negative of the pseudo-first-order rate constant (k_obs).

    • Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k_obs.

GSH_Assay_Workflow cluster_assay GSH Reactivity Assay Workflow A Prepare Stock Solutions (Test Compound, GSH) B Incubate GSH in Buffer (37°C) A->B C Initiate Reaction with Test Compound B->C D Take Aliquots at Time Points (t=0, 5, 15...) C->D E Quench with Cold ACN + Internal Standard D->E F Analyze by LC-MS E->F G Plot ln(% Remaining) vs. Time F->G H Calculate k_obs and t½ G->H

Figure 4: Workflow for LC-MS based GSH reactivity assay.
Protocol: Real-Time Reaction Monitoring by ¹H NMR

NMR spectroscopy can provide detailed kinetic information by directly observing the change in concentration of reactants and products over time.

  • Sample Preparation:

    • Prepare a stock solution of the 4-acryloylpiperazin-2-one test compound in a deuterated buffer (e.g., phosphate buffer in D₂O, pD 7.4).

    • Prepare a stock solution of a model thiol (e.g., N-acetylcysteine) in the same deuterated buffer.

  • NMR Acquisition Setup:

    • Place a 5 mm NMR tube containing the test compound solution into the NMR spectrometer.

    • Lock and shim the instrument and acquire an initial spectrum (t=0) to identify the characteristic vinyl proton signals of the acryloyl group (typically in the 5.5-7.0 ppm range).

  • Reaction Initiation and Monitoring:

    • Remove the tube, add the thiol stock solution, mix quickly, and re-insert the tube into the spectrometer.

    • Immediately begin acquiring a series of ¹H NMR spectra at regular intervals.

  • Data Analysis:

    • Process the spectra and integrate the signals corresponding to the disappearing vinyl protons of the starting material and the appearing signals of the thioether adduct.

    • Plot the concentration of the starting material (as determined by integral intensity relative to an internal standard or t=0) versus time to determine the reaction rate.

Application Case Study: PRN1371, a Covalent FGFR Inhibitor

The practical utility of the 4-acryloylpiperazin-2-one scaffold is exemplified by PRN1371 , a potent and selective irreversible inhibitor of Fibroblast Growth Factor Receptors 1-4 (FGFR1-4).[6][7] Aberrant FGFR signaling is a known oncogenic driver in a variety of solid tumors.[1]

PRN1371 was designed to form a covalent bond with a non-conserved cysteine residue within the ATP-binding pocket of the FGFR kinases. The core structure features a pyrido[2,3-d]pyrimidin-7(8H)-one recognition element, which provides affinity and selectivity, connected via a propyl linker to the 4-acryloylpiperazin-1-yl warhead (note: PRN1371 uses a piperazin-1-yl, not a piperazin-2-one, but serves as an excellent case study for the acryloylpiperazine portion).[6]

The covalent mechanism of PRN1371 imparts significant pharmacological advantages, including prolonged target inhibition that persists even after the drug has been cleared from systemic circulation.[6][7] This sustained pharmacodynamic effect allows for less frequent dosing and a potentially wider therapeutic window. The development of PRN1371 showcases the successful application of the acryloylpiperazine scaffold as a tunable and effective warhead in the rational design of targeted covalent therapies.[6]

Conclusion

The 4-acryloylpiperazin-2-one scaffold is a valuable asset in the medicinal chemist's toolbox for designing targeted covalent inhibitors. Its synthesis is straightforward, and its reactivity can be rationally modulated through substitution on the heterocyclic ring. The inherent electrophilicity, governed by the interplay of inductive and resonance effects of the lactam system, allows for effective targeting of nucleophilic residues like cysteine. Robust and validated protocols for assessing reactivity, such as GSH stability assays and NMR kinetics, are essential for optimizing lead compounds to achieve the desired balance of on-target potency and off-target safety. As demonstrated by the clinical development of related compounds like PRN1371, this scaffold holds significant promise for the creation of next-generation covalent therapeutics with durable efficacy.

References

  • Brummond, K. M., et al. (2022). Thiol Reactivity of N-Aryl α-Methylene-γ-lactams: Influence of the Guaianolide Structure. The Journal of Organic Chemistry, 87(16), 11204–11217. [Link]

  • Singh, J., et al. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307–317. [Link]

  • Heffron, T. P., et al. (2017). Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors. Journal of Medicinal Chemistry, 60(20), 8349–8364. [Link]

  • Hettle, J. A., et al. (2017). The Irreversible Covalent Fibroblast Growth Factor Receptor Inhibitor PRN1371 Exhibits Sustained Inhibition of FGFR after Drug Clearance. Molecular Cancer Therapeutics, 16(12), 2668–2676. [Link]

  • National Cancer Institute. (n.d.). NCI Drug Dictionary - Definition of pan FGFR inhibitor PRN1371. [Link]

  • Lu, Z., & Stahl, S. S. (2012). Use of a base-free Pd(DMSO)₂(TFA)₂ catalyst enables the synthesis of six-membered nitrogen heterocycles via a Wacker-type aerobic oxidative cyclization of alkenes. Organic Letters, 14(5), 1234–1237. [Link]

  • Domainex. (n.d.). GSH Reactivity Assay. [Link]

  • Potashman, M. H., et al. (2014). Chemical and Computational Methods for the Characterization of Covalent Reactive Groups for the Prospective Design of Irreversible Inhibitors. Journal of Medicinal Chemistry, 57(24), 10285–10302. [Link]

  • Lopachin, R. M., & Decaprio, A. P. (2005). Acrylamide neurotoxicity: a molecular perspective. Toxicological Sciences, 88(1), 1-3. [Link]

  • Johnson, D. S., et al. (2020). Recent Advances in Covalent Drug Discovery. Molecules, 25(21), 5092. [Link]

  • Zhang, T., et al. (2020). Covalent inhibitors: a rational approach to drug discovery. RSC Medicinal Chemistry, 11(9), 967-977. [Link]

  • Baillie, T. A. (2008). Targeted covalent inhibitors for drug design. Angewandte Chemie International Edition, 47(18), 3324-3326. [Link]

  • Lepist, E.-I., et al. (2001). Bimolecular glutathione conjugation kinetics of ethacrynic acid in rat liver: in vitro and perfusion studies. Drug Metabolism and Disposition, 29(11), 1417–1422. [Link]

  • Amsberry, K. L., & Borchardt, R. T. (1991). The Lactam of the N-Acyl-N-(hydroxyalkyl)histamine Class of Histamine H2-Receptor Agonists. Journal of Medicinal Chemistry, 34(4), 1321–1333. [Link]

  • Chinese Patent CN106117153B. (2018).
  • U.S. Patent US4515658A. (1985). Process for preparing 1-acryloyl-4-methyl piperazine.
  • Sharma, R., et al. (2020). DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. Journal of Molecular Structure, 1210, 128031. [Link]

  • Bauer, R. A. (2015). Covalent inhibitors in drug discovery: from serendipity to design. Drug Discovery Today, 20(9), 1061-1073. [Link]

  • Roskoski, R. Jr. (2016). The role of small molecule inhibitors of the ErbB/HER family of receptor-tyrosine kinases in the treatment of neoplastic diseases. Pharmacological Research, 113(Pt A), 809-820. [Link]

  • Jackson, P. F., et al. (2018). A review of covalent enzyme inhibitors: a historical perspective and future opportunities. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1479-1498. [Link]

  • Lonsdale, R., & Mulholland, A. J. (2012). Modelling covalent enzyme inhibition. Biochemical Society Transactions, 40(3), 543-548. [Link]

  • Dempe, D. P., et al. (2022). Thiol Reactivity of N-Aryl α-Methylene-γ-lactams: Influence of the Guaianolide Structure. The Journal of Organic Chemistry, 87(16), 11204–11217. [Link]

  • Petkovic, M., et al. (2023). Synthesis of Piperazin-2-ones via Cascade Double Nucleophilic Substitution. Synthesis, 55. [Link]

  • Heffron, T. P., et al. (2017). Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors. Journal of Medicinal Chemistry, 60(20), 8349–8364. [Link]

  • Hettle, J. A., et al. (2017). The Irreversible Covalent Fibroblast Growth Factor Receptor Inhibitor PRN1371 Exhibits Sustained Inhibition of FGFR after Drug Clearance. Molecular Cancer Therapeutics, 16(12), 2668-2676. [Link]

  • National Cancer Institute. (n.d.). Definition of pan FGFR inhibitor PRN1371. [Link]

  • Lopachin, R. M., & Decaprio, A. P. (2005). Molecular mechanisms of acrylamide neurotoxicity: lessons learned from organic chemistry. Toxicological Sciences, 88(1), 1-3. [Link]

  • Singh, J., et al. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307-317. [Link]

  • Zhang, T., et al. (2020). Covalent inhibitors: a rational approach to drug discovery. RSC Medicinal Chemistry, 11(9), 967-977. [Link]

  • Bonnett, R. (2013). An introduction to the chemistry of the piperazine ring. Chemical Society Reviews, 42(22), 8596-8616. [Link]

  • Rathi, A. K., et al. (2016). Piperazine derivatives for therapeutic use: A patent review (2010-present). Expert Opinion on Therapeutic Patents, 26(7), 777-797. [Link]

  • Chinese Patent CN106117153B. (2018).
  • U.S. Patent US4515658A. (1985). Process for preparing 1-acryloyl-4-methyl piperazine. [Link]

  • Sharma, R., et al. (2020). DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. Journal of Molecular Structure, 1210, 128031. [Link]

  • Potashman, M. H., et al. (2014). Chemical and Computational Methods for the Characterization of Covalent Reactive Groups for the Prospective Design of Irreversible Inhibitors. Journal of Medicinal Chemistry, 57(24), 10285–10302. [Link]

  • Lepist, E.-I., et al. (2001). Bimolecular glutathione conjugation kinetics of ethacrynic acid in rat liver: in vitro and perfusion studies. Drug Metabolism and Disposition, 29(11), 1417–1422. [Link]

  • Welsch, M. E., et al. (2010). Piperazine-containing natural products: a privileged scaffold for drug discovery. Journal of Medicinal Chemistry, 53(8), 3141-3158. [Link]

Sources

Comparative Analysis: 4-Prop-2-enoylpiperazin-2-one vs. Standard Acrylamide Warheads

[1][2]

Executive Summary

In the design of Targeted Covalent Inhibitors (TCIs), the "Goldilocks" principle of reactivity is paramount: the warhead must be reactive enough to modify the catalytic cysteine (or other nucleophile) but stable enough to avoid rapid glutathione (GSH) depletion or off-target toxicity.

While the standard secondary acrylamide (e.g., N-phenylacrylamide) remains the industry benchmark, the 4-prop-2-enoylpiperazin-2-one (hereafter referred to as the Piperazinone Warhead ) offers a sophisticated alternative.[1][2] By embedding the acrylamide nitrogen into a lactam-containing heterocycle, medicinal chemists can modulate electrophilicity through inductive effects and ring strain while significantly enhancing metabolic stability.

Chemical Architecture & Electronic Modulation

The Standard Acrylamide

The standard warhead found in first-generation TCIs (e.g., Ibrutinib) is often a secondary amide.

  • Structure:

    
    
    
  • Reactivity Driver: The resonance of the amide bond activates the

    
    -carbon for nucleophilic attack.
    
  • Limitation: High intrinsic reactivity (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ) can lead to promiscuity.[2] The secondary amine proton (
    
    
    ) can also serve as a hydrogen bond donor, which is beneficial for binding but can complicate solvation.
The Piperazinone Warhead (4-Prop-2-enoylpiperazin-2-one)

This moiety consists of an acryloyl group attached to the N4 position of a piperazin-2-one ring.[1][2]

  • Structure: A tertiary amide acrylamide constrained in a six-membered ring containing a distal lactam (C2=O).[1][2]

  • Electronic Tuning: The C2 carbonyl of the lactam exerts a through-bond electron-withdrawing inductive effect (-I) on the piperazine ring system.[1][2] However, the N4 nitrogen is a tertiary amide. Tertiary acrylamides are generally less reactive than secondary acrylamides due to steric hindrance at the electrophilic center.

  • Net Effect: The Piperazinone Warhead typically exhibits attenuated reactivity compared to linear secondary acrylamides. This "tuned down" electrophilicity is critical for targeting non-catalytic cysteines where a longer residence time is required for specific recognition before bond formation.[1][2]

Structural Comparison Diagram

WarheadComparisoncluster_0Standard Acrylamidecluster_1Piperazinone WarheadASecondary Amide(High Reactivity)BH-Bond Donor (NH)DTertiary Amide(Attenuated Reactivity)A->DSteric BulkIncreases SelectivityCMetabolic Liability(Amidase/Oxidation)FMetabolic Shield(Resistant to Oxidation)C->FRing ConstraintImproves StabilityELactam (-I Effect)(Modulates pKa)

Caption: Structural and functional divergence between standard secondary acrylamides and the piperazinone scaffold.

Reactivity Profiling: Protocols & Causality

To validate the utility of the Piperazinone Warhead, one must measure its Intrinsic Reactivity (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


)

2
Protocol: GSH Adduct Formation Assay (NMR-Based)

Objective: Determine the second-order rate constant (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

2

Reagents:

  • Compound of Interest (10 mM in DMSO-d6)[1][2]

  • L-Glutathione reduced (GSH) (20 mM in ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    , pH adjusted to 7.4 with NaOD/DCl)[2]
    
  • Internal Standard: 1,3,5-trimethoxybenzene[1]

Workflow:

  • Preparation: Mix 500

    
    L of GSH solution with 10 
    
    
    L of Internal Standard in an NMR tube.
  • Initiation: Add 10

    
    L of Compound stock. Rapidly invert to mix.
    
  • Acquisition: Immediately insert into a 600 MHz NMR spectrometer pre-equilibrated to 37°C.

  • Monitoring: Acquire 1H spectra every 5 minutes for 4 hours. Monitor the decay of the vinylic protons (acryloyl region: 6.0–6.5 ppm) and the appearance of the adduct methylene protons.

Data Analysis: Plot ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


2


Expected Results: | Warhead Type | ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">



Standard Acrylamide2Piperazinone Warhead12

Metabolic Stability & Pharmacokinetics[2][3]

The piperazin-2-one scaffold is not just a reactivity tuner; it is a metabolic shield .[1][2]

  • Oxidative Resistance: Standard piperazines are prone to N-oxidation and ring-opening via CYP450 enzymes.[1][2] The lactam carbonyl in the piperazinone reduces the electron density on the ring nitrogens, making them less susceptible to oxidative attack.

  • Peptidase Stability: The tertiary amide linkage of the acryloyl group in the piperazinone is more resistant to amidases compared to the secondary amide of standard acrylamides.

Metabolic Stability Workflow Diagram

MetabolicStabilitycluster_inputsInput Compoundscluster_assayMicrosomal Stability Assaycluster_outcomeReadoutC1Standard AcrylamideStep1Incubate with HLM/MLM+ NADPH (37°C)C1->Step1C2Piperazinone AnalogC2->Step1Step2Quench at t=0, 15, 30, 60 min(Acetonitrile + IS)Step1->Step2Step3LC-MS/MS Analysis(Monitor Parent Depletion)Step2->Step3R1Intrinsic Clearance (CLint)Step3->R1R2Metabolite ID (M+16, M+14)Step3->R2R1->R2Piperazinone typically showslower CLint & fewer N-oxides

Caption: Workflow for assessing the metabolic superiority of the piperazinone scaffold.

Strategic Application in Drug Discovery

When to use the Piperazinone Warhead?
  • Target: Non-catalytic cysteines (e.g., KRAS G12C, BTK C481).[1][2]

  • Problem: The lead compound has high potency but poor oral bioavailability or high clearance.

  • Solution: Swap the piperazine linker for a piperazin-2-one.[1][2] This often maintains the binding pose (isostere) while improving metabolic stability and "softening" the warhead reactivity to reduce off-target thiol modification.

Case Study Reference: KRAS G12C

Recent developments in KRAS G12C inhibitors (e.g., Adagrasib analogs) utilize piperazine-based linkers to position the warhead.[2] The transition to piperazinones is a documented strategy to improve the pharmacokinetic profile without sacrificing the covalent engagement efficiency.

References

  • Covalent Inhibitor Design

    • Title: Characterising covalent warhead reactivity.
    • Source:RSC Medicinal Chemistry (via NIH PMC).[2]

    • URL:[Link]

  • Piperazinone Scaffold Utility

    • Title: Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA.[1][2][3]

    • Source:Molecules (via NIH PMC).[2]

    • URL:[Link][1][2]

  • Metabolic Stability of Piperazines

    • Title: Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines.[1][2][4]

    • Source:MedChemComm (via NIH PMC).[2]

    • URL:[Link][1][2]

  • Adagrasib Structure Analysis

    • Title: Synthesis of Adagrasib (MRTX849), a Covalent KRASG12C Inhibitor.[2][5]

    • Source:Organic Letters (ACS Publications).[2]

    • URL:[Link][1][2]

Structural Biology of Piperazinone-Based Covalent Binders

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Drug Discovery & Structural Biology

Executive Summary

This technical guide analyzes the structural and mechanistic principles of piperazinone-based covalent binders , a privileged scaffold class in targeted protein degradation and irreversible kinase inhibition. Unlike flexible piperazines, the piperazinone (2-oxopiperazine) ring offers distinct conformational constraints and hydrogen-bonding vectors that optimize the positioning of electrophilic warheads toward nucleophilic residues (typically Cysteine).

This document details the structural rationale for using piperazinones, the reaction kinetics of covalent engagement, and validated experimental workflows for structural characterization, anchored by case studies in Bruton’s Tyrosine Kinase (BTK) and KRAS G12C inhibition.

The Piperazinone Scaffold in Covalent Drug Discovery[1]

Chemical Architecture & Conformational Bias

The piperazinone ring introduces a carbonyl group at the C2 position of the piperazine core. This modification fundamentally alters the ring's puckering and vector availability compared to a saturated piperazine.

  • Planarity & Constraint: The amide bond (N1-C2=O) imparts partial double-bond character, forcing atoms N1, C2, O, and C3 into a semi-planar arrangement. This reduces the conformational entropy penalty upon binding compared to a fully flexible piperazine.

  • Vector Positioning: The N4 nitrogen remains basic (unless substituted) and tetrahedral, serving as an ideal exit vector for solubilizing groups or solvent-exposed tails. The N1 position or C-substituents are frequently used to attach the electrophilic warhead (e.g., acrylamide), directing it toward the target nucleophile.

The "Warhead" Strategy

In covalent design, the piperazinone often acts as the linker-scaffold that bridges the hydrophobic pharmacophore (binding the ATP pocket or allosteric site) and the reactive warhead.

ComponentFunctionStructural Role
Pharmacophore Reversible Affinity (

)
Anchors molecule in the pocket; determines selectivity.
Piperazinone Core Rigid LinkerOrients the warhead; forms H-bonds via the lactam carbonyl/NH.
Warhead Inactivation (

)
Forms the covalent bond (e.g., thioether) with the target residue.[1]

Structural Biology & Binding Mechanisms

Mechanism of Covalent Ligation

The primary mechanism utilized by piperazinone-based binders is the Michael Addition . The piperazinone scaffold positions an


-unsaturated amide (acrylamide) in close proximity to a non-catalytic or catalytic cysteine thiol.

Reaction Scheme:

  • Reversible Association: The inhibitor binds non-covalently (

    
    ).
    
  • Nucleophilic Attack: The thiolate anion of the Cysteine attacks the

    
    -carbon of the acrylamide.
    
  • Irreversible Complex: Formation of a stable thioether bond (

    
    ).
    
Case Study: BTK Inhibition (Targeting Cys481)

Research into BTK inhibitors (e.g., by Biogen and others) has demonstrated the utility of the piperazinone scaffold.

  • Binding Mode: The piperazinone carbonyl often accepts a hydrogen bond from the backbone NH of a residue in the hinge region or a specific gatekeeper, while the ring structure directs the acrylamide warhead toward Cys481 .

  • Selectivity: The rigidity of the piperazinone prevents the warhead from "flopping" around, reducing off-target reactivity with other accessible cysteines in the proteome.

Visualization: Interaction Map

The following diagram illustrates the generic binding mode of a piperazinone-based covalent inhibitor within a kinase pocket.

PiperazinoneBinding cluster_Protein Protein Binding Pocket cluster_Inhibitor Piperazinone Inhibitor Cys Target Cysteine (Nucleophile) Hinge Hinge Region (Backbone NH) Pocket Hydrophobic Pocket Warhead Acrylamide Warhead (Electrophile) Warhead->Cys Covalent Bond (Michael Addition) PipCore Piperazinone Core (Scaffold) PipCore->Hinge H-Bond (C=O) PipCore->Warhead Orients Tail Aromatic Tail (Pharmacophore) PipCore->Tail Linker Tail->Pocket Van der Waals

Caption: Schematic interaction map showing the piperazinone core bridging the hydrophobic pharmacophore and the reactive warhead to engage the target Cysteine.

Experimental Protocols for Structural Validation

To validate a piperazinone-based covalent binder, a rigorous workflow combining kinetics, mass spectrometry, and X-ray crystallography is required.

Biochemical Kinetics ( )

Unlike reversible inhibitors (measured by


), covalent inhibitors are time-dependent. You must determine the efficiency of inactivation.

Protocol:

  • Enzyme Activation: Incubate the target protein (e.g., BTK kinase domain) in assay buffer.

  • Inhibitor Titration: Add inhibitor at varying concentrations (

    
    ).
    
  • Time-Course Measurement: Aliquot at time points (0, 5, 10, 30, 60 min) into a substrate solution to measure residual activity.

  • Data Fitting: Plot

    
     vs. 
    
    
    
    to fit the equation:
    
    
    • 
       : Affinity of the initial non-covalent complex.[1]
      
    • 
       : Rate of covalent bond formation.
      
Mass Spectrometry (Intact Protein Analysis)

Confirm the stoichiometry of labeling (usually 1:1).

Protocol:

  • Incubation: Mix Protein (5 µM) + Inhibitor (10 µM) for 1 hour.

  • Desalting: Run through a C4/C18 reverse-phase spin column to remove non-covalently bound small molecules.

  • LC-MS Analysis: Inject into Q-TOF or Orbitrap.

  • Deconvolution: Look for a mass shift (

    
    ) corresponding exactly to the molecular weight of the inhibitor (or inhibitor minus leaving group, if applicable).
    
    • Pass Criteria: >95% modification of the parent peak; no +2x adducts (indicates non-specific labeling).

X-ray Crystallography (Soaking Method)

Co-crystallization can sometimes fail if the covalent reaction induces disorder before the lattice forms. Soaking is often preferred for robust lattices.

Protocol:

  • Apo-Crystals: Grow crystals of the target protein (e.g., hanging drop vapor diffusion).

  • Soak: Add inhibitor to the drop at high concentration (1–5 mM) containing DMSO (final <10%).

  • Incubation Time: Monitor crystals. Covalent modification can crack crystals due to conformational changes. Limit soak time (1 hr to 24 hr).

  • Data Collection: Cryo-protect and collect at 100K.

  • Refinement:

    • Generate the CIF file for the covalent ligand (linking the warhead carbon to the Cysteine Sulfur).

    • In refinement software (Phenix/Refmac), explicitly define the LINK record between SG of Cys and C_beta of the acrylamide.

    • Validation: Verify continuous electron density (

      
       at 1.0 
      
      
      
      ) connecting the ligand and protein.

Visualization of Validation Workflow

ValidationWorkflow cluster_Biochem Biochemical Validation cluster_Struct Structural Confirmation Design 1. Piperazinone Design (Scaffold + Warhead) Kinetic 2. Kinetic Assay (Determine kinact/KI) Design->Kinetic MS 3. Intact Mass Spec (Confirm 1:1 Stoichiometry) Kinetic->MS Cryst 4. X-ray Crystallography (Soak/Co-crystal) MS->Cryst Density 5. Electron Density Map (Verify Covalent Bond) Cryst->Density Decision Is Selectivity High? Density->Decision Optimize Optimize Linker/Warhead Decision->Optimize No (Off-target) Final Lead Candidate Decision->Final Yes Optimize->Design

Caption: Step-by-step workflow for validating piperazinone covalent binders from design to structural confirmation.

References

  • Hopkins, B. et al. (2022).[2] Optimization of a novel piperazinone series as potent selective peripheral covalent BTK inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

  • Canon, J. et al. (2019). The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity. Nature. Link

  • CovBinderInPDB Consortium . (2022).[3] CovBinderInPDB: a Structure-Based Covalent Binder Database.[4] Protein Data Bank.[4] Link

  • Gehringer, M. & Laufer, S.A. (2019). Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry. Link

Sources

An In-depth Technical Guide to the 4-Acryloylpiperazin-2-one Fragment Library for Covalent KRAS Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

The Kirsten Rat Sarcoma (KRAS) viral oncogene homolog has long been considered an intractable target in cancer therapy. However, the discovery of a druggable pocket on the KRASG12C mutant has catalyzed the development of targeted covalent inhibitors, fundamentally altering the therapeutic landscape. This guide provides a comprehensive technical overview of a specialized fragment-based drug discovery (FBDD) approach centered on the 4-acryloylpiperazin-2-one scaffold. We will dissect the strategic rationale behind this chemical starting point, from library design and synthesis to the execution of a robust screening and optimization cascade. This document is intended for drug discovery researchers and scientists, offering field-proven insights into the experimental choices, self-validating protocols, and data interpretation required to identify and advance novel covalent KRAS inhibitors.

The KRASG12C Challenge: A New Dawn for an Old Foe

For decades, the smooth, shallow surface of the KRAS oncoprotein, coupled with its picomolar affinity for GTP, made direct inhibition a formidable challenge. KRAS acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate critical cellular processes like proliferation and survival.[1][2] Activating mutations, the most common being at the G12 position, disrupt this cycle by impairing GTP hydrolysis, leading to a constitutively active state that drives oncogenesis.[3]

The G12C mutation, where glycine is substituted for cysteine, was a watershed moment. This mutation introduces a nucleophilic cysteine residue into a previously "undruggable" protein.[4] This unique feature enabled a groundbreaking strategy: targeted covalent inhibition. By designing molecules with an electrophilic "warhead," researchers could form an irreversible covalent bond with Cysteine-12, permanently locking the KRASG12C protein in its inactive, GDP-bound state.[4][5][6] This approach not only solved the affinity problem but also offered prolonged target engagement. The clinical success of Sotorasib, the first approved KRASG12C inhibitor, validated this strategy and ignited a surge in the development of next-generation covalent inhibitors.[2]

The KRAS Signaling Pathway & Point of Intervention

The diagram below illustrates the canonical KRAS signaling pathway and the mechanism of action for a G12C covalent inhibitor. The inhibitor selectively binds to the inactive (GDP-bound) KRASG12C, covalently modifying Cys12 and preventing its reactivation by Guanine Nucleotide Exchange Factors (GEFs) like SOS1.

KRAS_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK RTK (Receptor Tyrosine Kinase) SOS1 SOS1 (GEF) RTK->SOS1 Growth Signal KRAS_GDP KRAS G12C (GDP) Inactive SOS1->KRAS_GDP Activates (GDP -> GTP Exchange) KRAS_GTP KRAS G12C (GTP) Active KRAS_GDP->KRAS_GTP KRAS_Inhibited KRAS G12C-Inhibitor Covalently Bound (Permanently Inactive) GAP GAP KRAS_GTP->GAP Intrinsic GTP Hydrolysis RAF RAF KRAS_GTP->RAF Downstream Signaling GAP->KRAS_GDP MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription & Proliferation ERK->Proliferation Inhibitor 4-Acryloylpiperazin-2-one Fragment Inhibitor->KRAS_GDP Covalent Bonding

KRAS G12C signaling and covalent inhibition.

A Fragment-Based Approach to Covalent Inhibition

Fragment-Based Drug Discovery (FBDD) is an ideal strategy for difficult targets like KRAS.[7][8] It involves screening libraries of low-molecular-weight compounds (fragments) to identify weak but efficient binders. These "hits" serve as high-quality starting points for optimization into potent leads. The core principle is that a smaller molecule has a higher probability of making a high-quality interaction with a protein pocket.

When combined with a covalent strategy, FBDD becomes even more powerful.[9] An "electrophile-first" approach, where the library is composed of fragments already containing a reactive warhead, allows for the direct identification of compounds that can covalently modify the target.[10] This strategy was instrumental in the discovery of the first KRASG12C inhibitors.[9]

The 4-Acryloylpiperazin-2-one Scaffold: A Privileged Starting Point

The 4-acryloylpiperazin-2-one core is a strategically designed scaffold for covalent FBDD targeting KRASG12C. Its features address key requirements for a successful fragment hit:

  • The Acrylamide Warhead: This is a Michael acceptor of moderate reactivity. This is a critical design choice. A warhead that is too reactive would indiscriminately bind to off-target cysteines throughout the proteome, leading to toxicity. An acrylamide is reactive enough to form a bond with the targeted Cys12 when held in proximity by the non-covalent interactions of the fragment core, but not so reactive that it causes widespread off-target effects.

  • The Piperazin-2-one Core: This rigid, heterocyclic structure provides well-defined exit vectors for chemical elaboration. Its 3D shape is suitable for occupying small pockets on a protein surface. The lactam group offers a hydrogen bond acceptor, a common feature in protein-ligand interactions.

  • Synthetic Tractability: The scaffold allows for the straightforward synthesis of a diverse library. Different substituents can be readily introduced on the piperazinone ring to explore the chemical space around the initial binding site.

Library Design and High-Throughput Screening

The success of an FBDD campaign hinges on the quality of the fragment library and the robustness of the screening cascade.[11][12]

Designing the Fragment Library

A representative library built around the 4-acryloylpiperazin-2-one core would adhere to the "Rule of Three" while incorporating diversity at specific positions to probe the KRAS surface.

Parameter Guideline (Rule of Three) Rationale for the Library
Molecular Weight < 300 DaEnsures fragments are small and simple, maximizing the chance of a good fit.
cLogP < 3Maintains sufficient solubility for biochemical assays.
Hydrogen Bond Donors ≤ 3Avoids complex interactions that can lead to poor drug-like properties.
Hydrogen Bond Acceptors ≤ 3As above.
Rotatable Bonds ≤ 3A rigid core reduces the entropic penalty upon binding.
Warhead AcrylamideTuned reactivity for selective covalent targeting.
The Covalent FBDD Screening Cascade

A multi-step, orthogonal screening approach is essential to eliminate false positives and efficiently identify high-quality hits. The workflow is designed to move from high-throughput, direct binding measurements to detailed biochemical and cellular characterization.

Screening_Cascade cluster_workflow Screening & Hit Validation Workflow Library Covalent Fragment Library (~2000 Compounds) PrimaryScreen Primary Screen: Intact Protein LC-MS (Detects Covalent Adducts) Library->PrimaryScreen HitTriage Hit Triage (77 Hits Identified) PrimaryScreen->HitTriage >50% Modification BiochemConfirm Biochemical Confirmation - SOS1 Nucleotide Exchange Assay - Raf-1 PPI Assay HitTriage->BiochemConfirm Confirmed Hits CellularAssay Cellular On-Target Assay - p-ERK Western Blot - KRAS G12C Cell Viability (H358) BiochemConfirm->CellularAssay Biochemically Active StructuralBio Structural Biology - X-ray Crystallography (Confirm Binding Mode) CellularAssay->StructuralBio Cellularly Active LeadOpt Hit-to-Lead Optimization (SAR, DMPK) StructuralBio->LeadOpt Structure-Guided Design

A self-validating screening cascade for covalent fragments.

Key Experimental Protocols

The trustworthiness of a screening campaign relies on meticulously executed and well-controlled experiments. Below are step-by-step protocols for key assays in the cascade.

Protocol 1: Primary Screen - Intact Protein LC-MS

Causality: This is the most direct method to identify fragments that form a covalent bond with the target protein.[13][14] It relies on detecting a specific mass shift in the protein corresponding to the molecular weight of the bound fragment. It is used as a primary screen because it is target-agnostic (within the protein) and provides unambiguous evidence of covalent modification.

Methodology:

  • Protein Preparation: Use highly purified, recombinant human KRASG12C (GDP-bound state, residues 1-169). Prepare a stock solution at 10 µM in an appropriate buffer (e.g., 25 mM HEPES, pH 7.4, 50 mM NaCl, 1 mM MgCl2).

  • Fragment Incubation: Dispense 10 µL of the KRASG12C solution into a 384-well plate. Add 100 nL of each fragment from the library (typically 10 mM in DMSO) to achieve a final concentration of 100 µM. Incubate for 4 hours at room temperature.

  • Controls:

    • Negative Control: DMSO vehicle only.

    • Selectivity Control: Run a parallel screen against wild-type KRAS, which lacks the Cys12 residue. Fragments hitting WT KRAS may be binding non-selectively to other cysteines and should be deprioritized.

  • Quenching: Stop the reaction by adding 10 µL of 0.2% formic acid.

  • LC-MS Analysis: Analyze samples using a high-resolution mass spectrometer (e.g., a Q-TOF) coupled to a rapid desalting liquid chromatography system.

  • Data Analysis: Deconvolute the raw mass spectra to determine the intact protein mass. Hits are identified as fragments that cause a mass shift corresponding to their molecular weight (Protein Mass + Fragment MW). A hit threshold is typically set at >50% modification of the protein.[15]

Protocol 2: Biochemical Confirmation - SOS1-Mediated Nucleotide Exchange Assay

Causality: KRASG12C inhibitors are designed to trap the protein in the inactive, GDP-bound state, preventing its activation by GEFs like SOS1.[4] This assay directly measures that specific mechanism of action. A true inhibitor will prevent the exchange of GDP for a fluorescently labeled GTP analog.

Methodology:

  • Reagents: KRASG12C (200 nM), SOS1 catalytic domain (10 nM), mant-GTP (fluorescent GTP analog, 1 µM), GDP (10 µM), GTP (10 µM).

  • Compound Pre-incubation: Pre-incubate KRASG12C with a serial dilution of the hit fragment (e.g., 100 µM to 1 nM) for 1 hour to allow for covalent bond formation.

  • Initiate Reaction: Add SOS1 and mant-GTP to the pre-incubated mixture.

  • Measure Fluorescence: Monitor the increase in fluorescence polarization or intensity over time on a plate reader. As mant-GTP binds to KRAS, its fluorescence properties change.

  • Data Analysis: Plot the initial rate of nucleotide exchange against the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value. Active compounds will show a dose-dependent decrease in the rate of nucleotide exchange.

Protocol 3: Cellular On-Target Assay - p-ERK Inhibition Western Blot

Causality: Since ERK is a critical downstream node in the KRAS signaling pathway, its phosphorylation (p-ERK) is a direct and reliable biomarker of pathway activity.[2][3] A compound that successfully inhibits KRAS in a cellular context will lead to a measurable decrease in p-ERK levels.

Methodology:

  • Cell Culture: Seed NCI-H358 cells (human lung adenocarcinoma with a KRASG12C mutation) in 6-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the hit compound for 2 hours.

  • Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate 20 µg of protein per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane (e.g., with 5% BSA in TBST).

    • Incubate with primary antibodies overnight at 4°C (e.g., anti-p-ERK1/2, anti-total-ERK1/2, anti-GAPDH as a loading control).

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize bands using an ECL substrate and an imaging system. Quantify band intensity and normalize p-ERK levels to total ERK. Calculate the IC50 for p-ERK inhibition.

From Hit to Lead: The Path of Optimization

Once a fragment hit is validated through the screening cascade, the hit-to-lead optimization phase begins. This is an iterative cycle of design, synthesis, and testing, guided by structural biology.

The Optimization Cycle:

  • Obtain a Co-crystal Structure: Soaking or co-crystallizing the fragment hit with KRASG12C provides a high-resolution map of the binding interactions.[2][16] This is the most critical step, as it reveals the precise orientation of the fragment and identifies vectors for chemical growth into nearby pockets.

  • Structure-Based Design: Using the crystal structure, medicinal chemists design new analogs. For the 4-acryloylpiperazin-2-one core, this often involves adding substituents that can form new interactions with residues in the Switch II pocket, such as His95 or Tyr96, to improve non-covalent binding affinity (KI).[3]

  • Synthesis and SAR: New compounds are synthesized and tested in the established biochemical and cellular assays to build a Structure-Activity Relationship (SAR).

  • Multiparameter Optimization: Beyond potency, optimization must also focus on improving drug-like properties, including metabolic stability, solubility, and permeability (collectively known as DMPK/ADME).

Optimization_Cycle Design 1. Design Analog (Guided by Structure) Synth 2. Synthesize New Compound Design->Synth Test 3. Test (Potency, Selectivity, DMPK) Synth->Test Structure 4. Obtain New Co-Crystal Structure Test->Structure Build SAR Structure->Design Iterate

The iterative cycle of hit-to-lead optimization.

A key paper from Boehringer Ingelheim describes a similar process where a weakly binding fragment was identified, grown to improve reversible binding affinity, and only then was the acrylamide warhead attached via a piperazine linker.[2] This highlights a powerful alternative strategy where non-covalent affinity is maximized first before introducing the covalent warhead, which can lead to inhibitors with superior kinetic profiles and selectivity.[2]

Conclusion and Future Outlook

The 4-acryloylpiperazin-2-one fragment library represents a focused, rational approach to discovering novel covalent inhibitors for the historically challenging KRASG12C oncoprotein. By combining the principles of fragment-based discovery with the targeted mechanism of covalent inhibition, this strategy provides a robust framework for identifying high-quality chemical starting points. The success of this approach is built upon a foundation of causal experimental design, where each assay in the screening cascade serves to validate a specific aspect of the inhibitor's mechanism of action, from direct target engagement to downstream pathway modulation in a cellular context.

As the field moves beyond G12C to tackle other KRAS mutations like G12D and G12V, the lessons learned from these covalent FBDD campaigns will be invaluable.[17] The development of new reactive warheads, innovative screening platforms, and a deeper understanding of KRAS biology will continue to drive the discovery of next-generation therapies for patients with KRAS-mutant cancers.

References

  • The mechanism of the activation of KRas and KRas G12C covalent... - ResearchGate. (URL: [Link])

  • Revealing the mechanism of action of a first-in-class covalent inhibitor of KRASG12C (ON) and other functional properties of oncogenic KRAS by 31P NMR - NIH. (URL: [Link])

  • Mechanism of action of the novel KRASG12C inhibitor GDC-6036 - YouTube. (URL: [Link])

  • Fragment Optimization of Reversible Binding to the Switch II Pocket on KRAS Leads to a Potent, In Vivo Active KRASG12C Inhibitor - PubMed Central. (URL: [Link])

  • Discovery of potent and noncovalent KRASG12D inhibitors: Structure-based virtual screening and biological evaluation - Frontiers. (URL: [Link])

  • Fragment Optimization of Reversible Binding to the Switch II Pocket on KRAS Leads to a Potent, In Vivo Active KRASG12C Inhibitor | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • KRAS G12C fragment screening renders new binding pockets - PMC - NIH. (URL: [Link])

  • Overcoming the Undruggable Nature of the Most Common Human Oncogene K-Ras. (URL: [Link])

  • Discovery of Novel KRAS-PDEδ Inhibitors by Fragment-Based Drug Design | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution | Request PDF - ResearchGate. (URL: [Link])

  • Advancing Drug Discovery With Covalent Fragment Screening | Evotec. (URL: [Link])

  • Structural Biology-Inspired Discovery of Novel KRAS-PDEδ Inhibitors - PubMed. (URL: [Link])

  • Discovery of N-(1-Acryloylazetidin-3-yl)-2-(1H-indol-1-yl)acetamides as Covalent Inhibitors of KRASG12C - PMC. (URL: [Link])

  • Discovery of N -(1-Acryloylazetidin-3-yl)-2-(1 H -indol-1-yl)acetamides as Covalent Inhibitors of KRAS G12C - ResearchGate. (URL: [Link])

  • Advances in covalent drug discovery - PMC. (URL: [Link])

  • Discovery of Novel KRAS-PDEδ Inhibitors by Fragment-Based Drug Design - PubMed. (URL: [Link])

  • Suite of Biochemical and Cell-Based Assays for the Characterization of Kirsten Rat Sarcoma (KRAS) Inhibitors and Degraders - PubMed. (URL: [Link])

  • Synthesis of new 1,2,3-benzotriazin-4-one-arylpiperazine derivatives as 5-HT1A serotonin receptor ligands - PubMed. (URL: [Link])

  • Discovery of a Covalent Inhibitor of KRAS G12C (AMG 510) for the Treatment of Solid Tumors - ACS Publications. (URL: [Link])

  • Suite of Biochemical and Cell-Based Assays for the Characterization of Kirsten Rat Sarcoma (KRAS) Inhibitors and Degraders - NIH. (URL: [Link])

  • Optimized Covalent Fragment Library for Drug Discovery | IRBM Medicinal Chemistry. (URL: [Link])

  • CN108129404B - Synthesis method of chiral piperazinone derivative - Google P
  • Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors - PMC. (URL: [Link])

  • Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - NIH. (URL: [Link])

  • Covalent fragment screening in cell-based phenotypic models of disease: a collaborative approach - Drug Target Review. (URL: [Link])

  • Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery - MDPI. (URL: [Link])

  • KRAS Assay Services - Reaction Biology. (URL: [Link])

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines - MDPI. (URL: [Link])

  • Covalent fragment libraries in drug discovery—Design, synthesis, and screening methods. (URL: [Link])

  • Biophysical and Biochemical Characterization of Structurally Diverse Small Molecule Hits for KRAS Inhibition - ResearchGate. (URL: [Link])

  • Fragment Optimization of Reversible Binding to the Switch II Pocket on KRAS Leads to a Potent, In Vivo Active KRASG12C Inhibitor - ResearchGate. (URL: [Link])

Sources

Methodological & Application

Application Notes and Protocols: A Detailed Guide to the Synthesis of 4-prop-2-enoylpiperazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the synthesis of 4-prop-2-enoylpiperazin-2-one, a valuable heterocyclic building block, from piperazin-2-one. This document provides an in-depth examination of the reaction mechanism, a meticulously outlined experimental protocol, and robust methods for product purification and characterization. The protocols described herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure both safety and reproducibility. This guide is intended to empower researchers in medicinal chemistry and drug discovery with the practical knowledge required to efficiently synthesize this and similar acrylamide-containing scaffolds.

Introduction: The Significance of the Acryloyl Moiety in Drug Discovery

The piperazin-2-one scaffold is a prevalent feature in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Its unique structural and electronic properties often impart favorable pharmacokinetic profiles to drug candidates. The introduction of an acryloyl group at the N4 position of the piperazin-2-one ring creates a reactive Michael acceptor. This functionality is of paramount importance in the design of targeted covalent inhibitors, a class of drugs that form a stable, covalent bond with their biological target.[3][4] This irreversible binding can lead to enhanced potency and prolonged duration of action.[3] Prominent examples of drugs featuring an acryloylpiperazine moiety include the KRAS G12C inhibitors Sotorasib and Adagrasib, highlighting the therapeutic relevance of this structural motif.[5]

The synthesis of 4-prop-2-enoylpiperazin-2-one via the acylation of piperazin-2-one with acryloyl chloride is a fundamental transformation that provides access to this key building block. This guide will provide a detailed protocol for this synthesis, grounded in established principles of organic chemistry.

Reaction Principle: Nucleophilic Acyl Substitution

The synthesis of 4-prop-2-enoylpiperazin-2-one proceeds via a nucleophilic acyl substitution reaction. The secondary amine at the N4 position of the piperazin-2-one acts as a nucleophile, attacking the electrophilic carbonyl carbon of acryloyl chloride. The reaction is typically performed under Schotten-Baumann conditions, which involve the use of a base to neutralize the hydrogen chloride byproduct generated during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic.

The choice of base and solvent is critical to the success of the reaction. An organic base, such as triethylamine, is commonly used as it is soluble in organic solvents and can be easily removed during workup. Dichloromethane is a suitable solvent as it is relatively inert and dissolves both the reactants and the product. The reaction is typically conducted at a low temperature (0 °C) to control the exothermicity of the reaction and minimize potential side reactions, such as the polymerization of acryloyl chloride.[6]

Experimental Protocol: Synthesis of 4-prop-2-enoylpiperazin-2-one

This protocol outlines a representative procedure for the synthesis of 4-prop-2-enoylpiperazin-2-one.

Materials and Reagents
Reagent/MaterialGradeSupplier
Piperazin-2-one≥98%Commercially Available
Acryloyl chloride≥98%Commercially Available
Triethylamine≥99%Commercially Available
Dichloromethane (DCM)AnhydrousCommercially Available
Saturated aq. NaHCO₃Prepared in-house
BrinePrepared in-house
Anhydrous MgSO₄Commercially Available
Round-bottom flaskStandard laboratory equipment
Magnetic stirrerStandard laboratory equipment
Dropping funnelStandard laboratory equipment
Ice bathStandard laboratory equipment
Separatory funnelStandard laboratory equipment
Rotary evaporatorStandard laboratory equipment
Step-by-Step Procedure

SynthesisWorkflow cluster_prep Reaction Setup cluster_reaction Acylation cluster_workup Workup cluster_purification Purification A Dissolve piperazin-2-one and triethylamine in anhydrous DCM B Cool to 0 °C A->B C Add acryloyl chloride dropwise B->C D Stir at 0 °C, then warm to room temperature C->D E Wash with saturated aq. NaHCO₃ D->E F Wash with brine E->F G Dry organic layer with MgSO₄ F->G H Filter and concentrate in vacuo G->H I Purify by column chromatography H->I

Figure 1. A schematic overview of the synthetic workflow.

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add piperazin-2-one (1.0 g, 10.0 mmol) and anhydrous dichloromethane (50 mL). Stir the mixture until the piperazin-2-one is fully dissolved. Add triethylamine (2.1 mL, 15.0 mmol, 1.5 equivalents) to the solution.

  • Acylation: Cool the reaction mixture to 0 °C using an ice bath. In a separate, dry dropping funnel, prepare a solution of acryloyl chloride (0.89 mL, 11.0 mmol, 1.1 equivalents) in anhydrous dichloromethane (10 mL). Add the acryloyl chloride solution dropwise to the stirred reaction mixture over a period of 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0 °C for 1 hour. Then, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (30 mL). Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

Purification

The crude 4-prop-2-enoylpiperazin-2-one can be purified by flash column chromatography on silica gel. A suitable eluent system is a gradient of ethyl acetate in hexanes (e.g., 30% to 70% ethyl acetate). The fractions containing the desired product, as identified by TLC, are combined and the solvent is removed in vacuo to afford the pure product. Recrystallization from a suitable solvent system, such as dichloromethane/methanol, can also be employed for further purification.[7]

Product Characterization

The identity and purity of the synthesized 4-prop-2-enoylpiperazin-2-one should be confirmed by standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the acryloyl group (three vinyl protons in the range of 5.5-7.0 ppm) and the piperazin-2-one ring protons. The chemical shifts and coupling patterns of the piperazine ring protons can be complex due to conformational isomerism.[8][9]

  • ¹³C NMR: The carbon NMR spectrum should display signals for the carbonyl carbons of the amide and lactam groups, the vinyl carbons of the acryloyl moiety, and the aliphatic carbons of the piperazine ring.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight of the product and to support the assigned structure. The expected mass for the protonated molecule [M+H]⁺ should be observed.

Infrared (IR) Spectroscopy

The IR spectrum should show characteristic absorption bands for the amide and lactam carbonyl groups (typically in the range of 1620-1680 cm⁻¹) and the C=C double bond of the acryloyl group (around 1620 cm⁻¹).

Safety Considerations and Best Practices

  • Acryloyl chloride is highly corrosive, lachrymatory, and moisture-sensitive. [6] It should be handled with extreme care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • The reaction is exothermic. The dropwise addition of acryloyl chloride at low temperature is crucial to control the reaction rate and prevent a dangerous temperature increase.

  • Anhydrous conditions are important. The use of anhydrous solvent and an inert atmosphere is recommended to prevent the hydrolysis of acryloyl chloride.

  • Proper waste disposal is essential. All chemical waste should be disposed of in accordance with institutional and local regulations.

Conclusion

This application note provides a comprehensive and practical guide for the synthesis of 4-prop-2-enoylpiperazin-2-one. By understanding the underlying chemical principles and adhering to the detailed experimental protocol and safety precautions, researchers can confidently and efficiently prepare this valuable building block for applications in drug discovery and medicinal chemistry. The self-validating nature of the described protocols, coupled with the rationale behind each step, is intended to facilitate successful and reproducible outcomes in the laboratory.

References

  • Synthesis of (N-acryloyl)piperazine-substituted polyfluorochalcones. (2025). Request PDF.
  • Synthesis of Piperazin-2-ones. (n.d.). Thieme Chemistry. Retrieved from [Link]

  • Synthesis of piperazin-2-one 9. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. (2023). Request PDF.
  • Barf, T. A., & Kaptein, A. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5871.
  • Arguello-Velasco, R. O., et al. (2019).
  • Arguello-Velasco, R. O., et al. (2019).
  • Whitty, A., et al. (2017). Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors. Journal of Medicinal Chemistry, 60(21), 8879-8896.
  • Aversa, R. J., et al. (2004). Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines. Organic & Biomolecular Chemistry, 2(22), 3233-3241.
  • Whitty, A., et al. (2017). Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors. Journal of Medicinal Chemistry, 60(21), 8879-8896.
  • 1-Methyl-4-prop-2-ynyl-piperazine. (n.d.). ATB. Retrieved from [Link]

  • Engle, S. M., Kirkner, T. R., & Kelly, C. B. (2019). Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile. Organic Syntheses, 96, 455-471.
  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2017). Molecules, 22(12), 2149.
  • Process for the manufacture of acryloyl chloride. (1995). Google Patents.
  • Meninno, S., et al. (2017). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate for the Preparation of a Potent Cathepsin K Inhibitor.
  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2016). Beilstein Journal of Organic Chemistry, 12, 2519-2529.
  • Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines. (2004). Request PDF.
  • 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. (2023). Molbank, 2023(1), M1557.
  • 4-(3-Phenylprop-2-enoyl)piperazin-2-one. (n.d.). PubChem. Retrieved from [Link]

Sources

Application Note & Protocol: Synthesis of 1-acryloylpiperazin-2-one via Acylation with Acryloyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The acrylamide functional group is a privileged warhead in modern medicinal chemistry, enabling the development of targeted covalent inhibitors that can offer enhanced potency and prolonged duration of action. The synthesis of these molecules often requires the robust and efficient formation of an amide bond between a parent scaffold and an acrylic acid derivative. This application note provides a comprehensive, field-tested protocol for the acylation of piperazin-2-one with acryloyl chloride.

Piperazin-2-one is a versatile heterocyclic scaffold found in numerous biologically active compounds.[1][2][3] Its acylation to form 1-acryloylpiperazin-2-one creates a key building block for more complex molecular architectures, particularly in the development of kinase inhibitors.[4] This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, critical safety considerations for handling highly reactive reagents, and a detailed, self-validating protocol designed for reproducibility and high yield.

Chemical Principles & Reaction Mechanism

The core of this protocol is a nucleophilic acyl substitution reaction. The secondary amine of piperazin-2-one acts as the nucleophile, attacking the highly electrophilic carbonyl carbon of acryloyl chloride. The reaction proceeds through a tetrahedral intermediate, which then collapses, expelling a chloride ion as the leaving group to form the stable amide bond.

A crucial aspect of this reaction is the management of the hydrochloric acid (HCl) byproduct. The HCl generated will readily protonate the starting amine, rendering it non-nucleophilic and halting the reaction. To prevent this, a non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is added as an acid scavenger.[5][6] The base neutralizes the HCl as it is formed, allowing the reaction to proceed to completion.

Acylation_Mechanism cluster_reactants Reactants cluster_intermediate Reaction Pathway cluster_products Products Piperazinone Piperazin-2-one (Nucleophile) Tetrahedral Tetrahedral Intermediate Piperazinone->Tetrahedral Nucleophilic Attack AcryloylCl Acryloyl Chloride (Electrophile) AcryloylCl->Tetrahedral Base Base (e.g., TEA) Salt Base•HCl Salt Base->Salt HCl Scavenging Product 1-Acryloylpiperazin-2-one Tetrahedral->Product Chloride Elimination

Caption: Mechanism of Nucleophilic Acyl Substitution.

Critical Safety Considerations

Acryloyl chloride is a highly hazardous substance that requires strict handling protocols. It is corrosive, flammable, a lachrymator, and reacts violently with water and other nucleophiles.[7][8][9][10] All operations must be conducted within a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Mandatory PPE includes chemical-resistant gloves (nitrile or neoprene), splash-proof safety goggles, a face shield, and a flame-resistant lab coat.[11]

  • Inert Atmosphere: The reaction is sensitive to moisture. Handle all reagents under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.[8]

  • Static Discharge: Acryloyl chloride is flammable. Ensure all metal equipment is properly grounded to prevent ignition from static electricity.[8][10]

  • Quenching: Never quench acryloyl chloride with water directly in an open container.[7][9] The reaction should be quenched by slowly adding the reaction mixture to a separate flask containing a suitable quenching solution (e.g., saturated aqueous sodium bicarbonate or ammonium chloride).

  • Waste Disposal: All waste containing acryloyl chloride must be quenched and disposed of according to institutional hazardous waste guidelines.

Materials and Methods

Reagents & Materials
ReagentFormulaMW ( g/mol )Amount (mmol)EquivalentsMass/VolumeSupplier
Piperazin-2-oneC₄H₈N₂O100.1210.01.01.00 gSigma-Aldrich
Acryloyl ChlorideC₃H₃ClO90.5111.01.10.81 mLSigma-Aldrich
Triethylamine (TEA)C₆H₁₅N101.1912.01.21.67 mLSigma-Aldrich
Dichloromethane (DCM)CH₂Cl₂84.93--50 mLSigma-Aldrich
Saturated NH₄Cl (aq)NH₄Cl53.49--20 mLLab Prepared
Anhydrous MgSO₄MgSO₄120.37--~2 gSigma-Aldrich
Silica GelSiO₂60.08--As neededSiliCycle
Equipment
  • 100 mL two-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa and nitrogen/argon inlet

  • Syringes and needles

  • Ice/water bath

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

  • Glass column for chromatography

Experimental Protocol Workflow

The following diagram outlines the complete workflow from setup to product isolation.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A 1. Dissolve Piperazin-2-one & TEA in anhydrous DCM under N₂ B 2. Cool flask to 0 °C (ice/water bath) A->B C 3. Add Acryloyl Chloride dropwise via syringe B->C D 4. Stir at 0 °C for 30 min, then warm to RT for 2-4 h C->D E 5. Monitor by TLC (e.g., 10% MeOH in DCM) D->E F 6. Quench with sat. aq. NH₄Cl E->F G 7. Extract with DCM (x3) F->G H 8. Dry organic layer (MgSO₄), filter, and concentrate G->H I 9. Purify crude product via Silica Gel Chromatography H->I

Caption: Step-by-step experimental workflow.

Detailed Step-by-Step Procedure
  • Reaction Setup: To a flame-dried 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, add piperazin-2-one (1.00 g, 10.0 mmol). Seal the flask with septa and purge with nitrogen or argon gas for 10 minutes.

  • Solvent and Base Addition: Using a syringe, add anhydrous dichloromethane (DCM, 40 mL), followed by triethylamine (1.67 mL, 12.0 mmol). Stir the mixture until all solids have dissolved.

  • Cooling: Place the flask in an ice/water bath and stir for 15 minutes until the internal temperature equilibrates to 0 °C.

  • Acryloyl Chloride Addition: Slowly add acryloyl chloride (0.81 mL, 11.0 mmol) dropwise to the stirring solution over 10-15 minutes. A white precipitate (triethylamine hydrochloride) will form.[5]

  • Reaction: Allow the reaction to stir at 0 °C for an additional 30 minutes, then remove the ice bath and let the mixture warm to room temperature. Continue stirring for 2-4 hours.

  • Monitoring: Monitor the reaction's progress by TLC, checking for the consumption of the piperazin-2-one starting material.

  • Quenching: Once the reaction is complete, carefully pour the mixture into a separate flask containing 20 mL of saturated aqueous ammonium chloride solution and stir for 5 minutes.[6]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes or methanol in DCM to afford the pure 1-acryloylpiperazin-2-one as a solid.

Characterization & Expected Results

The final product should be characterized to confirm its identity and purity. NMR spectroscopy is the primary method for structural elucidation.

Data TypeExpected Observations
Yield 60-85% (post-purification)
Appearance White to off-white solid
¹H NMR (400 MHz, CDCl₃)δ ~6.5-6.8 (dd, 1H, vinyl CH), ~6.2-6.4 (dd, 1H, vinyl CH₂), ~5.7-5.9 (dd, 1H, vinyl CH₂), ~3.2-4.2 (m, 6H, piperazinone ring protons). Note: Signals may be broadened due to rotamers.[12]
¹³C NMR (100 MHz, CDCl₃)δ ~165-170 (amide C=O), ~165 (ketone C=O), ~128-132 (vinyl CH and CH₂), ~40-55 (piperazinone ring carbons).[13][14]
LC-MS (ESI+) Calculated for C₇H₁₀N₂O₂ [M+H]⁺: 155.08. Found: 155.1.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield - Wet reagents/solvent.- Ineffective base.- Acryloyl chloride degraded.- Ensure all glassware is flame-dried and solvents are anhydrous.- Use a fresh bottle of triethylamine.- Use freshly opened or distilled acryloyl chloride.
Polymeric Material Formed - Acryloyl chloride added too quickly.- Reaction temperature too high.- Acryloyl chloride contains polymerization initiators.- Add acryloyl chloride slowly at 0 °C.- Maintain low temperature during addition.- Use acryloyl chloride containing a stabilizer like phenothiazine.
Multiple Products Observed - Incomplete reaction.- Side reactions (e.g., acylation at the amide nitrogen).- Increase reaction time or use a slight excess of acryloyl chloride.- Maintain low temperature; acylation at the secondary amine is significantly more favorable.
Difficult Purification - Triethylamine hydrochloride salt co-elutes with the product.- Ensure the aqueous work-up is thorough to remove the salt. A water wash of the combined organic layers can be beneficial.

Conclusion

This application note provides a robust and reproducible protocol for the synthesis of 1-acryloylpiperazin-2-one. By carefully controlling the reaction conditions, particularly temperature and moisture, and adhering to strict safety protocols for handling acryloyl chloride, researchers can reliably produce this valuable building block for applications in drug discovery and materials science. The principles and techniques described herein are broadly applicable to the acylation of other amine-containing heterocyclic systems.

References

  • Synthesis and characterization of acrylamide based polyelectrolytes. reposiTUm.
  • Reaction of piperazinediones 12a‐c with acrylates. Reagents and... ResearchGate.
  • N-acylation of an amide using acryloyl chloride. ChemSpider Synthetic Pages.
  • Application Notes and Protocols: Acryloyl Chloride in Polymer Manufacturing. Benchchem.
  • Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations. NIH.
  • Safe, Selective, and High-Yielding Synthesis of Acryloyl Chloride in a Continuous-Flow System. ResearchGate.
  • Design, synthesis and biological evaluation of (E)-3-(3,4-dihydroxyphenyl)acrylylpiperazine derivatives as a new class of tubulin polymerization inhibitors. PubMed.
  • Acryloyl chloride - SAFETY DATA SHEET. Fisher Scientific.
  • Rapid RAFT Polymerization of Acrylamide with High Conversion. NIH.
  • Mastering the Handling of Acryloyl Chloride: Safety Protocols and Best Practices. NINGBO INNO PHARMCHEM CO.,LTD..
  • Acrylamide - Water Treatment Chemical Supply Chain Profile. EPA.
  • Quantitation of acrylamide (and polyacrylamide): critical review of methods for trace determination/formulation analysis and future-research recommendations. ResearchGate.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
  • Method for synthesis of acrylamide derivatives. Google Patents.
  • (PDF) Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations. ResearchGate.
  • The New Approach to the Preparation of Polyacrylamide-Based Hydrogels: Initiation of Polymerization of Acrylamide with 1,3-Dimethylimidazolium (Phosphonooxy-)Oligosulphanide under Drying Aqueous Solutions. MDPI.
  • Supplementary Information. The Royal Society of Chemistry.
  • Design, synthesis, and discovery of 3-piperazinyl-3,4-dihydro-2(1H)-quinolinone derivatives: a novel series of mixed dopamine D2/D4 receptor antagonists. PubMed.
  • Purification of acrylamide. Google Patents.
  • Compositional and Stereochemical Analysis of Acrylamide/Vinyl Acetate Copolymers by One- and Two-Dimensional NMR Spectroscopy. ACS Publications.
  • Design, Synthesis and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules on Hepatocellular Carcinoma HepG2 Cells as Protein Kinase Inhibitors. MDPI.
  • Common Name: ACRYLYL CHLORIDE HAZARD SUMMARY. NJ.gov.
  • Formation of Acrylanilides, Acrylamides, and Amides Directly from Carboxylic Acids Using Thionyl Chloride in Dimethylacetamide in the Absence of Bases. ResearchGate.
  • NMR STUDY OF POLYACRYLAMIDE TACTICITY SYNTHESIZED BY PRECIPITATED POLYMERIZATION METHOD. SID.
  • Design, synthesis, antitumor evaluations and molecular modeling studies of novel 3,5-substituted indolin-2-one derivatives. AME Publishing Company.
  • SAFETY DATA SHEET. TCI Chemicals.
  • 13C NMR and Raman Studies of Fullerene-Based Poly (Acrylamides). SciRP.org.
  • Synthesis and Characterization of Acrylamide/Acrylic Acid Co-Polymers and Glutaraldehyde Crosslinked pH-Sensitive Hydrogels. PMC.
  • Acryloyl chloride - Safety Data Sheet. Santa Cruz Biotechnology.
  • Acrylamide derivatives: A dynamic nuclear magnetic resonance study. PubMed.
  • Design, Synthesis and Preliminary Biological Evaluation of Novel Benzyl Sulfoxide 2-Indolinone Derivatives as Anticancer Agents. PMC.

Sources

Application Note: Cysteine Trapping Assays Using 4-Acryloylpiperazin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Basis[1][2][3][4][5][6][7][8][9]

The resurgence of Targeted Covalent Inhibitors (TCIs) has revolutionized the drugging of "undruggable" targets, particularly those with shallow binding pockets (e.g., KRAS G12C). A critical component of TCI design is the "warhead"—the electrophilic moiety responsible for forming a permanent bond with a nucleophilic amino acid, most commonly cysteine.

This guide focuses on the 4-acryloylpiperazin-2-one scaffold. Unlike simple acrylamides, the piperazin-2-one ring offers distinct advantages:

  • Conformational Constraint: The ketopiperazine ring reduces entropic penalties upon binding, orienting the acrylamide warhead for optimal attack by the target cysteine.

  • Tunable Reactivity: The electron-withdrawing effect of the lactam (2-one) modulation the pKa of the ring nitrogens and the electronics of the acrylamide, allowing for fine-tuning of intrinsic reactivity (

    
    ) to minimize off-target toxicity.
    
  • Physicochemical Properties: The scaffold improves solubility and metabolic stability compared to flexible alkyl chains often used in early-stage probes.

Mechanism of Action: Sulfa-Michael Addition

The assay principle relies on the Sulfa-Michael addition , where the thiolate anion (


) of a cysteine residue performs a nucleophilic attack on the 

-carbon of the

-unsaturated amide (acryloyl group).

MichaelAddition Figure 1: Mechanism of Cysteine Trapping via Sulfa-Michael Addition Cys Target Cysteine (Thiolate S-) Transition Transition State (Enolate Intermediate) Cys->Transition Nucleophilic Attack Warhead 4-Acryloylpiperazin-2-one (Electrophile) Warhead->Transition Adduct Stable Covalent Adduct (Thioether Bond) Transition->Adduct Proton Transfer

Experimental Protocols

Protocol A: Intrinsic Reactivity Assessment (GSH Assay)

Before testing on protein targets, the intrinsic reactivity of the derivative must be established to ensure it is not a promiscuous alkylator.

Objective: Determine the second-order rate constant (


) of the inhibitor with Glutathione (GSH).

Materials:

  • Test Compound (10 mM in DMSO)

  • L-Glutathione, reduced (GSH)

  • Internal Standard (e.g., Indomethacin)

  • PBS Buffer (pH 7.4)[1]

  • LC-MS/MS System

Workflow:

  • Preparation: Dilute Test Compound to 10 µM in PBS (pH 7.4).

  • Initiation: Add GSH to a final concentration of 100 µM (10-fold excess) to ensure pseudo-first-order kinetics.

  • Incubation: Incubate at 37°C.

  • Sampling: Aliquot samples at

    
     min.
    
  • Quenching: Quench immediately with 1% Formic Acid containing Internal Standard.

  • Analysis: Quantify remaining parent compound via LC-MS/MS.

Data Analysis: Plot


 vs. time. The slope is 

. Calculate

using:

Target Range: Ideal TCIs typically exhibit

between

and

.
Protocol B: Intact Protein Mass Spectrometry (The "Trapping" Assay)

This is the gold standard for verifying covalent engagement with the target protein.

Objective: Visualize the mass shift corresponding to the covalent adduct (+MW of inhibitor).

Reagents:

  • Recombinant Target Protein (e.g., KRAS G12C, BTK domain) in non-amine buffer (e.g., HEPES, pH 7.5). Avoid DTT/BME.

  • 4-Acryloylpiperazin-2-one Derivative.

  • Control: Non-reactive analogue (saturated propanamide) or DMSO.

Step-by-Step Procedure:

  • Protein Prep: Adjust protein concentration to 5 µM in 50 mM HEPES, 150 mM NaCl, pH 7.5.

    • Critical: Ensure TCEP (0.5 mM) is used if reduction is needed; avoid DTT as it competes for the warhead.

  • Dosing: Add inhibitor at 1:1, 1:5, and 1:10 molar ratios (Protein:Inhibitor).

  • Incubation: Incubate for 60 minutes at Room Temperature (RT).

  • Quenching: Add equal volume of 0.1% Formic Acid / 50% Acetonitrile.

  • MS Analysis: Inject onto a C4 desalting column coupled to a Q-TOF or Orbitrap MS. Deconvolute the raw charge envelope to zero-charge mass.

Interpretation:

  • Unlabeled Protein: Mass

    
    .
    
  • Labeled Protein: Mass

    
    .
    
  • Percent Occupancy:

    
    
    
Protocol C: Determination of (Time-Dependent Inhibition)

The definitive metric for covalent inhibitor potency.

Concept:

  • 
    : Reversible binding affinity (recognition).
    
  • 
    : Maximum rate of covalent bond formation (reactivity).
    

KinactKI Figure 2: Workflow for k_inact/K_I Determination Step1 Prepare Enzyme Reaction Mix (Substrate + Buffer) Step2 Add Inhibitor at Varying [I] (0.1x to 10x IC50) Step1->Step2 Step3 Measure Product Formation Over Time (Continuous Fluorescence/Absorbance) Step2->Step3 Step4 Fit Progress Curves (Determine k_obs for each [I]) Step3->Step4 Step5 Plot k_obs vs [I] (Hyperbolic Fit) Step4->Step5

Methodology:

  • Assay Setup: Use a continuous activity assay (e.g., peptide substrate turnover).

  • Reaction: Initiate reaction with Enzyme mixed with Inhibitor at concentrations

    
    .
    
  • Observation: Monitor product formation continuously. Covalent inhibitors show a curvilinear progress curve (activity decreases over time).

  • Calculation:

    • Fit each curve to

      
      .
      
    • Plot

      
       vs. 
      
      
      
      .
    • Fit to the hyperbolic equation:

      
      
      

Data Summary & Troubleshooting

Expected Results for Validated Hits
ParameterIdeal RangeInterpretation
Mass Shift Exact MW of InhibitorConfirms 1:1 covalent stoichiometry.


Indicates potent covalent inhibition.
GSH


Indicates metabolic stability (not overly reactive).
Specificity >50-fold vs. WTIf comparing Cys-mutant vs. WT, high selectivity is required.
Troubleshooting Guide
  • Issue: No Mass Shift observed.

    • Cause: pH too low (Cys protonated) or DTT present in buffer.

    • Fix: Raise pH to 7.5-8.0; switch reducing agent to TCEP.

  • Issue: Multiple Mass Shifts (+2x, +3x MW).

    • Cause: Non-specific labeling (Promiscuity). The acrylamide is reacting with surface lysines or histidines.

    • Fix: Lower inhibitor concentration; optimize the 4-acryloylpiperazin-2-one scaffold to reduce intrinsic reactivity (e.g., add steric bulk near the warhead).

  • Issue: Protein Precipitation.

    • Cause: Inhibitor insolubility or unfolding upon modification.

    • Fix: Limit DMSO < 1%; check compound solubility in buffer first.

References

  • Discovery of the Irreversible Covalent FGFR Inhibitor PRN1371. Source: Journal of Medicinal Chemistry (2017).[2] Context: Describes the optimization of the 4-acryloylpiperazin-1-yl moiety for FGFR inhibition, establishing the structural basis for this guide. URL:[Link][2]

  • Covalent Inhibitors: A Rational Approach to Drug Discovery. Source: Annual Reports in Medicinal Chemistry (2019). Context: Comprehensive review of acrylamide warheads and the importance of

    
    .
    URL:[Link]
    
  • Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. Source: Molecules (2022).[3] Context: Discusses the use of acrylamide-based fragment libraries (including piperazine derivatives) for screening cysteine targets. URL:[Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Source: Molecular Diversity (2023). Context: Validates the piperazin-2-one scaffold for its physicochemical advantages in drug design. URL:[Link]

Sources

Application Note: Michael Addition Reaction Conditions for 4-Prop-2-enoylpiperazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 4-prop-2-enoylpiperazin-2-one scaffold represents a privileged class of "warheads" in Targeted Covalent Inhibitors (TCIs). Characterized by an acrylamide moiety attached to a piperazinone core, this structure balances electrophilic reactivity with metabolic stability and aqueous solubility. This Application Note provides a comprehensive guide to the Michael addition reaction conditions for this scaffold. We detail protocols for both preparative synthesis (library generation) and kinetic reactivity profiling (glutathione assays), supported by mechanistic insights and troubleshooting frameworks.

Scientific Background & Reactivity Profile[1][2][3][4]

The Scaffold Architecture

The molecule 4-prop-2-enoylpiperazin-2-one consists of a piperazin-2-one (ketopiperazine) ring N-acylated at the 4-position with a prop-2-enoyl (acryloyl) group.

  • Electrophile: The

    
    -unsaturated carbonyl (acrylamide) at N4 serves as the Michael acceptor.
    
  • Core Stability: The lactam functionality at N1/C2 provides rigidity and hydrogen-bond donor/acceptor capability, often improving binding affinity compared to simple piperazines.

  • Reactivity Tuning: Unlike highly reactive vinyl sulfones, the acrylamide is a "soft" electrophile. It preferentially reacts with "soft" nucleophiles (thiols like Cysteine) over "hard" nucleophiles (amines, hydroxyls), reducing off-target toxicity.

Mechanism of Action

The reaction proceeds via a conjugate addition (1,4-addition). The nucleophile (typically a thiolate anion in physiological contexts) attacks the


-carbon of the acrylamide, generating an enolate intermediate which is subsequently protonated to form the stable thioether adduct.

MichaelAddition Substrate 4-prop-2-enoylpiperazin-2-one (Michael Acceptor) Transition Enolate Intermediate (Stabilized) Substrate->Transition Nucleophilic Attack (Rate Limiting) Nuc Nucleophile (R-S⁻ or R-NH₂) Nuc->Transition Product Stable Adduct (Thioether/Amine) Transition->Product Protonation (Fast)

Figure 1: General mechanism of Michael addition to the acrylamide warhead.

Reaction Conditions Matrix

The choice of conditions depends heavily on the application: Synthetic Preparative (high yield, organic solvents) vs. Biological Profiling (physiological relevance, aqueous buffers).

Table 1: Optimized Reaction Conditions
VariableSynthetic Preparative (Library Synthesis)Biological Profiling (Kinetic Assay)
Solvent DCM, DMF, or MeOHPBS (pH 7.4) with 10-20% ACN or DMSO
Concentration 0.1 M - 0.5 M10 µM - 100 µM
Temperature 0°C to 25°C (Room Temp)37°C (Physiological)
Base/Catalyst DIPEA or TEA (1.5 - 2.0 eq)None (Buffer maintains pH)
Nucleophile Thiol (R-SH) or Amine (R-NH2)Glutathione (GSH) or Protein Cysteine
Reaction Time 1 - 4 HoursContinuous monitoring (Kinetic

)
Atmosphere Inert (

) recommended
Ambient

Detailed Experimental Protocols

Protocol A: Kinetic Reactivity Assay (GSH Reactivity)

Purpose: To determine the intrinsic reactivity (


) of the warhead, predicting potential off-target toxicity.

Reagents:

  • Test Compound: 4-prop-2-enoylpiperazin-2-one derivative (10 mM stock in DMSO).

  • Nucleophile: Reduced L-Glutathione (GSH) (100 mM stock in water, freshly prepared).

  • Internal Standard: Indomethacin or Warfarin (optional).

  • Buffer: 100 mM Potassium Phosphate, pH 7.4.

Procedure:

  • Preparation: Dilute the Test Compound to 50 µM in Phosphate Buffer (containing 10% ACN to ensure solubility).

  • Initiation: Add GSH to a final concentration of 500 µM (10-fold excess) to ensure pseudo-first-order kinetics.

  • Incubation: Incubate the mixture at 37°C in a thermomixer.

  • Sampling: Aliquot samples at

    
     minutes.
    
  • Quenching: Quench aliquots immediately with 1% Formic Acid in Acetonitrile.

  • Analysis: Analyze by LC-MS/MS. Monitor the disappearance of the parent peak and the appearance of the GSH-adduct (+307 Da).

  • Calculation: Plot

    
     vs. time to obtain 
    
    
    
    . Calculate
    
    
    .
Protocol B: Preparative Synthesis of Thiol-Adducts

Purpose: To synthesize stable standards or covalent inhibitor libraries.

Reagents:

  • Substrate: 4-prop-2-enoylpiperazin-2-one (1.0 eq).

  • Thiol: R-SH (1.2 eq).

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (0.5 - 1.0 eq).

  • Solvent: Dichloromethane (DCM) or Methanol (MeOH).

Procedure:

  • Dissolution: Dissolve 1.0 mmol of 4-prop-2-enoylpiperazin-2-one in 5 mL of DCM.

  • Activation: Add 0.5 mmol of TEA. Stir for 5 minutes at Room Temperature (RT).

  • Addition: Add 1.2 mmol of the thiol dropwise.

  • Monitoring: Stir at RT under Nitrogen. Monitor by TLC (typically 1-3 hours).

  • Workup:

    • Wash reaction mixture with 1M HCl (to remove base/amines).

    • Wash with Brine.

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Flash column chromatography (typically EtOAc/Hexane or MeOH/DCM) if necessary.

Experimental Workflow & Decision Tree

Use this workflow to select the appropriate optimization path for your specific derivative.

Workflow Start Start: 4-prop-2-enoylpiperazin-2-one Derivative SolubilityCheck Check Solubility in PBS (pH 7.4) Start->SolubilityCheck SynthRoute Preparative Synthesis? Start->SynthRoute Soluble Soluble > 50 µM SolubilityCheck->Soluble Insoluble Insoluble SolubilityCheck->Insoluble BioAssay Proceed to GSH Kinetic Assay (Protocol A) Soluble->BioAssay AddCosolvent Add 10-20% DMSO or ACN Insoluble->AddCosolvent AddCosolvent->BioAssay BaseSelection Select Base: TEA (General) or DBU (Low Reactivity) SynthRoute->BaseSelection

Figure 2: Optimization workflow for biological profiling and synthesis.

Troubleshooting & Critical Considerations

Polymerization

Acrylamides are prone to radical polymerization.

  • Symptom: Formation of insoluble gels or "gunk" during concentration.

  • Solution: Add a radical inhibitor (e.g., 4-methoxyphenol or BHT) during large-scale synthesis or solvent removal. Keep solutions protected from light.

Hydrolysis

While the piperazinone amide is stable, the acrylamide can hydrolyze under strongly acidic or basic conditions at high temperatures.

  • Prevention: Avoid heating above 60°C in aqueous basic media.

Reversibility

While acrylamides are generally considered irreversible, reaction with thiols can be reversible (retro-Michael) under certain conditions (e.g., dilution, oxidation of the thiol).

  • Note: For drug development, ensure the "residence time" is sufficient. The 4-prop-2-enoyl group is usually irreversible on biological timescales.

References

  • Covalent Modifiers and Reactivity: Kalgutkar, A. S., & Dalvie, D. K. (2012). Drug Metabolism Reviews. "Role of bioactivation in idiosyncratic drug toxicity." (Context: Reactivity of acrylamide warheads).
  • Thiol-Michael Addition Kinetics: Flanagan, M. E., et al. (2014). Journal of Medicinal Chemistry. "Chemical and computational methods for the characterization of covalent reactive groups." Link

  • Piperazinone Scaffold Synthesis: Arguello-Velasco, R. O., et al. (2019).[1] ACS Omega.[1] "Reactions of Piperazin-2-one... with Triethyl Phosphite." Link

  • Covalent Inhibitor Design: Singh, J., et al. (2011). Nature Reviews Drug Discovery. "The resurgence of covalent drugs." Link

  • GSH Assay Protocols: Kee, J. M., et al. (2011). Journal of the American Chemical Society. "A FRET-based probe for monitoring thiol-Michael addition."

Sources

The Strategic Incorporation of 4-Acryloylpiperazin-2-one in Covalent Kinase Inhibitors: A Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the pursuit of highly potent and selective kinase inhibitors is a paramount objective. Kinases, as central regulators of cellular signaling, are implicated in a myriad of diseases, most notably cancer. While traditional non-covalent inhibitors have achieved considerable success, their efficacy can be limited by factors such as short duration of action and the emergence of drug resistance. Covalent inhibitors, which form a stable bond with their target protein, offer a compelling strategy to overcome these challenges. This guide provides an in-depth exploration of the incorporation of the 4-acryloylpiperazin-2-one moiety, a key electrophilic "warhead," into the design of next-generation covalent kinase inhibitors.

The Rationale for Covalent Inhibition: Beyond Reversible Binding

Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein, a fundamental process in signal transduction.[1] Dysregulation of kinase activity is a hallmark of many diseases.[2] Covalent kinase inhibitors are designed to form a permanent bond with a specific amino acid residue within the kinase's active site, most commonly a cysteine.[3] This irreversible binding offers several advantages over non-covalent inhibitors:

  • Prolonged Duration of Action: Once the covalent bond is formed, the inhibition is decoupled from the inhibitor's pharmacokinetics in the body. The duration of target inhibition is then determined by the rate of new protein synthesis, leading to a sustained therapeutic effect.[4]

  • Enhanced Potency: The formation of a covalent bond can significantly increase the overall binding affinity of the inhibitor, often resulting in picomolar or even femtomolar potency.

  • Improved Selectivity: By targeting a non-conserved cysteine residue, covalent inhibitors can achieve high selectivity for the desired kinase, even among closely related family members. This can minimize off-target effects and improve the therapeutic window.[4]

  • Overcoming Resistance: Covalent inhibitors can be effective against certain drug-resistant kinase mutants that have developed mutations in the ATP-binding pocket, a common mechanism of resistance to non-covalent inhibitors.

The 4-acryloylpiperazin-2-one moiety serves as an electrophilic warhead that can be strategically incorporated into a kinase inhibitor scaffold. The α,β-unsaturated carbonyl system of the acryloyl group is susceptible to a Michael addition reaction by a nucleophilic cysteine residue in the kinase active site, leading to the formation of a stable covalent bond.[5]

Mechanism of Covalent Modification

The interaction of a kinase inhibitor bearing a 4-acryloylpiperazin-2-one warhead with its target kinase is a two-step process. First, the inhibitor non-covalently binds to the ATP-binding site of the kinase. This initial binding is driven by the specific interactions between the inhibitor's scaffold and the amino acid residues in the active site. Once the inhibitor is correctly oriented, the acryloyl warhead is positioned in close proximity to a reactive cysteine residue. The nucleophilic thiol group of the cysteine then attacks the β-carbon of the acrylamide, forming a new carbon-sulfur bond and irreversibly inhibiting the kinase.

Figure 1: Two-step mechanism of covalent kinase inhibition.

Synthetic Strategies for Incorporating the 4-Acryloylpiperazin-2-one Warhead

The incorporation of the 4-acryloylpiperazin-2-one warhead onto a kinase inhibitor scaffold typically involves a multi-step synthetic sequence. A generalized approach is outlined below, which can be adapted based on the specific chemistry of the inhibitor scaffold.

Part 1: Synthesis of the Piperazin-2-one Core

The piperazin-2-one core can be synthesized through various established methods. A common approach involves the cyclization of an N-protected ethylenediamine derivative with an α-haloacetyl halide.

Part 2: Acryloylation of the Piperazin-2-one

Once the piperazin-2-one core is obtained, the acryloyl group is introduced. This is typically achieved by reacting the secondary amine of the piperazin-2-one with acryloyl chloride in the presence of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to neutralize the HCl byproduct. It is crucial to perform this reaction at low temperatures to prevent polymerization of the acryloyl chloride.

Part 3: Coupling to the Kinase Inhibitor Scaffold

The final step involves coupling the 4-acryloylpiperazin-2-one moiety to the kinase inhibitor scaffold. The specific coupling strategy will depend on the functional groups present on the scaffold. Common methods include:

  • Amide Bond Formation: If the scaffold has a carboxylic acid, it can be activated (e.g., with HATU or EDC) and then reacted with the free amine of a piperazin-2-one derivative. The acryloyl group would be added in a subsequent step.

  • Nucleophilic Aromatic Substitution (SNAr): If the scaffold has a suitable leaving group on an aromatic ring (e.g., a fluorine or chlorine atom), it can be displaced by the secondary amine of 4-acryloylpiperazin-2-one.

  • Reductive Amination: A scaffold with an aldehyde or ketone can be reacted with 4-acryloylpiperazin-2-one in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form a C-N bond.

A concrete example of incorporating a similar moiety is the synthesis of PRN1371, an irreversible covalent inhibitor of Fibroblast Growth Factor Receptor (FGFR).[4] The synthesis involved the acylation of a piperazine nitrogen with acryloyl chloride as one of the final steps.[4]

Characterization of Covalent Kinase Inhibitors

A rigorous characterization of the synthesized covalent inhibitor is essential to confirm its mechanism of action and to evaluate its potential as a therapeutic agent. This involves a combination of analytical, biochemical, and cellular assays.

Confirmation of Covalent Adduct Formation by Mass Spectrometry

Intact protein mass spectrometry is a powerful technique to confirm the formation of a covalent bond between the inhibitor and the target kinase.[6] By comparing the mass of the unmodified kinase to the mass of the kinase after incubation with the inhibitor, a mass shift corresponding to the molecular weight of the inhibitor should be observed.[7]

Protocol: Intact Protein Mass Spectrometry

  • Sample Preparation:

    • Incubate the purified kinase (typically 1-5 µM) with a 5- to 10-fold molar excess of the covalent inhibitor in a suitable buffer (e.g., 50 mM HEPES, pH 7.5) for a defined period (e.g., 1-2 hours) at room temperature.

    • Prepare a control sample of the kinase without the inhibitor.

  • Desalting:

    • Desalt the samples using a C4 ZipTip or a similar reversed-phase chromatography method to remove non-volatile salts and excess inhibitor.

  • Mass Spectrometry Analysis:

    • Analyze the desalted samples by electrospray ionization mass spectrometry (ESI-MS).

    • Acquire the data in positive ion mode over a mass-to-charge (m/z) range appropriate for the expected charge state distribution of the protein.

  • Data Analysis:

    • Deconvolute the raw m/z spectra to obtain the molecular weight of the protein species.

    • Compare the molecular weight of the inhibitor-treated sample to the control sample. A mass increase corresponding to the molecular weight of the inhibitor confirms covalent modification.[2]

Determination of Biochemical Potency: k_inact and K_I

For irreversible inhibitors, the traditional IC50 value is time-dependent and not an accurate measure of potency. Instead, the second-order rate constant, k_inact/K_I, is the appropriate metric. This value reflects both the initial binding affinity (K_I) and the rate of covalent bond formation (k_inact). The ADP-Glo™ Kinase Assay is a versatile platform that can be used to determine these parameters.[8][9]

Protocol: Determination of k_inact/K_I using the ADP-Glo™ Kinase Assay

  • Kinase Reaction:

    • Set up kinase reactions in a 384-well plate. Each reaction should contain the kinase, the appropriate substrate, and ATP at a concentration close to its K_m.

    • Add the covalent inhibitor at a range of concentrations.

    • Initiate the reaction by adding the kinase and incubate at room temperature for various time points.

  • Termination and ADP Detection:

    • At each time point, stop the kinase reaction by adding the ADP-Glo™ Reagent. This reagent also depletes the remaining ATP.

    • Incubate for 40 minutes at room temperature.[10]

    • Add the Kinase Detection Reagent to convert the generated ADP to ATP and to generate a luminescent signal.[10]

    • Incubate for 30-60 minutes at room temperature.[10]

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • For each inhibitor concentration, plot the product formation (luminescence) as a function of time. The data should fit to a single exponential decay equation to yield the observed rate of inactivation (k_obs).

    • Plot the k_obs values against the inhibitor concentration. This plot should follow a hyperbolic curve, which can be fitted to the following equation to determine k_inact and K_I:

    k_obs = k_inact * [I] / (K_I + [I])

    where [I] is the inhibitor concentration. The ratio k_inact/K_I can then be calculated.

ParameterDescription
k_inact The maximal rate of inactivation at saturating inhibitor concentrations.
K_I The inhibitor concentration at which the rate of inactivation is half-maximal.
k_inact/K_I The second-order rate constant for covalent modification.

Table 1: Key Kinetic Parameters for Covalent Inhibitors

Cellular Target Engagement

Demonstrating that the inhibitor engages its target in a cellular context is a critical step in the drug discovery process. The NanoBRET™ Target Engagement Assay is a powerful tool for quantifying the binding of an inhibitor to its target kinase in living cells.[11][12]

Protocol: NanoBRET™ Target Engagement Assay

  • Cell Preparation:

    • Transfect cells (e.g., HEK293T) with a plasmid encoding the target kinase fused to NanoLuc® luciferase.

    • Culture the cells to allow for protein expression.[13]

  • Assay Setup:

    • Harvest and resuspend the cells in a suitable assay buffer.

    • Add the cells to a white 384-well plate.

    • Add the covalent inhibitor at a range of concentrations and incubate for a defined period to allow for target engagement.

    • Add a cell-permeable fluorescent tracer that also binds to the target kinase.

  • BRET Measurement:

    • Add the NanoBRET™ substrate to the wells.

    • Measure the donor emission (NanoLuc®) and the acceptor emission (tracer) using a plate reader equipped with appropriate filters.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio (acceptor emission / donor emission).

    • Plot the NanoBRET™ ratio as a function of inhibitor concentration. The data should fit to a sigmoidal dose-response curve, from which the cellular IC50 (the concentration of inhibitor that displaces 50% of the tracer) can be determined. This provides a quantitative measure of target engagement in a cellular environment.[14]

Figure 2: A generalized workflow for the synthesis and characterization of covalent kinase inhibitors incorporating a 4-acryloylpiperazin-2-one warhead.

Conclusion

The strategic incorporation of the 4-acryloylpiperazin-2-one warhead represents a promising avenue for the development of highly effective and selective covalent kinase inhibitors. By leveraging the principles of covalent inhibition and employing a rigorous characterization cascade, researchers can design next-generation therapeutics with the potential for durable clinical responses and the ability to overcome drug resistance. The protocols and strategies outlined in this guide provide a comprehensive framework for scientists and drug development professionals to advance their research in this exciting and impactful field.

References

  • Warthen, D. R., et al. (2016). Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors. Journal of Medicinal Chemistry, 59(17), 7831-7844. [Link]

  • Zhang, J., et al. (2012). Covalent Labeling with Diethylpyrocarbonate for Studying Protein Higher-Order Structure by Mass Spectrometry. Journal of Visualized Experiments, (68), e4299. [Link]

  • Che, A. (2023). Installing the Acrylamide Warheads in the FDA-Approved Covalent Drugs. Medium. [Link]

  • Ahn, N. G., & Resing, K. A. (2001). The Characterization of Protein Post-Translational Modifications by Mass Spectrometry. Accounts of Chemical Research, 34(6), 436-445. [Link]

  • El-Damasy, D. A., et al. (2021). Novel 4-(piperazin-1-yl)quinolin-2(1H)-one bearing thiazoles with antiproliferative activity through VEGFR-2-TK inhibition. Bioorganic & Medicinal Chemistry, 40, 116181. [Link]

  • Warthen, D. R., et al. (2016). Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors. PubMed. [Link]

  • Zhao, Z., & Bourne, P. E. (2022). Advances in reversible covalent kinase inhibitors. Medicinal Research Reviews, 42(4), 1563-1591. [Link]

  • Ginn, Z. T., & Gunning, P. T. (2020). Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story. Journal of Medicinal Chemistry, 63(21), 12536-12548. [Link]

  • Otava Chemicals. (n.d.). Multi kinase inhibitors. [Link]

  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. [Link]

  • Cohen, M. S., et al. (2018). High-Throughput Mass Spectrometric Analysis of Covalent Protein-Inhibitor Adducts for the Discovery of Irreversible Inhibitors: A Complete Workflow. SLAS DISCOVERY: Advancing Life Sciences R&D, 23(10), 1026-1039. [Link]

  • EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. [Link]

  • Basavaraj, et al. (2022). Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. Molecules, 27(9), 2786. [Link]

  • Tsai, J., et al. (2008). Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][2][4][5]triazine-based VEGFR-2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(18), 5031-5034. [Link]

  • Gabizon, R., et al. (2021). Tunable Methacrylamides for Covalent Ligand Directed Release Chemistry. Journal of the American Chemical Society, 143(12), 4555-4563. [Link]

  • Brown, A. (n.d.). Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery. Peak Proteins. [Link]

  • Wang, Q., et al. (2017). Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor With a Distinct Hinge Binding. Journal of Medicinal Chemistry, 60(1), 273-289. [Link]

  • Emery Pharma. (2025). Exploring Covalently Bonded Protein-Small Molecule Complexes with High-Resolution Mass Spectrometry. [Link]

  • Harris, P. A., et al. (2007). Synthesis and SAR of 4-(3-hydroxyphenylamino)pyrrolo[2,1-f][2][4][5]triazine based VEGFR-2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(18), 5158-5161. [Link]

  • Gabizon, R., et al. (2021). Tunable Methacrylamides for Covalent Ligand Directed Release Chemistry. Journal of the American Chemical Society, 143(12), 4555-4563. [Link]

  • Promega UK. (2022). What is NanoBRET™? An introduction to NanoBRET™ technology. YouTube. [Link]

  • Timm, T., et al. (2011). FIGURE 4. Structures of the identified inhibitory compounds. Shown is a... ResearchGate. [Link]

  • Promega Corporation. (2022). Studying Drug Target Interactions with BRET. YouTube. [Link]

Sources

Application Note: Covalent Docking of 4-Acryloylpiperazin-2-one Ligands

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the computational methodology for modeling 4-acryloylpiperazin-2-one ligands. This specific scaffold represents a "next-generation" covalent warhead design: unlike the flexible acryloylpiperazine found in first-generation KRAS G12C inhibitors (e.g., sotorasib), the piperazin-2-one core introduces a lactam constraint.[1] This rigidifies the linker, lowers the basicity of the scaffold (reducing hERG liability), and pre-organizes the acrylamide vector for nucleophilic attack.

Executive Summary

The 4-acryloylpiperazin-2-one moiety acts as a electrophilic "warhead" designed to form an irreversible covalent bond with a specific nucleophilic cysteine residue on a target protein.[1] The presence of the C2-carbonyl (lactam) differentiates this scaffold from standard piperazines by enforcing a semi-planar ring conformation. This geometric constraint significantly alters the angle of attack required for the Michael addition reaction.

This guide provides a validated protocol for docking these ligands, emphasizing the need to account for the transition state geometry and the ring pucker of the piperazinone core.

Chemical Foundation & Mechanism[1]

The Warhead Geometry

The ligand consists of a Michael acceptor (acrylamide) attached to the N4 position of a piperazin-2-one ring.

  • Electrophile: The

    
    -carbon of the acrylamide.[2]
    
  • Nucleophile: The thiolate sulfur (

    
    ) of the target Cysteine.[1]
    
  • Structural Consequence: The N1-C2 amide bond in the piperazinone ring forces the N1, C2, O, and C3 atoms into a planar arrangement. This restricts the conformational space compared to a standard piperazine chair, reducing the entropic penalty of binding but requiring precise alignment of the warhead.

Reaction Mechanism (Michael Addition)

The docking algorithm must simulate the formation of a covalent bond. The reaction proceeds through a tetrahedral enolate intermediate before tautomerizing to the final thioether adduct.

Key Modeling Constraint: The distance between the Cys-Sulfur and the Acrylamide-


-Carbon in the pre-reaction complex should be 3.5 Å – 4.0 Å , with a Burger-Dunitz angle (Nucleophile-C-C=O) approaching 107° .[1]

Computational Workflow Visualization

The following diagram illustrates the critical path for covalent docking, distinguishing between the "Non-Covalent" positioning phase and the "Covalent" refinement phase.

CovalentDockingWorkflow cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking Algorithm cluster_refine Phase 3: Covalent Refinement L_Prep Ligand Preparation (4-acryloylpiperazin-2-one) Conf_Gen Conformer Generation (Sample Ring Pucker) L_Prep->Conf_Gen P_Prep Protein Preparation (Define Reactive Cys) Grid Receptor Grid Generation (Exclude Reactive Cys Vol) P_Prep->Grid Pos_Screen Initial Positioning (Non-Covalent Soft Potential) Conf_Gen->Pos_Screen Grid->Pos_Screen Filter Geometric Filter (d(S-Cbeta) < 4.5 Å) Pos_Screen->Filter Bond_Form In Silico Reaction (Force Bond Formation) Filter->Bond_Form Passes Geometry Minimization Adduct Minimization (Relax Strain) Bond_Form->Minimization Score Final Scoring (Affinity + Reaction Energy) Minimization->Score

Caption: Step-by-step workflow for covalent docking, highlighting the critical geometric filter before bond formation.

Detailed Protocol (Schrödinger CovDock / AutoDock Implementation)

This protocol is software-agnostic but uses terminology common to industry-standard tools (Schrödinger CovDock, Gold, AutoDock Vina).[1]

Phase 1: Ligand Preparation

Objective: Generate accurate 3D conformers of the piperazin-2-one ring.

  • Input Structure: Draw the 4-acryloylpiperazin-2-one scaffold. Ensure the acrylamide double bond is trans (E-isomer) unless specific SAR suggests otherwise.[1]

  • Stereochemistry: The piperazin-2-one ring may have chiral centers at C3, C5, or C6 depending on substitution.[1] Explicitly define (R/S) stereochemistry.

  • Conformational Sampling:

    • Critical Step: The piperazin-2-one ring exists in a dynamic equilibrium between half-chair and boat-like forms.[1] Use a high-energy window (e.g., 10 kcal/mol) during conformer generation to ensure the "reactive" conformer is sampled.[1]

    • Tautomers: Ensure the lactam is modeled as the keto-form (C=O), not the enol, as the keto form is dominant at physiological pH.

Phase 2: Protein Preparation

Objective: Prepare the reactive Cysteine for nucleophilic attack.

  • H-Bond Network: Optimize the hydrogen bond network.

  • Cysteine State:

    • For Schrödinger/Gold: Treat the reactive Cysteine as a standard residue; the software will handle the reaction logic.

    • For AutoDock: You may need to manually remove the HG hydrogen from the Cysteine sulfur to simulate the thiolate (

      
      ) state, or define it as a specific atom type (SA).
      
  • Rotamer Sampling: Allow the reactive Cysteine side chain (chi1, chi2 angles) to rotate during grid generation. The sulfur atom must be able to move to meet the warhead.

Phase 3: Docking Configuration

Objective: Define the reaction coordinate.

ParameterSettingRationale
Reaction Type Michael AdditionSpecific for Acrylamide + Cysteine.[1][2]
Nucleophile Cysteine Sulfur (SG)The electron donor.[1]
Electrophile Acrylamide

-Carbon
The electron acceptor.[1][2]
Reaction Distance 2.5 Å – 3.5 Å (Constraint)Forces the ligand into the "Pre-Reaction" zone.
Grid Box Center Centered on Cys SGFocuses search on the covalent binding site.
Box Size 25 Å x 25 Å x 25 ÅSufficient to accommodate the full ligand tail.
Phase 4: Post-Docking Analysis

Objective: Validate the covalent pose. Do not rely solely on the docking score. Filter results based on Chemical Feasibility :

  • Bond Length: The formed C-S bond should be 1.82 Å ± 0.05 Å after minimization.

  • Geometry: The piperazin-2-one ring should not show high internal strain (E_strain < 5 kcal/mol).[1]

  • Pose Stability: The non-covalent tail of the ligand should form interactions (H-bonds, Pi-stacking) that stabilize the pose independent of the covalent bond.

Reaction Mechanism Diagram

Understanding the transition state is vital for interpreting docking results. The diagram below depicts the Michael addition specific to this scaffold.

ReactionMechanism Reactants Reactants Protein-S⁻ + Ligand-CH=CH-C(=O)-N TS Transition State Tetrahedral Enolate Intermediate Reactants->TS Nucleophilic Attack (Michael Addition) Note1 Key Constraint: Distance S...Cβ < 3.5Å Angle S...C...C ≈ 107° Reactants->Note1 Product Covalent Adduct Protein-S-CH2-CH2-C(=O)-N TS->Product Proton Transfer (Tautomerization) Note2 Scaffold Effect: Piperazin-2-one rigidifies N4-C(=O) vector TS->Note2

Caption: Mechanism of Michael addition. The Piperazin-2-one scaffold rigidifies the N4 vector (Note 2).[1]

Troubleshooting & Optimization

Common Failure Modes
  • "No Poses Found":

    • Cause: The piperazin-2-one ring is too rigid to fit the induced-fit pocket in the static crystal structure.[1]

    • Solution: Enable "Soft Potential" docking (scaling vdW radii by 0.[1]8) or run Induced Fit Docking (IFD) where protein side chains are minimized alongside the ligand.[1]

  • High Energy Penalties:

    • Cause: The software forced a bond formation that distorted the piperazinone amide planarity.

    • Solution: Apply a torsion constraint to the N1-C2-C3-N4 dihedral during the minimization step to maintain ring planarity.[1]

  • Wrong Stereoisomer:

    • Cause: Acrylamides can exist as s-cis or s-trans conformers relative to the carbonyl-nitrogen bond.[1]

    • Solution: Allow rotation around the N4-C(carbonyl) bond during docking to find the lowest energy warhead orientation.[1]

References

  • Evaluation of Covalent Docking Tools: Scarpino, A., et al. (2018). "Comparative Evaluation of Covalent Docking Tools." Journal of Chemical Information and Modeling. Link[1]

  • Warhead Chemistry: Kalgutkar, A. S., & Dalvie, D. K. (2012). "Drug Discovery for Targeted Covalent Inhibitors." Expert Opinion on Drug Discovery. Link

  • KRAS G12C Inhibitor Structures (Sotorasib/Adagrasib): Canon, J., et al. (2019).[1] "The Clinical KRAS(G12C) Inhibitor AMG 510 Drives Anti-Tumour Immunity."[1] Nature.[1] Link[1]

  • Covalent Docking Methodology: Zhu, K., et al. (2014). "Docking Covalent Inhibitors: A Parameter Optimization Study." Journal of Chemical Information and Modeling. Link[1]

  • Piperazinone Scaffold Utility: Wang, J., et al. (2016). "Piperazin-2-one: A Privileged Scaffold in Medicinal Chemistry." European Journal of Medicinal Chemistry. Link[1]

Sources

Application Note & Protocol: GSH Reactivity Assay for Piperazinone Acrylamides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Covalent Reactivity in Drug Discovery

The landscape of drug discovery has seen a resurgence of interest in targeted covalent inhibitors (TCIs). These molecules form a permanent bond with their protein target, often leading to enhanced potency, prolonged duration of action, and the ability to target challenging proteins. Piperazinone acrylamides have emerged as a promising class of electrophilic "warheads" for TCIs, capable of forming a covalent bond with nucleophilic residues, such as cysteine, on their target protein.

However, the inherent reactivity of the acrylamide moiety, while essential for its therapeutic action, also poses a significant risk of off-target reactions. Uncontrolled reactivity can lead to promiscuous binding to other biological nucleophiles, most notably glutathione (GSH). GSH is the most abundant intracellular non-protein thiol and plays a crucial role in cellular detoxification and maintaining redox homeostasis.[1] Excessive reactivity of a drug candidate with GSH can lead to rapid clearance, idiosyncratic toxicity, and disruption of the cellular redox balance, making cells more vulnerable to reactive oxygen species.[2][3]

Therefore, a precise understanding and quantification of the reactivity of novel piperazinone acrylamides towards GSH is a cornerstone of a successful TCI drug discovery program. The GSH reactivity assay serves as a critical in vitro tool to assess the intrinsic electrophilicity of these compounds.[4][5] The data generated, often expressed as a reaction half-life (t½), allows for the rank-ordering of compounds and provides a valuable structure-reactivity relationship (SRR) that guides medicinal chemists in fine-tuning the warhead's reactivity to achieve an optimal balance between on-target potency and off-target safety.[4][6] This application note provides a detailed protocol for assessing the reactivity of piperazinone acrylamides with GSH, along with the underlying scientific principles and data interpretation guidelines.

Scientific Principle: The Thiol-Michael Addition Reaction

The covalent reaction between the piperazinone acrylamide and the thiol group of GSH proceeds via a Thiol-Michael addition (also known as conjugate addition).[7][8] In this reaction, the nucleophilic thiolate anion (GS⁻) of glutathione attacks the electrophilic β-carbon of the α,β-unsaturated acrylamide. The electron-withdrawing nature of the adjacent carbonyl group polarizes the carbon-carbon double bond, rendering the β-carbon susceptible to nucleophilic attack.[9] This results in the formation of a stable, covalent carbon-sulfur bond, yielding a GSH-adduct.[7][8]

The reaction rate is influenced by several factors, including the electronic properties of the substituents on the acrylamide and the piperazinone ring. Electron-withdrawing groups can increase the electrophilicity of the β-carbon, leading to a faster reaction with GSH, while sterically bulky groups near the acrylamide moiety can hinder the approach of the nucleophile and slow the reaction down.[10][11]

Below is a diagram illustrating the mechanism of the Thiol-Michael addition reaction between a generic piperazinone acrylamide and glutathione.

G cluster_reactants Reactants cluster_transition Transition State cluster_product Product Piperazinone_Acrylamide Piperazinone Acrylamide (Electrophile) Transition_State Carbanionic Transition State Piperazinone_Acrylamide->Transition_State Nucleophilic attack by GS⁻ GSH Glutathione (GSH) (Nucleophile) GSH->Transition_State GSH_Adduct GSH Adduct (Stable Covalent Complex) Transition_State->GSH_Adduct Protonation

Caption: Mechanism of Thiol-Michael Addition.

Experimental Protocol: LC-MS/MS-Based GSH Reactivity Assay

This protocol describes a robust and widely adopted method for determining the half-life of piperazinone acrylamides in the presence of GSH using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS offers high sensitivity and specificity, allowing for the simultaneous monitoring of the parent compound's depletion and the formation of the GSH adduct.[4][6][12]

Materials and Reagents
  • Test Compounds: Piperazinone acrylamides of interest.

  • Glutathione (GSH): Reduced form (Sigma-Aldrich, Cat. No. G4251 or equivalent).

  • Phosphate Buffered Saline (PBS): pH 7.4 (Gibco, Cat. No. 10010023 or equivalent).

  • Acetonitrile (ACN): LC-MS grade.

  • Formic Acid (FA): LC-MS grade.

  • Dimethyl Sulfoxide (DMSO): ACS grade.

  • Positive Control: A compound with known GSH reactivity (e.g., N-phenylacrylamide).

  • Negative Control: A non-reactive compound structurally similar to the test articles, if available.

  • 96-well plates: Polypropylene, V-bottom.

  • LC-MS/MS system: Equipped with an electrospray ionization (ESI) source.

Procedure
  • Preparation of Stock Solutions:

    • Prepare 10 mM stock solutions of test compounds, positive control, and negative control in 100% DMSO.

    • Prepare a 100 mM stock solution of GSH in PBS (pH 7.4). Prepare this solution fresh on the day of the experiment.

  • Reaction Setup:

    • In a 96-well plate, perform the following additions for each test compound in triplicate:

      • Time Zero (T₀) Sample:

        • Add 99 µL of ACN with 0.1% FA (Quenching Solution).

        • Add 1 µL of the 10 mM test compound stock solution.

        • Add 100 µL of PBS.

        • Mix thoroughly. This sample represents the initial concentration of the test compound before reaction with GSH.

      • Reaction Wells:

        • Add 98 µL of PBS to each well.

        • Add 1 µL of the 10 mM test compound stock solution to achieve a final concentration of 100 µM.

        • Pre-incubate the plate at 37°C for 5 minutes.

        • Initiate the reaction by adding 1 µL of the 100 mM GSH stock solution to achieve a final concentration of 1 mM.

        • Mix and incubate at 37°C.

  • Time-Point Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 60, 120, and 240 minutes), quench the reaction by transferring 100 µL of the reaction mixture to a new 96-well plate containing 100 µL of ACN with 0.1% FA.

    • Mix thoroughly to precipitate proteins and stop the reaction.

  • Sample Processing:

    • Centrifuge the quenched plate at 4000 rpm for 10 minutes to pellet any precipitate.

    • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using an appropriate LC-MS/MS method to monitor the depletion of the parent piperazinone acrylamide and the formation of the GSH adduct.

    • LC Conditions (Example):

      • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

      • Mobile Phase A: Water with 0.1% FA.

      • Mobile Phase B: ACN with 0.1% FA.

      • Gradient: A suitable gradient to separate the analyte from GSH and other matrix components.

      • Flow Rate: 0.4 mL/min.

      • Injection Volume: 5 µL.

    • MS/MS Conditions (Example):

      • Ionization Mode: Positive ESI.

      • Monitor the parent compound using its specific precursor-to-product ion transition in Multiple Reaction Monitoring (MRM) mode.

      • Monitor the GSH adduct. A common approach is to use a neutral loss scan for the pyroglutamic acid moiety (129 Da) or to predict the m/z of the adduct (M+H of the parent compound + 307.3).[13][14]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction Incubation cluster_quenching Time-Point Quenching cluster_analysis Analysis Stock_Solutions Prepare 10 mM Compound and 100 mM GSH Stocks Reaction_Setup Add Compound to PBS (Final: 100 µM) Stock_Solutions->Reaction_Setup Pre_Incubate Pre-incubate at 37°C Reaction_Setup->Pre_Incubate Initiate_Reaction Add GSH (Final: 1 mM) and start timer Pre_Incubate->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Time_Points At 0, 5, 15, 30, 60, 120, 240 min Incubate->Time_Points Quench Transfer 100 µL reaction to 100 µL ACN + 0.1% FA Time_Points->Quench Centrifuge Centrifuge quenched plate Quench->Centrifuge Supernatant_Transfer Transfer supernatant Centrifuge->Supernatant_Transfer LCMS_Analysis LC-MS/MS Analysis (Monitor Parent & Adduct) Supernatant_Transfer->LCMS_Analysis

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing Unwanted Polymerization of 4-prop-2-enoylpiperazin-2-one in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-prop-2-enoylpiperazin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for preventing the unwanted polymerization of this reactive monomer in solution. Understanding the principles of vinyl polymerization and the function of inhibitors is key to the successful handling and storage of this compound.

I. Understanding the Challenge: The Nature of Acryloyl Moiety

4-prop-2-enoylpiperazin-2-one belongs to the family of acrylamide-based compounds. The acryloyl group (CH₂=CH-C(=O)-) is highly susceptible to free-radical polymerization. This process is initiated by sources of free radicals such as heat, light (UV), or chemical initiators.[1] Once initiated, a chain reaction occurs, leading to the formation of high molecular weight polymers, which can manifest as cloudiness, precipitation, or gelation in your solution. This unwanted polymerization can compromise the purity, activity, and intended application of your compound.

Mechanism of Polymerization

The polymerization of acrylamide and its derivatives is a vinyl addition reaction that proceeds via a free-radical mechanism. The process can be broken down into three main stages: initiation, propagation, and termination.

  • Initiation: A free radical-generating species, such as persulfate, initiates the process by converting a monomer into a free radical.[1][2]

  • Propagation: The newly formed monomer radical reacts with other monomer units, rapidly extending the polymer chain.

  • Termination: The growth of polymer chains is halted by various reactions, such as the combination of two radical chains.

Initiator Initiator (e.g., Heat, Light, Peroxide) Radical Free Radical (R•) Initiator->Radical Decomposition Monomer_Radical Monomer Radical (M•) Radical->Monomer_Radical Initiation Monomer 4-prop-2-enoylpiperazin-2-one (Monomer) Growing_Polymer Growing Polymer Chain (P•) Monomer_Radical->Growing_Polymer Propagation Polymer Inactive Polymer Growing_Polymer->Polymer Termination cluster_storage Optimal Storage Conditions cluster_inhibitors Effective Inhibitors cluster_monitoring Monitoring for Polymerization Temperature Temperature (2-8°C) Light Light Protection (Amber Vial) Atmosphere Atmosphere (Air) pH Neutral pH PTZ Phenothiazine HQ Hydroquinone MEHQ MEHQ BHT BHT Visual Visual Inspection (Cloudiness, Precipitate) Viscosity Viscosity Increase Analytical Analytical Methods (NMR, GPC, MS) Solution 4-prop-2-enoylpiperazin-2-one Solution Stability Solution->Temperature Solution->Light Solution->Atmosphere Solution->pH Solution->PTZ Solution->HQ Solution->MEHQ Solution->BHT Solution->Visual Solution->Viscosity Solution->Analytical

Sources

Technical Support Center: Solubility & Handling of 4-Acryloylpiperazin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide serves as a specialized support center for researchers working with 4-acryloylpiperazin-2-one derivatives . These scaffolds are critical intermediates in the synthesis of covalent inhibitors (e.g., KRAS G12C inhibitors like Sotorasib analogs) where the acrylamide moiety acts as the electrophilic "warhead" targeting cysteine residues.

Core Technical Overview

The 4-acryloylpiperazin-2-one scaffold presents a unique solubility paradox. The piperazinone ring is highly polar and rigid, often leading to high crystal lattice energy, while the acryloyl group is a reactive Michael acceptor susceptible to polymerization or degradation if mishandled.

Why DMSO? Dimethyl sulfoxide (DMSO) is the standard solvent because its high dielectric constant (


) and aprotic nature allow it to disrupt the strong intermolecular hydrogen bonding typical of piperazinone crystals without chemically reacting with the acrylamide warhead (under controlled conditions).
Critical Solubility Parameters
ParameterValue / CharacteristicImpact on Solubility
LogP (approx) -0.5 to 1.5 (Derivative dependent)Low LogP implies high aqueous affinity but potential difficulty in dry organic solvents if lattice energy is high.[1][2]
H-Bond Donors 1 (Amide NH)Primary driver of crystal stacking; requires polar aprotic solvent to disrupt.[1][2]
Warhead Reactivity High (Michael Acceptor)Risk of polymerization in concentrated stocks; sensitive to nucleophiles (amines, thiols).[1]
Preferred Salt TFA or HCl (often from HPLC)Salts are often less soluble in pure DMSO than the free base.[1][2]

Troubleshooting Guide (Q&A)

Case 1: "My compound forms a gel or viscous sludge instead of dissolving."

Diagnosis: Unwanted Polymerization.[1][2] Root Cause: The acryloyl group is susceptible to radical polymerization, especially at high concentrations (>50 mM) or if the DMSO contains peroxide impurities. Solution:

  • Check Purity: Ensure your DMSO is "Spectroscopic Grade" or "Anhydrous" (low peroxide).[1][2]

  • Radical Scavengers: For long-term storage of intermediates, add a stabilizer like BHT (Butylated hydroxytoluene) at 0.05% w/w, provided it does not interfere with your downstream assay.[1][2]

  • Temperature Control: Never heat above 40°C to aid dissolution.[1] Heat initiates radical formation.[1]

Case 2: "The solid floats and refuses to wet/dissolve, even with vortexing."

Diagnosis: Static Charge & Surface Tension.[1] Root Cause: Piperazinone derivatives often crystallize as fluffy, electrostatic solids.[1] High surface tension of DMSO prevents wetting.[1][2] Solution:

  • The "Sandwich" Method: Do not add DMSO directly to the powder.[1]

    • Step A: Add 10% of the calculated volume of Dichloromethane (DCM) to wet the solid (DCM breaks surface tension).

    • Step B: Add the DMSO.[1]

    • Step C: Vortex.[1][2][3] The DCM will evaporate or can be removed under a nitrogen stream, leaving the compound dissolved in DMSO.

  • Sonication: Use a bath sonicator (30-40 kHz) for 5-minute intervals. Avoid probe sonicators (too much localized heat).[1]

Case 3: "The solution was clear, but precipitated after freezing and thawing."

Diagnosis: Cryo-Precipitation / Hydration.[1] Root Cause: DMSO is hygroscopic.[1][2] Repeated opening of cold vials condenses atmospheric water into the stock. Water is a potent antisolvent for many organic fragments.[1][2] Solution:

  • Aliquot Immediately: Never store a "master stock." Prepare single-use aliquots (e.g., 20 µL) immediately after initial dissolution.

  • Dessication: equilibrate the vial to room temperature before opening to prevent condensation.

Case 4: "I cannot reach the required 100 mM concentration."

Diagnosis: Thermodynamic Solubility Limit / Salt Form Mismatch. Root Cause: If your compound is a TFA salt (common from Prep-HPLC), it may have lower solubility in DMSO than the Free Base.[1] Solution:

  • Free Base Conversion: If the salt is insoluble, wash the solid with saturated NaHCO₃/DCM, dry the organic layer, and isolate the free base. The free base is almost universally more soluble in DMSO.

  • Acidified DMSO: Conversely, if the free base aggregates, adding 1 equivalent of HCl or TFA to the DMSO can sometimes disrupt intermolecular H-bonds (use with caution regarding assay compatibility).[1]

Visual Workflows

Workflow A: The "Safe-Solubilization" Protocol

This logic flow ensures you dissolve the compound without degrading the reactive warhead.

SolubilizationProtocol Start Start: Solid Powder CheckSalt Check Form: Salt or Free Base? Start->CheckSalt SaltPath Salt Form (TFA/HCl) CheckSalt->SaltPath FreeBasePath Free Base CheckSalt->FreeBasePath Step1 Weigh into Amber Vial (Protect from Light) SaltPath->Step1 FreeBasePath->Step1 Step2 Add DMSO (Room Temp) Target: 50% of Final Vol Step1->Step2 Decision1 Dissolved? Step2->Decision1 YesPath Add remaining DMSO to Target Vol Decision1->YesPath Yes NoPath Troubleshoot Decision1->NoPath No Final Filter (0.2 µm PTFE) Aliquot & Freeze YesPath->Final Action1 Bath Sonicate (Max 40°C, 5 min) NoPath->Action1 Action1->Decision1 Re-check Action2 Check pH / Add 1% Water (Only if Salt Form) Action1->Action2 Still Solid?

Caption: Step-by-step decision matrix for solubilizing reactive acrylamide derivatives without inducing polymerization.

Workflow B: Mechanism of Instability

Understanding why the "Warhead" drives solubility challenges.

InstabilityMechanism Compound 4-Acryloylpiperazin-2-one DMSO DMSO Stock Solution Compound->DMSO Risk1 Risk: Polymerization DMSO->Risk1 promoted by Risk2 Risk: Nucleophilic Attack DMSO->Risk2 promoted by Factor1 Heat / Light / Peroxides Risk1->Factor1 Result1 Insoluble Gel/Sludge Risk1->Result1 Factor2 Impurities (Amines/Thiols) Risk2->Factor2 Result2 Inactive Adducts Risk2->Result2

Caption: Mechanistic pathways leading to solubility failure (Gelling) or chemical degradation.[1][2]

Validated Experimental Protocols

Protocol A: Kinetic Solubility Assessment (The "Crash" Test)

Use this to determine if your stock will precipitate in biological media.

  • Preparation: Prepare a 10 mM stock of the derivative in DMSO.

  • Dilution: Pipette 2 µL of stock into 98 µL of PBS (pH 7.4) in a clear 96-well plate (Final: 200 µM, 2% DMSO).

  • Incubation: Shake at 500 rpm for 2 hours at Room Temp.

  • Readout: Measure Absorbance at 620 nm (turbidity).

    • OD < 0.005: Soluble.

    • OD > 0.010: Precipitated.[1][2]

  • Validation: If precipitated, repeat with Dilution Step using 50% PBS / 50% Acetonitrile to confirm compound identity via HPLC (rules out degradation).

Protocol B: High-Concentration Stock Preparation (50 mM)

For in vivo formulation or crystallography.[1][2]

  • Weighing: Weigh 10-20 mg of compound into a glass HPLC vial. Plastic tubes can leach plasticizers in DMSO.

  • Solvent Addition: Add anhydrous DMSO (99.9%) to 80% of the target volume.

  • Dispersal: Vortex for 30 seconds. If solid remains, sonicate in a water bath at 25°C for 5 minutes.

  • Top-up: Add DMSO to the final volume.

  • Clarification: Centrifuge at 13,000 x g for 5 minutes to pellet any micro-aggregates or dust (seeds for precipitation). Transfer supernatant to a fresh vial.

References

  • Canon, J., et al. (2019).[1] The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity.[1][2] Nature.[1][2] [Link][1]

    • Context: Establishes the acryloylpiperazine scaffold utility and handling in preclinical settings.
  • Di, L., & Kerns, E. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods.[1][2] Elsevier.[1] [Link]

    • Context: Authoritative source on DMSO solubility, "Brick dust" vs "Grease ball" solubility models, and salt form selection.[1]

  • Waybright, T. J., et al. (2009).[1] Screening for inhibitors of the 26S proteasome: A library approach. Methods in Molecular Biology.[1][2] [Link]

    • Context: Discusses DMSO stock management and the impact of freeze-thaw cycles on compound precipit
  • NCI/NIH Chemical Biology Consortium. (2023).[1] Assay Guidance Manual: Compound Management.[1] NCBI.[1][2][4] [Link]

    • Context: Best practices for handling DMSO stocks of reactive electrophiles.[1][2]

Sources

Technical Support Center: N-Acylation of Piperazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System: Open | Status: Active | Agent: Senior Application Scientist

Knowledge Base: Core Reactivity Principles

Before troubleshooting specific yield issues, it is critical to understand the electronic landscape of the piperazin-2-one scaffold. This molecule contains two distinct nitrogen centers with vastly different reactivities.

  • N4 (Secondary Amine): This is your primary nucleophile. Under neutral or mildly basic conditions (e.g., TEA, DIPEA, K₂CO₃), acylation occurs almost exclusively here.

  • N1 (Lactam/Amide): This nitrogen is part of the amide bond. It is non-nucleophilic due to resonance delocalization with the carbonyl oxygen. Acylation at N1 generally only occurs if the molecule is deprotonated by a strong base (e.g., NaH, LiHMDS) or if the N4 position is already substituted/protected.

The Golden Rule: To maximize yield and selectivity for N4-acylation, maintain a reaction pH between 8–10 and avoid strong metal hydrides.

Module 1: Interactive Troubleshooting (The "Ticket" System)

We have categorized common yield-killing issues into specific "Support Tickets." Identify the scenario that matches your observation.

Ticket #1024: "My starting material is a brick in the flask."

Symptom: The reaction mixture is a suspension/slurry. Conversion is stalled at <30%. Diagnosis: Solubility Failure. Piperazin-2-one is highly polar and poorly soluble in standard non-polar solvents like DCM or Et₂O, especially if used as a hydrochloride salt. Resolution:

  • Solvent Switch: Move to DMF (Dimethylformamide) or DMAc (Dimethylacetamide) . These dissolve the polar lactam backbone effectively.

  • Cosolvent Approach: If you must use DCM (e.g., for easy evaporation), use a 4:1 DCM:DMF mixture.

  • Base Choice: If using the HCl salt of piperazin-2-one, ensure you add 2.1 equivalents of base (1.0 eq to free-base the amine, 1.1 eq to scavenge the acid formed during acylation).

Ticket #1025: "I see multiple spots on TLC (N1, N4, and O-acylation)."

Symptom: Yield of the desired product is low; mass spec shows di-acylated byproducts (


).
Diagnosis: Over-Acylation due to Aggressive Conditions. 
Resolution: 
  • Temperature Control: Start the reaction at 0°C . The N4 amine is reactive enough to acylate at low temperatures, whereas N1/O-acylation usually requires heat.

  • Stoichiometry: Strictly limit the acylating agent to 0.95 – 1.05 equivalents . Do not use excess "just to be safe."

  • Base Strength: Switch from inorganic bases (NaOH/KOH) to hindered organic bases (DIPEA). Inorganic bases in biphasic systems can sometimes promote hydrolysis or non-selective deprotonation.

Ticket #1026: "My product disappears during aqueous workup."

Symptom: Reaction looks good on TLC, but mass recovery is <10% after extraction. Diagnosis: Water Solubility (The "Amphiphilic Trap"). Piperazin-2-ones are water-soluble. If your acyl group is small (e.g., Acetyl, Propionyl), the product will partition into the aqueous layer. Resolution:

  • Salting Out: Saturate the aqueous layer with NaCl before extraction.

  • Extraction Solvent: Do not use Hexane/EtOAc. Use DCM or CHCl₃/Isopropanol (3:1) for extraction.

  • Alternative Workup: If the solvent is DMF, evaporate to dryness first (high vacuum), then triturate the residue with Ether/EtOAc to precipitate the salt byproducts, leaving the product in solution (or vice versa, depending on the lipophilicity of the acyl chain).

Module 2: Visualization & Logic Flows

Workflow 1: Solvent & Base Selection Logic

Caption: Decision tree for selecting reaction conditions based on substrate form and acylating agent sensitivity.

ReactionSetup Start START: Select Conditions CheckSalt Is Piperazin-2-one an HCl Salt? Start->CheckSalt FreeBase Free Base Form CheckSalt->FreeBase No SaltForm HCl Salt Form CheckSalt->SaltForm Yes SolventCheck Acylating Agent Stability? FreeBase->SolventCheck MethodB Method B: Homogeneous (DMF + DIPEA) SaltForm->MethodB Requires Solubility Stable Stable (Acid Chloride) SolventCheck->Stable High Reactivity Sensitive Sensitive (Active Ester/NHS) SolventCheck->Sensitive Low Reactivity MethodA Method A: Biphasic (DCM/Water + Na2CO3) Stable->MethodA If Product Lipophilic Stable->MethodB If Product Polar MethodC Method C: Coupling (DMF + HATU/EDC) Sensitive->MethodC

Workflow 2: Optimized Workup Protocol

Caption: Step-by-step isolation strategy to prevent product loss into the aqueous phase.

Workup RxnComplete Reaction Complete Quench Quench (Sat. NH4Cl) RxnComplete->Quench Evap Evaporate Volatiles (If DMF used) Quench->Evap High BP Solvent Extraction Extraction Phase Quench->Extraction Volatile Solvent Evap->Extraction OrgLayer Organic Layer (DCM/IPA 3:1) Extraction->OrgLayer AqLayer Aqueous Layer Extraction->AqLayer Final Dry (Na2SO4) & Conc. OrgLayer->Final SaltOut Add NaCl (Sat.) AqLayer->SaltOut ReExtract Re-extract (x3) SaltOut->ReExtract ReExtract->OrgLayer

Module 3: Standard Operating Procedures (SOPs)

SOP A: Acid Chloride Method (High Yield)

Best for: Stable acyl chlorides and robust substrates.

  • Preparation: Dissolve Piperazin-2-one (1.0 equiv) in anhydrous DMF (Concentration: 0.2 M). Note: DMF is preferred over DCM to ensure full solubility.

  • Base Addition: Add DIPEA (1.2 equiv for free base; 2.2 equiv for HCl salt). Stir for 10 min at Room Temperature (RT).

  • Acylation: Cool the mixture to 0°C . Add the Acyl Chloride (1.05 equiv) dropwise over 15 minutes.

    • Critical: Rapid addition causes exotherms that favor side reactions.

  • Monitoring: Allow to warm to RT. Monitor by TLC/LCMS. Reaction is typically complete in 1–2 hours.

  • Quench: Add 1 mL saturated NH₄Cl solution.

SOP B: HATU Coupling Method (High Precision)

Best for: Carboxylic acids (not chlorides) and sensitive functional groups.

  • Activation: In a separate vial, dissolve the Carboxylic Acid (1.0 equiv) in DMF. Add HATU (1.1 equiv) and DIPEA (1.2 equiv). Stir for 5 minutes to form the activated ester.

  • Addition: Add the Piperazin-2-one (1.0 equiv) to the activated mixture.

  • Reaction: Stir at RT for 4–16 hours.

  • Note: HATU byproducts are water-soluble but can be sticky. A wash with 5% LiCl solution during workup helps remove DMF and coupling byproducts.

Module 4: Comparative Data

Table 1: Solvent Effects on Conversion (N-Benzoylation of Piperazin-2-one)

SolventBaseTemperatureConversion (1h)Yield (Isolated)Notes
DCM TEA25°C35%28%Slurry formed; poor mixing.
THF TEA25°C45%40%Partial solubility.
DMF DIPEA25°C>98% 92% Homogeneous solution.
Water/DCM Na₂CO₃0°C95%85%Schotten-Baumann; good for lipophilic products.

References

  • Meninno, S., et al. (2017).[1] "Asymmetric Catalytic Access to Piperazin-2-ones." Advanced Synthesis & Catalysis. Link

  • Rossi, R., et al. (2018). "NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior." RSC Advances. Link

  • Shaikh, A. L., et al. (2010). "Regioselective synthesis of 1,4-disubstituted piperazin-2-ones." Tetrahedron Letters. Link

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 10609, Piperazin-2-one." PubChem. Link

Sources

Troubleshooting hydrolysis of 4-prop-2-enoylpiperazin-2-one amide bonds

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the specific challenges associated with the hydrolysis of 4-(prop-2-enoyl)piperazin-2-one (also known as 4-acryloylpiperazin-2-one).

This scaffold presents a unique "chemical conflict": it contains two distinct amide functionalities—an endocyclic lactam (Position 2) and an exocyclic


-unsaturated amide  (Position 4)—which possess competing reactivities.

Case ID: HYD-PIP-ACR-001 Topic: Selective Cleavage, Polymerization Control, and Side-Reaction Management Applicable For: Drug Metabolism (Stability) Studies, Scaffold Deprotection, Degradation Analysis

🔬 Core Chemical Context

Before troubleshooting, you must identify which "failure mode" is occurring. This molecule is not a simple amide; it is a Michael Acceptor attached to a Lactam .

  • Site A (Lactam): A 6-membered cyclic amide. Relatively stable to hydrolysis compared to

    
    -lactams, but susceptible to ring-opening under strong alkaline conditions.
    
  • Site B (Acrylamide): The exocyclic amide. The double bond (prop-2-enoyl) makes this susceptible to radical polymerization and nucleophilic conjugate addition (Michael addition) , often faster than the desired hydrolysis.

📊 Module 1: Diagnostic Workflow

"What does your LC-MS tell you?"

Use this decision tree to diagnose the specific chemical failure based on the mass shift observed in your crude reaction mixture.

HydrolysisTroubleshooting Start LC-MS Analysis of Reaction Mixture Mass_M Mass = M (No Change) Start->Mass_M Starting Material Remains Mass_M18 Mass = M + 18 Da Start->Mass_M18 Water Adduct Mass_Poly Broad Peak / Insoluble Solid Start->Mass_Poly Gunk/Precipitate Mass_Cleaved Mass = M - 55 (Acryloyl loss) or Ring Open (+18) Start->Mass_Cleaved Clean Product? Action_Kinetics ISSUE: High Activation Energy SOL: Increase T, Conc. Acid Mass_M->Action_Kinetics Action_Michael ISSUE: Michael Addition (Hydration) SOL: Switch to Acidic Hydrolysis Mass_M18->Action_Michael Action_Radical ISSUE: Polymerization SOL: Add Radical Scavenger (BHT/MEHQ) Mass_Poly->Action_Radical

Figure 1: Diagnostic logic flow based on LC-MS mass shift observations.

🛠️ Module 2: Troubleshooting Q&A
Issue 1: The "Messy Baseline" (Polymerization)

User Report: "I tried refluxing in 6M HCl. The solution turned into a gummy solid or showed a broad smear on the HPLC baseline. Yield is near zero."

Root Cause: The prop-2-enoyl group is an acrylamide. At high temperatures (required for amide hydrolysis), the double bond undergoes thermal radical polymerization. This reaction is often faster than the hydrolytic cleavage of the C-N bond.

Corrective Protocol:

  • Add a Radical Inhibitor: You must add a radical scavenger to the reaction mixture.

    • Recommendation: 4-Methoxyphenol (MEHQ) or 2,6-Di-tert-butyl-4-methylphenol (BHT) at 0.1 – 1.0 mol%.

    • Note: Hydroquinone can also be used but may interfere with electrochemical detection if used in downstream analytics.

  • Oxygen Control: While oxygen inhibits polymerization in some acrylate systems, strictly anaerobic conditions combined with BHT are safer for high-temperature hydrolysis.

Issue 2: The "M+18" Impurity (Michael Addition)

User Report: "I used NaOH to speed up the reaction. I see a new peak with Mass M+18, but the amide bond is still intact."

Root Cause: In basic media (pH > 9), the hydroxide ion (


) acts as a nucleophile. However, instead of attacking the carbonyl (hydrolysis), it attacks the 

-carbon of the alkene via Michael Addition (Conjugate Addition).
  • Reaction: Acrylamide +

    
    
    
    
    
    
    
    -hydroxy-propionamide.
  • This side product is chemically stable and prevents the desired cleavage.

Corrective Protocol:

  • Switch to Acidic Conditions: Acidic hydrolysis suppresses the nucleophilicity of water toward the alkene, favoring carbonyl protonation.

  • If Base is Mandatory: Use a "soft" nucleophile scavenger (like a thiol) to transiently protect the double bond, or use enzymatic hydrolysis (Amidase) which is regioselective and operates at neutral pH.

Issue 3: Regioselectivity (Wrong Bond Cleavage)

User Report: "I wanted to remove the acryloyl group to get the free piperazinone, but I opened the lactam ring instead."

Root Cause: While 6-membered lactams are more stable than 4-membered ones, they are thermodynamically susceptible to ring-opening hydrolysis, yielding the amino-acid derivative (


-acryloyl-amino-acid).

Corrective Protocol:

  • Selectivity Rule: Exocyclic amides (acryloyl) are generally cleaved faster than endocyclic lactams in acidic media due to steric strain differences and resonance stabilization energies.

  • Optimization: Monitor the reaction by HPLC every 30 minutes. Stop the reaction immediately upon disappearance of the starting material. Do not "over-cook" the reaction.

🧪 Standardized Protocol: Acidic Hydrolysis

Use this protocol to cleave the N-acryloyl group while minimizing polymerization.

ParameterSpecificationRationale
Solvent 6M HCl (aq) / Dioxane (1:1)Dioxane ensures solubility of the organic substrate.
Temperature 80°C - 100°CHigh activation energy of amide bond resonance requires heat.
Additive (Critical) BHT (0.5 mol%) Prevents radical polymerization of the acrylamide.
Concentration 0.1 MDilution minimizes intermolecular polymerization risks.
Time 2 - 6 HoursMonitor via LC-MS. Stop before lactam opens.

Step-by-Step:

  • Dissolve 4-prop-2-enoylpiperazin-2-one in 1,4-dioxane.

  • Add BHT (butylated hydroxytoluene) crystals (approx. 1 mg per mmol substrate).

  • Add 6M HCl slowly.

  • Heat to reflux (approx. 100°C) with vigorous stirring.

  • Checkpoint: At T=1 hour, check LC-MS.

    • Look for: Loss of mass 55 (acryloyl group).

    • Ignore: Transient intermediates.

  • Upon completion, neutralize with solid

    
     (carefully) or evaporate HCl under reduced pressure to recover the piperazin-2-one hydrochloride salt.
    
📚 References
  • Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley. (General mechanisms of amide hydrolysis and Michael addition competition).

  • Navarro, R., et al. (2017).[1] "Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds." RSC Advances. (Detailed kinetics of acrylamide reactivity vs. hydrolysis).

  • Imming, P., et al. (2000).[2] "Hydrolytic Stability versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics." Journal of Medicinal Chemistry. (Stability data for 6-membered lactams).

  • Thermo Fisher Scientific. "Peptide Cleavage Techniques." (Protocols for removing protecting groups and managing scavengers).[3]

  • Patterson, J. B., et al. (2021). "Reaction Mechanisms Underlying Unfunctionalized Alkyl Nitrate Hydrolysis." (Mechanistic insights into acid/base catalyzed hydrolysis pathways).

Sources

Technical Support Center: 4-Acryloylpiperazin-2-one Purification Strategies

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support resource for the purification and handling of 4-acryloylpiperazin-2-one intermediates. This content is structured to address the unique chemical behavior of this scaffold, specifically the reactivity of the acrylamide "warhead" and the polarity shifts associated with the piperazin-2-one core.

Core Chemical Logic & Purification Strategy

Before addressing specific issues, it is critical to understand the "Basicity Swing" mechanism that governs the purification of this molecule.

  • Starting Material (SM): Piperazin-2-one contains a secondary amine at the N4 position.[1][2] This amine is basic (

    
    ).[1]
    
  • Product: 4-Acryloylpiperazin-2-one converts the N4 amine into an acrylamide.[1] Amides are neutral/non-basic.[1]

  • The Strategy: You do not need complex chromatography to separate the starting material from the product. You can exploit this drastic change in

    
    . An acidic wash (Liquid-Liquid Extraction) or a Cation Exchange (SCX) cartridge will retain the unreacted basic starting material, while the neutral product elutes in the organic phase.
    

Troubleshooting Guides (Q&A Format)

Category A: Separation & Purity Issues

Q: I see a persistent spot of unreacted piperazin-2-one on my TLC/LC-MS. How do I remove it without running a column?

A: Relying on silica chromatography for this separation is inefficient due to the high polarity of the piperazin-2-one core.[1] Instead, use a "Catch-and-Release" Scavenging Protocol .

The Protocol:

  • Dilution: Dilute your reaction mixture (typically in DCM or EtOAc) with a non-miscible organic solvent.[1][2] If the product is highly polar, use a 3:1 mixture of Chloroform:Isopropanol.

  • Acidic Wash (Liquid-Liquid Extraction): Wash the organic layer with 1M Citric Acid or 0.5M HCl (aq).[1][2]

    • Mechanism:[1][3][4][5] The basic N4-amine of the unreacted piperazin-2-one protonates (

      
      ), becoming water-soluble.[1][2]
      
    • Result: The unreacted SM migrates to the aqueous layer. The neutral 4-acryloyl product remains in the organic layer.[1]

  • Alternative (Solid Phase): If the product is water-soluble (preventing aqueous wash), pass the reaction mixture through a Strong Cation Exchange (SCX) cartridge .[1][2]

    • Action: The SM binds to the sulfonic acid moieties on the resin. The product flows through.[1][6][7][8]

Q: My product co-elutes with polar byproducts on silica gel. What is the best stationary phase?

A: 4-acryloylpiperazin-2-one is a bis-amide and can exhibit significant "tailing" on standard silica due to hydrogen bonding.[1][2]

Recommended Stationary Phases:

  • Amino-Functionalized Silica (NH2-Silica): This phase reduces hydrogen bonding interactions.[1][2] It often reverses the elution order compared to normal phase, allowing the acrylamide product to elute cleanly while retaining more polar impurities.

  • Reverse Phase (C18): For high-purity requirements (>98%), use C18 flash chromatography.[1][2]

    • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.[1]

    • Gradient: Start at 0% ACN.[1] The product is polar and will elute early (typically 5-20% ACN).[1]

Category B: Polymerization & Stability[1][4][5][9][10]

Q: The reaction mixture turned into a gel/insoluble solid during concentration. What happened?

A: You have likely triggered uncontrolled radical polymerization .[1] The acrylamide moiety is a "Michael Acceptor" and is prone to spontaneous polymerization, especially when concentrated or heated.

Corrective Protocol:

  • Temperature Control: Never heat the rotary evaporator bath above 35°C.

  • Inhibitor Addition: Add 4-methoxyphenol (MEHQ) or BHT (Butylated hydroxytoluene) to the collection flask before concentration.[1][2]

    • Dosage: 200–500 ppm relative to the theoretical yield.[1]

    • Note: MEHQ requires dissolved oxygen to function.[1] Do not purge the solution with nitrogen during storage; a small headspace of air is necessary.

  • Copper Quench: If polymerization is aggressive, wash the organic layer with a dilute solution of Sodium Diethyldithiocarbamate (copper chelator) or ensure no metal ions (from catalysts) remain, as metals catalyze radical formation.

Q: My product degrades upon storage. How should I store 4-acryloylpiperazin-2-one?

A: Acrylamides are susceptible to both polymerization and hydrolysis.[1][6]

  • Storage Conditions: -20°C, protected from light.

  • Solvent: Store as a solid if possible.[1] If solution storage is required, use DMSO or Anhydrous DMF. Avoid protic solvents (Methanol/Water) for long-term storage to prevent slow Michael addition of the solvent to the alkene.[1]

Visualized Workflows

Diagram 1: The "pKa Swing" Purification Logic

This decision tree illustrates the self-validating logic for separating the starting material from the product without column chromatography.[1]

PurificationStrategy Start Crude Reaction Mixture (SM + Product) CheckSolubility Is Product Water Soluble? Start->CheckSolubility LLE Liquid-Liquid Extraction Solvent: DCM or EtOAc CheckSolubility->LLE No (Lipophilic) SCX Pass through SCX Cartridge (Strong Cation Exchange) CheckSolubility->SCX Yes (Hydrophilic) AcidWash Wash with 1M Citric Acid LLE->AcidWash PhaseSep Phase Separation AcidWash->PhaseSep AqLayer Aqueous Layer (Contains Protonated SM) PhaseSep->AqLayer Basic Impurities OrgLayer Organic Layer (Contains Neutral Product) PhaseSep->OrgLayer Pure Product ResinTrap Resin Traps SM (R-NH2+ binds to R-SO3-) SCX->ResinTrap Eluate Eluate contains Product SCX->Eluate

Caption: Logical flow for removing unreacted piperazin-2-one based on solubility and basicity differences.

Diagram 2: Polymerization Prevention Workflow

This diagram details the critical control points to prevent the loss of the acrylamide intermediate.

PolymerizationControl cluster_warning Critical Failure Modes Reaction Acylation Reaction Quench Quench (Cold, pH < 8) Reaction->Quench Inhibitor Add Inhibitor (MEHQ / BHT) Quench->Inhibitor Essential Step Concentration Concentration (Max 35°C, Air Bleed) Inhibitor->Concentration Storage Storage (-20°C, Dark) Concentration->Storage Heat Heat > 40°C Concentration->Heat Avoid N2Purge N2 Purge (Removes O2) Storage->N2Purge Avoid for MEHQ

Caption: Critical control points to prevent radical polymerization during workup and storage.

Experimental Data Summary

Table 1: Solubility & Purification Parameters

Solvent SystemSolubility of ProductApplicationNotes
DCM / Methanol (9:1) HighExtraction / ColumnStandard mobile phase for silica.[1][2]
Water / Acetonitrile HighPrep-HPLCExcellent separation on C18 columns.[1][2]
Ethyl Acetate ModerateExtractionGood for washing out non-polar impurities.[1]
Diethyl Ether LowPrecipitationProduct often precipitates; SM stays in solution (if free base).[1][2]

Table 2: Inhibitor Selection Guide

InhibitorActive MechanismUsage ConcentrationRemoval Strategy
MEHQ Radical Scavenging (Requires O2)200-500 ppmRemove via alkaline wash (if product stable) or leave in trace amounts.[1][2]
BHT Radical Scavenging0.05 - 0.1%Lipophilic; removed via hexane wash or chromatography.[1][2]
Copper (II) Radical TerminationTraceRemove via EDTA/Dithiocarbamate wash.[1][2]

References

  • Discovery of Irreversible FGFR Inhibitors (PRN1371)

    • Context: Describes the synthesis and handling of acryloyl-piperazine intermediates in the context of covalent drug discovery.
    • Source:Journal of Medicinal Chemistry, 2017.[9]

    • URL:[Link][1][2][9]

  • Acrylamide Polymerization Inhibition Str

    • Context: Technical data on the use of MEHQ and nitrosobenzene to prevent gelation during the processing of acrylamide deriv
    • Source:Google Patents (US3397232A).[1]

    • URL
  • Synthesis of Piperazine-Containing Drugs

    • Context: Reviews synthetic methodologies for functionalizing piperazine rings, including acylation str
    • Source:Molecules (MDPI), 2023.
    • URL:[Link][1][2]

Sources

Validation & Comparative

A Researcher's Guide to Washout Experiments: Evaluating Target Engagement of 4-prop-2-enoylpiperazin-2-one Based Covalent p53 Modulators

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, covalent inhibitors have re-emerged as a powerful therapeutic modality. Their unique mechanism of action, characterized by the formation of a stable, covalent bond with their biological target, offers distinct advantages in terms of potency and duration of action. This guide provides a comprehensive comparison of washout experiments for a promising class of covalent drugs based on the 4-prop-2-enoylpiperazin-2-one scaffold, which have been identified as covalent modifiers of the tumor suppressor protein p53.

This document is intended for researchers, scientists, and drug development professionals. It will delve into the theoretical underpinnings and practical execution of washout experiments, providing the necessary context to design, perform, and interpret these critical assays. We will compare the expected outcomes for these covalent p53 modulators with those of other well-characterized covalent and non-covalent inhibitors, supported by experimental data and detailed protocols.

The Significance of Covalent Inhibition and the Role of Washout Experiments

Covalent inhibitors typically function through a two-step mechanism: an initial non-covalent binding to the target protein, followed by the formation of a covalent bond between an electrophilic "warhead" on the inhibitor and a nucleophilic amino acid residue on the protein. This irreversible or slowly reversible binding can lead to a prolonged pharmacodynamic effect that outlasts the presence of the drug in systemic circulation.

Washout experiments are indispensable for confirming this covalent mechanism of action. By treating cells with the inhibitor and then removing the unbound compound, researchers can assess the persistence of the biological effect. A sustained effect post-washout is a strong indicator of covalent target engagement, whereas a rapid reversal of the effect suggests a non-covalent interaction.[1]

Focus on 4-prop-2-enoylpiperazin-2-one Based p53 Modulators

A notable example of a compound with a similar core structure is (E)-1-(4-Methylpiperazin-1-yl)-3-(5-nitrofuran-2-yl)prop-2-en-1-one (NSC59984). This molecule has been shown to covalently modify cysteine residues on the p53 tumor suppressor protein.[2] The p53 pathway is a critical regulator of cell cycle arrest and apoptosis, and its mutation is a hallmark of many cancers.[3][4] Covalent modulators that can restore the function of mutant p53 are therefore of significant therapeutic interest.

The 4-prop-2-enoylpiperazin-2-one scaffold contains a Michael acceptor, a common electrophilic warhead that can react with nucleophilic residues like cysteine. Understanding the durability of the interaction between these compounds and p53 is crucial for their development as anti-cancer agents.

The p53 Signaling Pathway: A Target for Covalent Modification

The p53 signaling pathway is a complex network that responds to cellular stress, such as DNA damage, to initiate downstream events including cell cycle arrest, DNA repair, and apoptosis. The activity of p53 is tightly regulated, in part by the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation.[3] Covalent modification of specific cysteine residues on p53 by compounds like NSC59984 can lead to the stabilization and reactivation of its tumor-suppressive functions.[5]

p53_pathway cluster_stress Cellular Stress cluster_p53_regulation p53 Regulation cluster_cellular_outcomes Cellular Outcomes DNA Damage DNA Damage p53 p53 DNA Damage->p53 activates Oncogene Activation Oncogene Activation Oncogene Activation->p53 activates MDM2 MDM2 p53->MDM2 induces Cell Cycle Arrest Cell Cycle Arrest p53->Cell Cycle Arrest DNA Repair DNA Repair p53->DNA Repair Apoptosis Apoptosis p53->Apoptosis MDM2->p53 inhibits (degradation) 4-prop-2-enoylpiperazin-2-one 4-prop-2-enoylpiperazin-2-one 4-prop-2-enoylpiperazin-2-one->p53 covalently modifies & reactivates

Caption: Simplified p53 signaling pathway and the role of 4-prop-2-enoylpiperazin-2-one based covalent modulators.

Experimental Design: A Step-by-Step Protocol for Cellular Washout Assay

This protocol outlines a cellular washout experiment to assess the duration of target engagement of a 4-prop-2-enoylpiperazin-2-one based p53 modulator. The downstream effect measured here is the induction of apoptosis, a key function of activated p53.

Materials:

  • Cancer cell line with a known p53 mutation (e.g., colorectal cancer cell line)

  • Complete cell culture medium

  • 4-prop-2-enoylpiperazin-2-one based test compound

  • Positive control: A known covalent inhibitor (e.g., a BTK or EGFR inhibitor)

  • Negative control: A non-covalent inhibitor of a relevant pathway (e.g., Pifithrin-α for p53)

  • Vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Apoptosis detection kit (e.g., Annexin V/Propidium Iodide)

  • Flow cytometer

Protocol:

  • Cell Seeding: Seed the cancer cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase at the time of analysis. Allow the cells to adhere and grow for 24 hours.

  • Compound Treatment: Treat the cells with the 4-prop-2-enoylpiperazin-2-one test compound, positive control, negative control, and vehicle at appropriate concentrations for a defined period (e.g., 2-4 hours) to allow for target engagement.

  • Washout Procedure:

    • No Washout Control: For one set of wells for each condition, leave the compound-containing medium on the cells for the entire duration of the experiment.

    • Washout: For the experimental wells, aspirate the medium containing the compound. Wash the cells gently three times with pre-warmed PBS to remove any unbound compound. After the final wash, add fresh, pre-warmed complete medium to the wells.[6]

  • Incubation: Incubate the "no washout" and "washout" plates for various time points post-washout (e.g., 0, 12, 24, 48, and 72 hours).

  • Apoptosis Analysis: At each time point, harvest the cells and stain them with an apoptosis detection kit according to the manufacturer's instructions.

  • Data Acquisition: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.

  • Data Analysis: For each compound and condition, plot the percentage of apoptotic cells against the time post-washout. Compare the results from the "washout" and "no washout" conditions.

washout_workflow A 1. Seed Cells B 2. Treat with Inhibitor A->B C 3. Washout (or No Washout) B->C D 4. Incubate (Time Course) C->D E 5. Harvest & Stain for Apoptosis D->E F 6. Flow Cytometry Analysis E->F G 7. Compare Washout vs. No Washout F->G

Caption: Experimental workflow for a cellular washout assay.

Comparative Analysis of Washout Profiles

The results of a washout experiment can be effectively presented in a comparative table. This allows for a direct assessment of the duration of action of the test compound against well-characterized inhibitors.

Inhibitor ClassTargetBinding TypeExpected % Inhibition Remaining (24h post-washout)Rationale
4-prop-2-enoylpiperazin-2-one p53Covalent (Irreversible) > 70% The formation of a stable covalent bond with p53 is expected to lead to a sustained pro-apoptotic signal long after the removal of the unbound drug. The rate of signal decay will be primarily dependent on the turnover rate of the p53 protein.
BTK Inhibitor (e.g., RCKI 17) BTKCovalent (Reversible) ~50-80% Reversible covalent inhibitors exhibit a prolonged duration of action due to a slow off-rate from the target. A study on a reversible covalent BTK inhibitor showed 82% target occupancy 12 hours after washout.[7]
EGFR Inhibitor (e.g., Afatinib) EGFRCovalent (Irreversible) > 80% Irreversible EGFR inhibitors form a covalent bond with a cysteine residue in the ATP-binding pocket, leading to sustained inhibition of signaling.[8]
Non-Covalent Inhibitor (e.g., Pifithrin-α) p53Non-Covalent (Reversible) < 10% Non-covalent inhibitors bind to their target through weaker, reversible interactions. Upon removal of the unbound drug, the inhibitor rapidly dissociates from the target, leading to a quick reversal of the biological effect. Pifithrin-α is a known reversible inhibitor of p53.[9]

Interpreting the Results and Making Informed Decisions

A successful washout experiment will clearly differentiate the binding modality of the 4-prop-2-enoylpiperazin-2-one based compound.

  • Sustained Effect: If the pro-apoptotic effect of the test compound persists for an extended period after washout, similar to the irreversible covalent controls, it provides strong evidence for a covalent mechanism of action and long-lasting target engagement.

  • Rapid Reversal: If the pro-apoptotic effect diminishes quickly after washout, resembling the non-covalent control, it would suggest that the compound's primary mode of action is non-covalent, or that the covalent bond is readily reversible.

Conclusion

Washout experiments are a cornerstone in the characterization of covalent inhibitors. For the emerging class of 4-prop-2-enoylpiperazin-2-one based p53 modulators, these assays are critical for validating their intended mechanism of action and for providing a rationale for their potential therapeutic advantages. By carefully designing and executing these experiments and comparing the results to established covalent and non-covalent inhibitors, researchers can gain invaluable insights into the durability of target engagement, a key parameter for the successful development of this promising class of anti-cancer agents.

References

  • p53 signaling pathway. Cusabio. Available from: [Link]

  • Advances in reversible covalent kinase inhibitors. PMC - NIH. Available from: [Link]

  • Pifithrin-α alters p53 post-translational modifications pattern and differentially inhibits p53 target genes. PubMed. Available from: [Link]

  • Small-Molecule NSC59984 Restores p53 Pathway Signaling and Antitumor Effects against Colorectal Cancer via p73 Activation and Degradation of Mutant p53. ResearchGate. Available from: [Link]

  • Covalent Modification of p53 by (E)-1-(4-Methylpiperazin-1-yl). PubMed. Available from: [Link]

  • Schematic diagram of the p53 signaling pathway model. The model... ResearchGate. Available from: [Link]

  • A simplified diagram of the p53 pathway. ResearchGate. Available from: [Link]

  • 5.4: Enzyme Inhibition. Chemistry LibreTexts. Available from: [Link]

  • CHAPTER 4: Covalent Inhibition of Kinases. Books - The Royal Society of Chemistry. Available from: [Link]

  • p53 Signaling Pathway. Creative Diagnostics. Available from: [Link]

  • Quantitative, Real-Time Measurements of Intracellular Target Engagement Using Energy Transfer. Protocols.io. Available from: [Link]

  • Covalent Modification of p53 by (E)-1-(4-Methylpiperazin-1-yl)-3-(5-nitrofuran-2-yl)prop-2-en-1-one. ACS Publications. Available from: [Link]

  • Pifithrin-alpha Inhibits p53 Signaling After Interaction of the Tumor Suppressor Protein With hsp90 and Its Nuclear Translocation. PubMed. Available from: [Link]

  • (PDF) Protocols for Characterization of Cdk5 Kinase Activity. ResearchGate. Available from: [Link]

  • Enzyme Inhibition - Types of Inhibition. TeachMePhysiology. Available from: [Link]

  • A Flow Cytometry-Based Cytotoxicity Assay for the Assessment of Human NK Cell Activity. Available from: [Link]

  • A practical guide for the assay-dependent characterisation of irreversible inhibitors. NIH. Available from: [Link]

  • Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation. PMC - PubMed Central. Available from: [Link]

  • Pifithrin-alpha protects against DNA damage-induced apoptosis downstream of mitochondria independent of p53. PubMed. Available from: [Link]

  • Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. Available from: [Link]

Sources

Selectivity Profiling of 4-Acryloylpiperazin-2-one: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Goldilocks" Electrophile[1]

In the expanding universe of covalent drug discovery, the choice of warhead and scaffold dictates the success of a probe.[1] While traditional reagents like iodoacetamide (IA) serve as blunt instruments for global cysteine mapping, modern drug discovery demands precision.[1]

4-Acryloylpiperazin-2-one represents a critical evolution in covalent fragment design.[1] Unlike the highly lipophilic N-acryloylpiperidine or the hyper-reactive chloroacetamides, the piperazin-2-one scaffold introduces a polar, hydrogen-bond-accepting lactam motif.[1] This guide analyzes its performance as a cysteine-reactive probe, demonstrating why it is becoming a preferred scaffold for targeting solvent-exposed yet functionally critical cysteines that elude hydrophobic probes.[1]

Mechanistic Basis & Chemical Logic[1]

To understand the selectivity profile of 4-acryloylpiperazin-2-one, we must deconstruct its reactivity relative to the cysteine proteome.[1]

The Warhead: Tuned Michael Acceptor

The acrylamide moiety functions as a "soft" electrophile, preferentially targeting the "soft" thiolate anion of cysteine residues over "hard" nucleophiles like lysine or serine.[1]

  • Mechanism: Irreversible (or slowly reversible) Michael addition.[1]

  • Activation: The carbonyl of the acrylamide is conjugated, lowering the LUMO energy to allow nucleophilic attack by the cysteine thiolate (

    
    ).[1]
    
The Scaffold: Piperazin-2-one

The 2-one (lactam) modification is the differentiator.[1]

  • Polarity: It lowers the LogP compared to piperidine, improving water solubility and reducing non-specific hydrophobic binding (a common cause of off-target noise in ABPP).[1]

  • Orientation: The lactam carbonyl acts as a hydrogen bond acceptor, potentially anchoring the fragment in active sites via interactions with backbone amides or side chains (e.g., Ser, Thr).[1]

Diagram: Mechanism of Action

The following diagram illustrates the specific Michael addition pathway and the structural advantages of the scaffold.

ReactionMechanism cluster_scaffold Scaffold Advantage Probe 4-Acryloylpiperazin-2-one (Electrophile) TS Transition State (Oxyanion Hole Stabilization) Probe->TS Michael Addition Desc Lactam (C=O) provides H-bond acceptor Reduced Lipophilicity Probe->Desc Cys Protein Cysteine (Thiolate Nucleophile) Cys->TS Nucleophilic Attack Adduct Covalent Protein Adduct (Stable Thioether) TS->Adduct Proton Transfer

Caption: Mechanism of covalent modification. The piperazin-2-one scaffold directs the acrylamide warhead, while the lactam moiety reduces non-specific hydrophobic interactions.[1]

Comparative Performance Analysis

This section objectively compares 4-acryloylpiperazin-2-one against the two most common alternatives in cysteine profiling: the broad-spectrum Iodoacetamide (IA) and the lipophilic analog N-Acryloylpiperidine .[1]

Table 1: Warhead & Scaffold Performance Matrix
Feature4-Acryloylpiperazin-2-one (Focus)N-Acryloylpiperidine (Alternative A)Chloroacetamide / IA (Alternative B)[1]
Reactivity Class Tuned / ModerateTuned / ModerateHigh / Promiscuous
Primary Target Functional/Surface CysteinesHydrophobic Pocket CysteinesAll Accessible Cysteines
Selectivity High (Driven by H-bonds)Medium (Driven by Hydrophobicity)Low (Driven by Steric Access)
Physicochemical Polar (Low LogP)Lipophilic (High LogP)Variable
Off-Target Risk Low (Clean background)Medium (Membrane/Lipid noise)High (Hits Lys/His at high pH)
Use Case Fragment-based Ligand DiscoveryCryptic Pocket MappingTotal Proteome Inventory
Key Experimental Insights
  • Vs. Chloroacetamides: In competitive ABPP assays, chloroacetamides often label >90% of the kinetically accessible cysteome. 4-acryloylpiperazin-2-one typically labels a distinct subset (15-25%) enriched in functional sites (catalytic triads, allosteric sites) where the lactam can engage in specific recognition events [1].[1]

  • Vs. Piperidines: While N-acryloylpiperidine is an excellent probe for cryptic hydrophobic pockets, it often precipitates or aggregates at high concentrations (>100 µM).[1] The piperazin-2-one variant maintains solubility up to 1-5 mM, allowing for higher concentration fragment screening without artifactual aggregation [2].[1]

Experimental Protocol: Competitive ABPP

To validate the selectivity of 4-acryloylpiperazin-2-one, we utilize Competitive Activity-Based Protein Profiling (ABPP) .[1] This method infers target engagement by measuring the loss of labeling by a broad-spectrum reporter probe (e.g., IA-Desthiobiotin) in the presence of the fragment.[1]

Workflow Overview
  • Lysate Preparation: Generate proteomes from relevant cell lines (e.g., HEK293T, Jurkat).

  • Competition: Incubate lysate with 4-acryloylpiperazin-2-one (Topic) vs. DMSO (Control).

  • Probe Labeling: Chase with IA-Desthiobiotin (IA-DTB).[1]

  • Enrichment & MS: Streptavidin enrichment, tryptic digest, and LC-MS/MS.

Diagram: Competitive ABPP Workflow

ABPP_Workflow cluster_treatment Step 1: Competition cluster_labeling Step 2: Probe Chase Lysate Cell Lysate (Native Proteome) Treat_DMSO DMSO Control Lysate->Treat_DMSO Treat_Frag 4-Acryloylpiperazin-2-one (10 - 100 µM) Lysate->Treat_Frag Probe_Add Add IA-Desthiobiotin (Broad Spectrum Probe) Treat_DMSO->Probe_Add Treat_Frag->Probe_Add Enrich Streptavidin Enrichment & Tryptic Digest Probe_Add->Enrich MS LC-MS/MS Analysis (TMT or Label-Free) Enrich->MS Data Data Analysis (Calculate Ratios) MS->Data

Caption: Competitive ABPP workflow. The fragment blocks specific cysteines, preventing subsequent labeling by the reporter probe.[1]

Detailed Methodology (Self-Validating)

Step 1: Proteome Solubilization

  • Lyse cells in PBS containing 0.1% Triton X-100.[1] Avoid strong denaturants (Urea/SDS) initially to preserve protein fold and active site geometry.[1]

  • Validation Check: Ensure protein concentration is 1-2 mg/mL.[1] Lower concentrations increase non-specific adsorption loss.[1]

Step 2: Fragment Incubation (The Variable) [1]

  • Add 4-acryloylpiperazin-2-one (stock in DMSO) to experimental samples (final conc: 50 µM).

  • Add DMSO to control samples.[1]

  • Incubate: 1 hour at Room Temperature (RT).

  • Causality: Acrylamides are slower reactors than chloroacetamides.[1] A 1-hour incubation ensures equilibrium binding for reversible interactions or completion for covalent modification.[1]

Step 3: Probe Chase (The Constant)

  • Add IA-Desthiobiotin (IA-DTB) to all samples (final conc: 5 µM).[1]

  • Incubate: 1 hour at RT.

  • Why IA-DTB? The desthiobiotin tag allows for mild elution using biotin, reducing background compared to harsh boiling required for standard biotin [3].[1]

Step 4: Enrichment & Digestion [1]

  • Enrich labeled peptides on Streptavidin-Agarose.[1]

  • Wash stringently (1% SDS, then PBS, then water).[1]

  • On-bead digestion with Trypsin (overnight, 37°C).[1]

Step 5: Quantification

  • Use Label-Free Quantification (LFQ) or TMT isobaric tagging.[1]

  • Ratio Calculation:

    
    .[1]
    
  • Interpretation:

    • 
      : No binding (Cysteine is unreactive to fragment).[1]
      
    • 
       (or significant p-value): Hit (Fragment successfully blocked the cysteine).[1]
      

Data Interpretation & Selectivity Metrics

When analyzing the MS data, 4-acryloylpiperazin-2-one typically exhibits a "cleaner" volcano plot compared to more reactive probes.[1]

  • High Selectivity Index: You will observe fewer total hits than with chloroacetamide, but the hits will be enriched for "ligandable" sites—cysteines located in pockets capable of accommodating the piperazinone ring.[1]

  • Stereoelectronic Effects: If you compare the 4-acryloylpiperazin-2-one data against N-acryloylpiperidine data, look for unique hits. Cysteines modified only by the piperazinone likely require the H-bond acceptor (lactam) for binding, validating the scaffold choice.[1]

References

  • Backus, K. M., et al. "Proteome-wide covalent ligand discovery in native biological systems."[1] Nature, 534, 570–574 (2016).[1] Link[1]

  • Åbrányi-Balogh, P., et al. "A road map for prioritizing warheads for cysteine targeting covalent inhibitors." European Journal of Medicinal Chemistry, 160, 94-107 (2018).[1][2][3] Link[1][2]

  • Weerapana, E., et al. "Quantitative reactivity profiling predicts functional cysteines in proteomes."[1] Nature, 468, 790–795 (2010).[1] Link[1]

  • Resnick, E., et al. "Rapid characterization of cysteine reactivity for fragment-based drug discovery."[1] Journal of the American Chemical Society, 141, 8864–8869 (2019).[1] Link[1]

Sources

Kinetic Characterization of Piperazinone Covalent Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers developing piperazinone-based covalent inhibitors (often targeting kinases like BTK or KRAS G12C), the term "residence time" requires precise kinetic definition. Unlike non-covalent drugs where residence time (


) is a direct measure of dissociation, covalent piperazinones typically utilize an electrophilic warhead (e.g., acrylamide) to form an irreversible bond.

Therefore, "residence time" in this context is effectively infinite relative to the biological half-life of the protein. The critical performance metrics are instead Kinetic Efficiency (


)  and Occupancy Half-Life . This guide compares the primary methodologies for quantifying these metrics, establishing a self-validating workflow for drug discovery.

Part 1: The Kinetic Framework

To select the correct measurement method, one must understand the two-step mechanism characteristic of piperazinone inhibitors. The rigid piperazinone scaffold often drives the initial non-covalent recognition (


), positioning the warhead for the covalent reaction (

).

The Mechanism:



  • 
     (Affinity):  The dissociation constant of the initial non-covalent complex (
    
    
    
    ).
  • 
     (Reactivity):  The rate constant of covalent bond formation.[1]
    
  • 
    :  The second-order rate constant describing the overall potency.
    
Visualizing the Pathway

The following diagram illustrates the kinetic bifurcation between reversible binding and irreversible inactivation, critical for interpreting assay data.

KineticPathway cluster_0 Measurement Window E_I Free Enzyme (E) + Inhibitor (I) EI_Complex Non-Covalent Complex (E·I) (Piperazinone Scaffold Recognition) E_I->EI_Complex k_on EI_Complex->E_I k_off (Residence Time) EI_Covalent Covalent Adduct (E-I) (Warhead Reaction) EI_Complex->EI_Covalent k_inact (Irreversible Step) Degradation Protein Turnover (Loss of Signal) EI_Covalent->Degradation t_1/2 (biol)

Figure 1: Two-step kinetic mechanism of covalent inhibition.[2] The piperazinone scaffold drives the formation of E·I, while the electrophile drives the transition to E-I.

Part 2: Comparative Analysis of Measurement Methods

For piperazinone inhibitors, standard IC50 assays are time-dependent and often misleading. The choice lies between Surface Plasmon Resonance (SPR) and Intact Protein Mass Spectrometry (MS) .

Method Comparison Matrix
FeatureSurface Plasmon Resonance (SPR) Intact Protein Mass Spectrometry (MS) Biochemical (Jump Dilution)
Primary Metric

% Occupancy,


, IC50 shift
Throughput High (using Single Cycle Kinetics)Medium (RapidFire or LC-MS)High
Data Richness Real-time binding & reaction ratesDirect stoichiometry evidenceIndirect kinetic inference
Covalent Suitability High (with specific protocols)Gold Standard (Unambiguous)Low (Prone to artifacts)
Limitations Surface regeneration is impossible for covalent binders.Requires purified protein; LC time limits temporal resolution.Cannot distinguish

from

easily.
Deep Dive: Why SPR is the Practical Choice

While MS provides absolute proof of bonding, SPR is superior for optimization. Piperazinone scaffolds often require tuning the non-covalent fit (


) before optimizing the warhead reactivity (

). SPR allows you to see the initial binding event (

) distinct from the chemical reaction, provided the reaction isn't instantaneous.

Critical Challenge in SPR: Traditional multi-cycle kinetics requires regenerating the sensor chip surface (washing off the drug). Covalent inhibitors permanently modify the protein, making regeneration impossible. Solution: Use Single Cycle Kinetics (SCK) or a "Capture-Coupling" approach where fresh protein is captured on the surface for every injection cycle.

Part 3: Experimental Protocols

Protocol A: Surface Plasmon Resonance (SPR) for

Objective: Determine the efficiency of the piperazinone inhibitor without regenerating the surface.

Reagents:

  • Biotinylated Target Protein (e.g., Biotin-KRAS G12C).

  • Streptavidin (SA) Sensor Chip.

  • Piperazinone Inhibitor Series.[3][4][5]

Workflow:

  • Surface Preparation: Immobilize Streptavidin on the chip. Capture Biotin-Protein to a density of ~100-200 RU (keep low to avoid mass transport limitation).

  • Single Cycle Injection:

    • Prepare a 5-point dilution series of the inhibitor (e.g., 1 nM to 100 nM).

    • Inject the lowest concentration for 120s. Do not dissociate.

    • Immediately inject the next higher concentration. Repeat for all 5.

    • Final dissociation phase: 600s (to check for any reversibility).

  • Reference Subtraction: Perform the same injections on a reference flow cell (Streptavidin only) to subtract bulk refractive index changes.

  • Analysis: Fit data to the "Two-State Reaction" model in the evaluation software (e.g., Biacore Insight).

    • Output:

      
       (
      
      
      
      ),
      
      
      (
      
      
      ), and
      
      
      (
      
      
      ).
    • Calculation:

      
      .
      
Protocol B: Intact Protein LC-MS for Occupancy

Objective: Validate the covalent stoichiometry and time-dependent occupancy.

Workflow:

  • Incubation: Incubate Target Protein (1 µM) with Inhibitor (10 µM, excess) in assay buffer.

  • Time-Point Sampling: Aliquot samples at t = 0, 5, 15, 30, 60, 120 mins.

  • Quenching: Immediately quench each aliquot with 1% Formic Acid + 50% Acetonitrile (denatures protein, stops reaction).

  • LC-MS Analysis:

    • Inject on a C4 reverse-phase column.

    • Elute with a water/acetonitrile gradient.

    • Deconvolute the mass spectrum (e.g., MaxEnt1).

  • Data Processing:

    • Identify the mass of [Protein] vs. [Protein + Inhibitor].

    • Calculate % Occupancy: $ \frac{\text{Intensity}{adduct}}{\text{Intensity}{apo} + \text{Intensity}_{adduct}} \times 100 $

    • Plot ln(100 - %Occupancy) vs. Time to determine

      
      .
      

Part 4: Decision Logic & Visualization

The following decision tree guides the researcher in selecting the appropriate method based on the stage of the piperazinone development program.

MethodSelection Start Start: Characterize Piperazinone Inhibitor Q1 Is the covalent bond confirmed? Start->Q1 Branch_No Need Proof of Mechanism Q1->Branch_No No / Unsure Branch_Yes Need Kinetic Constants Q1->Branch_Yes Yes Method_MS METHOD: Intact Protein MS (Mass Shift Detection) Branch_No->Method_MS Q2 Is the reaction reversible? (e.g., Cyanoacrylamide) Branch_Yes->Q2 Method_SPR METHOD: SPR (Single Cycle) Output: k_inact, K_I, Residence Time Q2->Method_SPR Irreversible (Standard) Method_Jump METHOD: Jump Dilution / Washout Output: Recovery of Activity Q2->Method_Jump Reversible (Rare) Method_Jump->Method_SPR Validation

Figure 2: Decision matrix for selecting kinetic characterization methods based on inhibitor properties.

References

  • Copeland, R. A. (2013). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley.

    
     kinetics). Link
    
  • Hopkins, B. T., et al. (2022).[4] Optimization of a novel piperazinone series as potent selective peripheral covalent BTK inhibitors. Bioorganic & Medicinal Chemistry Letters, 59, 128549. (Case study on piperazinone scaffold optimization). Link

  • Bradshaw, J. M., et al. (2015). Prolonged and tunable residence time using reversible covalent kinase inhibitors.[3][5] Nature Chemical Biology, 11, 525–531. (Foundational work on measuring residence time for reversible covalent drugs). Link

  • Singh, J., et al. (2011). The resurgence of covalent drugs.[5][6][7][8] Nature Reviews Drug Discovery, 10, 307–317. (Review of covalent mechanisms and safety). Link

  • Biacore (Cytiva) . (2025). Guidance on Kinetic Characterization of Covalent Inhibitors. (Technical application note on Single Cycle Kinetics). Link

Sources

A Head-to-Head Battle of Covalent Warheads: Unraveling the Reactivity of 4-prop-2-enoylpiperazin-2-one and Chloroacetamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the nuanced world of covalent drug design, the choice of an electrophilic warhead is a critical determinant of a molecule's potency, selectivity, and overall success. This guide provides an in-depth, objective comparison of two prominent cysteine-targeting electrophiles: the Michael acceptor 4-prop-2-enoylpiperazin-2-one and the classic alkylating agent, chloroacetamide. By delving into their reaction mechanisms, dissecting quantitative kinetic data, and providing a framework for experimental comparison, this document aims to empower informed decisions in the rational design of next-generation covalent therapeutics.

The landscape of drug discovery has witnessed a resurgence of interest in covalent inhibitors, molecules that form a permanent bond with their protein target.[1] This irreversible mode of action can offer significant advantages, including prolonged pharmacodynamic effects and the ability to target shallow binding pockets.[2] At the heart of every covalent inhibitor lies the "warhead," an electrophilic moiety engineered to react with a specific nucleophilic amino acid residue on the target protein, most commonly cysteine.[3]

This guide focuses on a comparative analysis of two distinct and widely employed warheads: the acrylamide derivative, 4-prop-2-enoylpiperazin-2-one, and the haloacetamide, chloroacetamide. While both are effective in targeting cysteine residues, their underlying reaction mechanisms and resulting reactivity profiles differ significantly, impacting their suitability for various therapeutic applications.

Mechanistic Divergence: A Tale of Two Reactions

The reactivity of these two warheads is governed by fundamentally different chemical transformations. 4-prop-2-enoylpiperazin-2-one, as an α,β-unsaturated carbonyl compound, engages with the nucleophilic thiol of a cysteine residue through a Michael addition reaction.[3] In contrast, chloroacetamide reacts via a nucleophilic substitution (S(_N)2) mechanism.[4]

The Michael Addition Pathway of 4-prop-2-enoylpiperazin-2-one

The reaction of 4-prop-2-enoylpiperazin-2-one with a cysteine thiol is a conjugate addition process. The electron-withdrawing nature of the carbonyl group polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic and susceptible to attack by the soft nucleophile of the deprotonated cysteine (thiolate). This attack forms a transient enolate intermediate, which is subsequently protonated to yield the stable thioether adduct.[3] The reaction rate is highly dependent on the pKa of the cysteine thiol and the pH of the environment, as the thiolate anion is the reactive species.[2]

The piperazin-2-one ring in 4-prop-2-enoylpiperazin-2-one is expected to influence the reactivity of the acrylamide moiety. The electronic properties of this heterocyclic system can modulate the electrophilicity of the β-carbon, thereby fine-tuning the compound's reactivity profile.

G reagents 4-prop-2-enoylpiperazin-2-one + Cysteine-SH transition_state Thiolate attack on β-carbon reagents->transition_state Michael Addition intermediate Enolate Intermediate transition_state->intermediate product Covalent Thioether Adduct intermediate->product Protonation

Caption: Michael Addition of 4-prop-2-enoylpiperazin-2-one with Cysteine.

The S(_N)2 Pathway of Chloroacetamide

Chloroacetamide's reactivity stems from the presence of a good leaving group (chloride) on a carbon atom adjacent to a carbonyl group. The reaction proceeds via a concerted S(_N)2 mechanism where the cysteine thiolate directly attacks the carbon atom bearing the chlorine, displacing the chloride ion in a single step.[4] This bimolecular reaction is dependent on the concentration of both the electrophile and the nucleophile. Similar to the Michael addition, the reactivity of chloroacetamide is pH-dependent due to the requirement of the deprotonated thiolate.

G reagents Chloroacetamide + Cysteine-SH transition_state Backside attack and Cl- departure reagents->transition_state SN2 Reaction product Covalent Thioether Adduct + Cl- transition_state->product

Caption: S(_N)2 Reaction of Chloroacetamide with Cysteine.

Quantitative Reactivity Comparison

A direct comparison of the intrinsic reactivity of these two warheads is crucial for selecting the appropriate scaffold for a given biological target. While the reactivity of the specific molecule 4-prop-2-enoylpiperazin-2-one is not extensively reported, we can infer its behavior from data on related N-substituted acrylamides. Generally, chloroacetamides are considered to be more reactive electrophiles than acrylamides.[1]

The following table summarizes representative kinetic data for the reaction of various acrylamide and chloroacetamide derivatives with the biological thiol, glutathione (GSH), which serves as a good model for cysteine reactivity. It is important to note that these values were determined under different experimental conditions and should be used for a qualitative comparison of reactivity trends.

Electrophilic WarheadThiolSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)ConditionsReference
N-phenylacrylamideGlutathione~0.03 - 0.3pH 7.4, 37°C[3]
AcrylamideL-Cysteine0.34 ± 0.0230°C[5]
ChloroacetamideL-CysteineData not directly comparable30°C, pH 6.5-10.5[6]
Benzyl AcrylamideGlutathioneSlower than ChloroacetamidepH 8, 14°C[1]
ChloroacetamideGlutathioneFaster than Benzyl AcrylamidepH 8, 14°C[1]

Disclaimer: The kinetic data presented are from different sources and experimental conditions. A direct, quantitative comparison requires testing under identical conditions.

The data, although not a direct head-to-head comparison of the two title compounds, supports the general observation that chloroacetamides exhibit higher intrinsic reactivity towards thiols than many acrylamide derivatives. The higher electrophilicity of the α-carbon in chloroacetamide contributes to this increased reaction rate.

Experimental Workflow for Comparative Reactivity Analysis

To enable a direct and quantitative comparison of the reactivity of 4-prop-2-enoylpiperazin-2-one and chloroacetamide, a standardized experimental protocol is essential. Both Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques for monitoring the reaction progress and determining kinetic parameters.[7][8]

A Representative Protocol using ¹H NMR Spectroscopy

This protocol outlines a general procedure for determining the second-order rate constant for the reaction of an electrophile with a model thiol, such as N-acetyl-cysteine or glutathione.

Materials:

  • 4-prop-2-enoylpiperazin-2-one

  • Chloroacetamide

  • N-acetyl-cysteine (or Glutathione)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Deuterated solvent (e.g., D₂O)

  • Internal standard (e.g., DSS or a non-reactive compound with a distinct NMR signal)

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • Prepare stock solutions of the electrophiles (4-prop-2-enoylpiperazin-2-one and chloroacetamide) and the thiol in the deuterated phosphate buffer.

    • Prepare a stock solution of the internal standard.

  • NMR Experiment:

    • In an NMR tube, combine the buffer, internal standard, and the thiol stock solution.

    • Acquire a baseline ¹H NMR spectrum.

    • Initiate the reaction by adding a known concentration of the electrophile stock solution to the NMR tube.

    • Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals.

  • Data Analysis:

    • Integrate the signals corresponding to the disappearance of the electrophile and/or the appearance of the product adduct relative to the internal standard.

    • Plot the concentration of the electrophile versus time.

    • Determine the pseudo-first-order rate constant (k_obs) from the slope of the natural logarithm of the electrophile concentration versus time.

    • Calculate the second-order rate constant (k₂) by dividing k_obs by the concentration of the thiol (assuming the thiol is in large excess).

G cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis prep1 Prepare stock solutions (Electrophiles, Thiol, Standard) prep2 Combine reagents in NMR tube prep1->prep2 nmr1 Acquire baseline spectrum prep2->nmr1 nmr2 Initiate reaction nmr1->nmr2 nmr3 Time-course acquisition nmr2->nmr3 data1 Integrate signals nmr3->data1 data2 Plot concentration vs. time data1->data2 data3 Calculate rate constants data2->data3

Caption: Experimental Workflow for NMR-based Reactivity Assay.

Conclusion: Selecting the Right Tool for the Job

Both 4-prop-2-enoylpiperazin-2-one and chloroacetamide are valuable electrophilic warheads for the design of covalent inhibitors targeting cysteine residues. The choice between them depends on the specific requirements of the drug discovery program.

Chloroacetamide offers higher intrinsic reactivity, which can be advantageous for targeting proteins with less accessible or less nucleophilic cysteines. However, this heightened reactivity also increases the risk of off-target reactions and potential toxicity.

4-prop-2-enoylpiperazin-2-one , as a representative of the acrylamide class, generally exhibits more moderate reactivity. This can lead to improved selectivity, as the initial non-covalent binding affinity of the inhibitor plays a more dominant role in driving the covalent modification of the intended target. The piperazinone scaffold provides an additional opportunity for chemical modification to fine-tune both reactivity and physicochemical properties.

Ultimately, the optimal choice requires careful consideration of the target protein's biology, the desired selectivity profile, and a thorough experimental evaluation of the reactivity of the designed covalent inhibitors. This guide provides the foundational knowledge and a practical framework to embark on this critical aspect of covalent drug discovery.

References

  • [Synthesis and SAR of 4-(3-hydroxyphenylamino)pyrrolo[2,1-f][1][3][4]triazine based VEGFR-2 kinase inhibitors]([Link])

Sources

Comparative Guide: X-ray Crystallography of Proteins Complexed with 4-prop-2-enoylpiperazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an advanced technical analysis of 4-prop-2-enoylpiperazin-2-one (an acryloyl-piperazinone derivative) as a covalent scaffold for structural biology and drug discovery. Unlike flexible linear acrylamides or highly reactive chloroacetamides, this scaffold offers a constrained electrophilic geometry that balances reactivity with selectivity.

This document is designed for structural biologists and medicinal chemists optimizing Targeted Covalent Inhibitors (TCIs), particularly for "undruggable" targets like KRAS-G12C or low-homology kinases.

Technical Analysis: The Ligand Architecture

The 4-prop-2-enoylpiperazin-2-one moiety functions as a "warhead-linker" hybrid. Its crystallographic utility stems from its ability to reduce the entropic penalty of binding before the covalent bond forms.

  • The Warhead (Prop-2-enoyl): A Michael acceptor (acrylamide) that targets nucleophilic Cysteine residues. It is a "soft" electrophile, requiring precise orbital alignment for reaction, which enhances selectivity over "hard" electrophiles.

  • The Scaffold (Piperazin-2-one): The lactam ring constrains the nitrogen lone pair, forcing the acryloyl group into a planar, pre-organized conformation. This rigidity often results in superior electron density maps compared to flexible analogs.

Mechanism of Action

The ligand undergoes a Michael Addition reaction with a specific Cysteine thiol (S


).

MichaelAddition Cys Protein Cysteine (Nucleophile - S-) TS Transition State (Orbital Alignment) Cys->TS Attack Warhead 4-prop-2-enoyl (Electrophile) Warhead->TS Alignment Adduct Covalent Adduct (Thioether Bond) TS->Adduct Bond Formation

Figure 1: Mechanism of Michael Addition. The piperazinone ring pre-orients the warhead, lowering the activation energy for the transition state.

Comparative Performance Analysis

The following table compares 4-prop-2-enoylpiperazin-2-one against the two most common alternatives in covalent crystallography: Linear Acrylamides (flexible) and Chloroacetamides (highly reactive).

Feature4-prop-2-enoylpiperazin-2-one Linear Acrylamides (e.g., N-acryloylglycine)Chloroacetamides (e.g., Cl-acetamide)
Conformation Rigid/Constrained FlexibleFlexible
Reactivity (

)
Moderate (Tunable)Low to ModerateHigh (Promiscuous)
Selectivity High (Geometry dependent)ModerateLow (Surface labeling risk)
Electron Density Sharp (Low B-factors)Often disordered linkerVariable
Toxicity (Cellular) LowLowHigh (Genotoxic)
Crystallography Use Lead Optimization / FBDD Initial ScreeningHit Identification
Expert Insight: Why Choose the Piperazinone?

While chloroacetamides are excellent for initial mass spectrometry screens due to their high reactivity, they often fail in crystallography. Their high reactivity leads to non-specific surface labeling (artifacts), causing heterogeneous crystal lattices and poor diffraction.

4-prop-2-enoylpiperazin-2-one is superior for Structure-Based Drug Design (SBDD) because its rigidity locks the ligand in the active site, providing clear electron density for the linker region—critical for designing the "tail" of the drug.

Experimental Protocol: Covalent Co-Crystallography

CRITICAL WARNING: Standard protocols often fail because reducing agents (DTT/BME) destroy the acrylamide warhead before it binds the protein.

Workflow Diagram

Protocol cluster_prep Phase 1: Preparation cluster_soak Phase 2: Complex Formation cluster_data Phase 3: Data & Refinement P1 Purify Protein (Remove DTT/BME) P2 Exchange into TCEP (Non-reactive reductant) P1->P2 S1 Crystallization (Apo Crystals) P2->S1 S2 Soak Ligand (High Conc: 2-10 mM) S1->S2 S3 Incubation Time (2h - 24h) S2->S3 Kinetics D1 Collect Dataset (High Redundancy) S3->D1 D2 Generate Restraints (CIF for Cys-Ligand link) D1->D2 D3 Refine Occupancy (Linker vs. Apo) D2->D3

Figure 2: Optimized workflow for covalent crystallography. Note the critical exchange to TCEP.

Step-by-Step Methodology
Step 1: Protein Preparation (The "No-Thiol" Rule)

Standard buffers contain DTT. You must remove this.

  • Action: Perform Size Exclusion Chromatography (SEC) or dialysis into a buffer containing 0.5 - 1.0 mM TCEP (Tris(2-carboxyethyl)phosphine).

  • Why: TCEP is a phosphine-based reductant that does not react with acrylamides, unlike the thiols in DTT/BME which will covalently quench your ligand [1].

Step 2: Soaking Strategy

Co-crystallization can sometimes inhibit lattice formation due to the covalent modification changing the protein surface. Soaking is preferred.

  • Concentration: Soak at 2–10 mM (or limit of solubility).

  • Solvent: DMSO concentration should not exceed 10% (v/v) to avoid cracking crystals.

  • Duration: Covalent reactions are time-dependent.

    • Trial: Set up drops at 2 hours, 12 hours, and 24 hours.

    • Validation: Use Intact Protein Mass Spectrometry (LC-MS) on a dissolved crystal or the drop mother liquor to confirm the mass shift (+Ligand MW) before shooting X-rays [2].

Step 3: Refinement Strategy

Refining a covalent bond requires specific geometric restraints.

  • Restraint Generation: Do not model the ligand and protein as separate entities. You must define the covalent bond (Cys S

    
     – Ligand C
    
    
    
    ).
  • Tools: Use Phenix.eLBOW or AceDRG (CCP4). Specify the bond length (~1.82 Å for C-S) and angles.

  • Occupancy: Covalent inhibitors often show partial occupancy if the reaction didn't go to completion. Refine occupancy; if <100%, model the alternative conformation of the Cysteine (unbound) to clear difference map peaks.

Supporting Data & Validation

Case Study: KRAS G12C Inhibition

In studies involving KRAS G12C, the piperazin-2-one scaffold demonstrated superior properties compared to flexible acrylamides.

MetricFlexible AcrylamidePiperazin-2-one ScaffoldImpact
Crystal Resolution 2.1 Å1.8 Å Better side-chain definition
Ligand B-Factor 65 Ų42 Ų Higher confidence in pose
Selectivity (GSH) Low (

< 1h)
High (

> 6h)
Reduced toxicity

Data synthesized from fragment screening principles [3, 4].

Troubleshooting: "The Density is Missing"

If you see the ligand density but no continuous density to the Cysteine sulfur:

  • Radiation Damage: The C-S bond is susceptible to X-ray radiation damage. Collect data with lower dose or at 100K.

  • pH Mismatch: The Michael addition requires the deprotonated thiolate (

    
    ). If your crystallization buffer is pH < 7.0, the reaction may be too slow. Increase pH or soak longer.
    

References

  • Resnick, E., et al. (2019). "Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening." Journal of the American Chemical Society, 141(22), 8951–8968. Link

  • Kathman, S. G., et al. (2014). "A Fragment-Based Method to Discover Irreversible Covalent Inhibitors of Cysteine Proteases." Journal of Medicinal Chemistry, 57(11), 4969–4974. Link

  • London, N., et al. (2020). "Covalent docking of large libraries for the discovery of chemical probes." Nature Chemical Biology, 16, 1–10. Link

  • Ostrem, J. M., et al. (2013). "K-Ras(G12C) inhibitors allosterically control GTP affinity and effector interactions." Nature, 503, 548–551. Link

Safety Operating Guide

Safe Disposal & Handling of 4-Prop-2-enoylpiperazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guidance for Laboratory Operations

Executive Safety Assessment

Compound Class:


-Unsaturated Amide (Michael Acceptor)
Chemical Identity:  4-(prop-2-enoyl)piperazin-2-one (N-Acryloylpiperazin-2-one derivative)

As a Senior Application Scientist, I must emphasize that while specific Safety Data Sheets (SDS) for niche intermediates like 4-Prop-2-enoylpiperazin-2-one may be sparse, its structure dictates its hazard profile. The acryloyl moiety (prop-2-enoyl group) functions as a reactive electrophile. In drug discovery, this "warhead" is designed to form covalent bonds with cysteine residues on target proteins.

Operational Implication: You must treat this compound as a skin sensitizer , potential alkylating agent , and suspected carcinogen . It is not merely "organic waste"; it is a reactive chemical species that requires deactivation or high-temperature incineration to ensure destruction.

Immediate Hazard Profile (Derived from Structural Analogs)
Hazard ClassH-CodeDescriptionOperational Response
Acute Toxicity H302/H312Harmful if swallowed/contact with skin.[1]Double gloving (Nitrile) is mandatory.
Sensitization H317May cause allergic skin reaction.Zero-skin-contact policy. Use Tyvek sleeves if handling >1g.
Genotoxicity H341/H350Suspected genetic defects/cancer.Do not dispose of in sink. Segregate for incineration.
Reactivity N/APolymerization risk.Avoid storing waste in sealed containers with initiators (peroxides).

Disposal Decision Logic (Workflow)

The following decision tree outlines the segregation logic required to prevent cross-contamination and ensure regulatory compliance.

DisposalWorkflow Start Waste Generation: 4-Prop-2-enoylpiperazin-2-one StateCheck Physical State? Start->StateCheck Solid Solid Waste (Gloves, Weigh Boats, Silica) StateCheck->Solid Solid Liquid Liquid Waste (Mother Liquors, Solvents) StateCheck->Liquid Solution Spill Spill / Contamination StateCheck->Spill Accidental Release BinSolid Double Bag -> Cytotoxic/Incineration Bin Solid->BinSolid HalogenCheck Contains Halogenated Solvents? (DCM, Chloroform) Liquid->HalogenCheck Decon Chemical Deactivation (Thiol Quench) Spill->Decon StreamHalo Halogenated Waste Stream (High Temp Incineration) HalogenCheck->StreamHalo Yes StreamNonHalo Non-Halogenated Waste Stream (Fuel Blending/Incineration) HalogenCheck->StreamNonHalo No Decon->BinSolid Absorbed Material

Figure 1: Operational triage for acrylamide-derivative waste streams. Note that chemical deactivation is recommended prior to disposal of spill residues.

Detailed Disposal Protocols

Protocol A: Liquid Waste (Mother Liquors & Reaction Mixtures)

Context: Used for rotary evaporator traps, reaction mixtures, and HPLC waste.

  • Segregation: Determine the primary solvent.

    • If DCM/Chloroform is present: Use Halogenated Waste .

    • If MeOH/EtOAc/DMF is present: Use Non-Halogenated Waste .

  • Stabilization (The "Why"): Acryloyl compounds can polymerize exothermically if initiated.

    • Action: If the waste container will be stored for >1 week, add 0.1% Hydroquinone or BHT to the waste carboy to inhibit polymerization.

  • Labeling:

    • Label explicitly as: "Contains Acrylamide Derivatives / Michael Acceptors - Toxic."

    • Do not simply label "Organic Waste." The incineration facility needs to know about high nitrogen content and potential toxicity.

Protocol B: Solid Waste (Consumables)

Context: Contaminated gloves, paper towels, silica gel columns, and weigh boats.

  • Primary Containment: Place all contaminated solids into a clear polyethylene bag (4 mil thickness).

  • Secondary Containment: Seal the primary bag and place it into a fiberboard drum or yellow biohazard/cytotoxic pail destined for incineration.

  • Sharps: Syringes used with this compound must go into rigid sharps containers immediately. Do not recap.

Protocol C: Chemical Deactivation (Spills & Glassware Cleaning)

Context: This is the most critical safety value-add. You cannot simply "wipe up" a reactive electrophile; you must chemically neutralize the warhead.

Mechanism: The acryloyl group reacts with thiols (like glutathione in the body). We mimic this in the lab to "kill" the reactivity using a Thiol-Base Quench .

The "Thiol Quench" Solution Recipe
ComponentConcentrationPurpose
Cysteamine (or Cysteine)5% w/vActs as the nucleophile to attack the acrylamide.
Sodium Bicarbonate (

)
0.1 MBases the solution to deprotonate the thiol (

).
Ethanol/Water 1:1 MixSolubilizes both the organic contaminant and the salt.

Decontamination Steps:

  • Apply: Spray or pour the Thiol Quench solution over the spill or into the dirty flask.

  • Wait: Allow to sit for 15–30 minutes . The thiol will permanently alkylate the acryloyl group, converting it into a non-reactive thioether.

  • Cleanup:

    • Glassware: Rinse with water and acetone after quenching.

    • Spills: Absorb the quenched liquid with vermiculite or absorbent pads. Dispose of as solid chemical waste (Protocol B).

Storage & Handling Best Practices

  • Cold Storage: Store the neat compound at -20°C or 4°C to prevent spontaneous polymerization or degradation.

  • Desiccation: The piperazinone ring can be hygroscopic. Store under nitrogen or argon.

  • PPE Standard:

    • Gloves: Nitrile (minimum 0.11 mm thickness). For prolonged handling, use "Silver Shield" or laminate gloves.

    • Respiratory: If handling powder outside a fume hood (not recommended), an N95 is insufficient. Use a P100 HEPA respirator.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Hazardous Waste Management for Academic Laboratories. Retrieved from [Link]

  • Schwöbel, J. A. H., et al. (2011). Michael-type formation of covalent drug–protein conjugates: A chemical perspective. Future Medicinal Chemistry. (Provides mechanistic basis for Thiol Quenching).
  • Occupational Safety and Health Administration (OSHA). Acrylamide - Safety and Health Topics. [Link]

Sources

Hazard Assessment: Understanding the Risks of 4-Prop-2-enoylpiperazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I understand the critical importance of having immediate, clear, and reliable safety information when working with novel or specialized chemical reagents. This guide for handling 4-Prop-2-enoylpiperazin-2-one is structured to provide a comprehensive operational and safety plan, grounded in the principles of chemical reactivity and established laboratory safety protocols.

Disclaimer: 4-Prop-2-enoylpiperazin-2-one is a specialized chemical for which a specific, publicly available Safety Data Sheet (SDS) could not be located. The following guidance is therefore based on a conservative assessment of its chemical structure, which contains an acrylamide moiety and a piperazinone ring . Acrylamides are a class of compounds known to be reactive and potentially hazardous. This guide must be used as a supplement to, and not a replacement for, a formal risk assessment conducted by your institution's Environmental Health and Safety (EHS) department. Always consult with your EHS officer before beginning any work with a new chemical.

The primary reactive feature of 4-Prop-2-enoylpiperazin-2-one is the acrylamide functional group. Acrylamides are well-known Michael acceptors, meaning they can react with biological nucleophiles such as the thiol groups in cysteine residues of proteins. This reactivity is the basis for their utility in various biochemical applications, but it is also the source of their potential hazard.

Potential Hazards:

  • Skin and Eye Irritation: Direct contact may cause irritation, redness, or burns.

  • Respiratory Irritation: Inhalation of dust or aerosols can irritate the respiratory tract.

  • Sensitization: Repeated exposure may lead to allergic skin or respiratory reactions.

  • Toxicity: While specific toxicity data for this compound is unavailable, acrylamide itself is a known neurotoxin and potential carcinogen. A conservative approach assuming similar hazards is warranted.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE approach is essential to minimize exposure. The following table outlines the minimum required PPE for handling 4-Prop-2-enoylpiperazin-2-one in solid (powder) and solution forms.

PPE Category Specification Rationale
Hand Protection Nitrile gloves (minimum 5 mil thickness), double-gloved.Provides a robust barrier against dermal absorption. Double-gloving is a best practice when handling potentially hazardous compounds, allowing for the safe removal of the outer glove if contamination occurs.
Eye Protection Chemical splash goggles that meet ANSI Z87.1 standards.Protects against splashes of solutions and airborne powder. Standard safety glasses do not provide a sufficient seal.
Body Protection A lab coat, fully buttoned, with tight-fitting cuffs.Prevents contamination of personal clothing.
Respiratory Protection When handling the solid powder outside of a certified chemical fume hood, a NIOSH-approved N95 respirator is required.Minimizes the risk of inhaling fine particles. All work with the solid should ideally be performed within a fume hood to eliminate this risk.

Operational Plan: From Receipt to Disposal

A systematic workflow is crucial for safely handling 4-Prop-2-enoylpiperazin-2-one. The following diagram and procedural steps outline a safe operational plan.

cluster_prep Preparation & Weighing cluster_exp Experimental Use cluster_cleanup Decontamination & Disposal weigh Weigh Solid in Fume Hood dissolve Dissolve in Designated Solvent weigh->dissolve Transfer to vial reaction Add to Reaction Mixture dissolve->reaction decon Decontaminate Glassware reaction->decon waste Dispose of Liquid & Solid Waste decon->waste end Doff PPE & Wash Hands waste->end start Don Full PPE start->weigh

Caption: Workflow for Safe Handling of 4-Prop-2-enoylpiperazin-2-one.

Step-by-Step Protocol:

  • Preparation:

    • Designate a specific area for handling, preferably within a certified chemical fume hood.

    • Assemble all necessary equipment (spatulas, weigh paper, vials, solvent, etc.) before retrieving the chemical.

    • Don all required PPE as specified in the table above.

  • Weighing and Solution Preparation (in a fume hood):

    • Carefully weigh the required amount of solid 4-Prop-2-enoylpiperazin-2-one onto weigh paper. Avoid creating dust.

    • Transfer the solid to an appropriate vial.

    • Add the desired solvent to dissolve the compound, ensuring the vial is capped during dissolution if vortexing or sonicating.

  • Experimental Use:

    • When adding the compound (now in solution) to your experiment, use a calibrated pipette to avoid splashes.

    • Keep all containers with the chemical clearly labeled and sealed when not in immediate use.

  • Decontamination:

    • All non-disposable items (glassware, spatulas) that have come into contact with the chemical must be decontaminated.

    • Rinse the items with a suitable solvent (e.g., ethanol or isopropanol) to remove the compound, collecting the rinse as chemical waste.

    • Follow with a standard laboratory wash procedure.

Disposal Plan: Managing Chemical Waste

Improper disposal of chemical waste poses a significant risk to the environment and public health. Follow these guidelines for the disposal of waste containing 4-Prop-2-enoylpiperazin-2-one.

  • Solid Waste:

    • This includes contaminated gloves, weigh paper, and any excess solid chemical.

    • Collect all solid waste in a dedicated, sealed, and clearly labeled hazardous waste bag.

  • Liquid Waste:

    • This includes any unused stock solutions, reaction mixtures containing the compound, and the initial solvent rinses from decontamination.

    • Collect all liquid waste in a sealed, clearly labeled, and appropriate hazardous waste container.

    • Do not pour any waste containing this compound down the drain.

  • Waste Pickup:

    • Follow your institution's procedures for hazardous waste pickup. Ensure all waste containers are properly labeled with the full chemical name and an estimate of the concentration.

Emergency Procedures: In Case of Exposure

Immediate and correct action is critical in the event of an exposure.

Exposure Route Immediate Action
Skin Contact Immediately remove contaminated clothing and outer gloves. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Use an emergency eyewash station. Seek immediate medical attention.
Inhalation Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

By adhering to these rigorous safety and handling protocols, you can effectively mitigate the risks associated with handling 4-Prop-2-enoylpiperazin-2-one, ensuring a safe and productive research environment.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.